molecular formula C4H4F4O2 B3396205 2,4,4,4-Tetrafluorobutanoic acid CAS No. 1011238-71-3

2,4,4,4-Tetrafluorobutanoic acid

Cat. No.: B3396205
CAS No.: 1011238-71-3
M. Wt: 160.07 g/mol
InChI Key: OEVPZAWBFKDWSI-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrafluorobutanoic acid is a useful research compound. Its molecular formula is C4H4F4O2 and its molecular weight is 160.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,4,4-Tetrafluorobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,4,4-Tetrafluorobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4,4-tetrafluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPZAWBFKDWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Properties and Applications of 2,4,4,4-Tetrafluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly ventures into "beyond rule of five" chemical space, the strategic incorporation of fluorine has become indispensable. 2,4,4,4-Tetrafluorobutanoic acid (CAS 1011238-71-3) represents a highly specialized fluorinated building block. By combining an alpha-fluorine atom with a terminal trifluoromethyl (-CF3) group, this compound offers profound physicochemical modifications—specifically, enhanced metabolic shielding, precise pKa modulation, and increased lipophilicity[1]. This whitepaper provides a rigorous technical overview of its properties, mechanistic utility, and validated experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

Understanding the baseline quantitative properties of 2,4,4,4-tetrafluorobutanoic acid is critical for downstream synthetic planning and analytical validation[2],.

PropertyValue
Chemical Name 2,4,4,4-Tetrafluorobutanoic acid
CAS Number 1011238-71-3
Molecular Formula C4H4F4O2
Molecular Weight 160.07 g/mol
InChI Key OEVPZAWBFKDWSI-UHFFFAOYSA-N
Physical Form Solid (at standard conditions)
Typical Purity ≥95%

Data compiled from commercial reference standards[2],.

Mechanistic Utility in Medicinal Chemistry

The integration of 2,4,4,4-tetrafluorobutanoic acid into a drug scaffold is rarely arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic goals[3].

Metabolic Shielding & Clearance Reduction

Aliphatic chains are notorious liabilities in drug design due to rapid omega-oxidation and beta-oxidation by Cytochrome P450 (CYP450) enzymes. The terminal -CF3 group in 2,4,4,4-tetrafluorobutanoic acid acts as a robust bioisostere for an isopropyl or tert-butyl group, completely blocking omega-oxidation[4]. Concurrently, the alpha-fluorine provides significant steric and electronic shielding, deactivating the adjacent carbon centers against metabolic attack[3],[5]. This dual-shielding mechanism dramatically prolongs the half-life (t1/2) of the resulting API[6].

G A Standard Butanoic Acid B CYP450 Oxidation A->B C Rapid Clearance B->C D 2,4,4,4-Tetrafluorobutanoic Acid E Steric & Electronic Shielding D->E F Metabolic Stability E->F

Metabolic stability comparison: Standard vs. Tetrafluoro-derivatives.

pKa Modulation and Lipophilicity (logD)

Fluorine is the most electronegative element. The presence of the alpha-fluorine exerts a strong inductive electron-withdrawing effect (-I effect), significantly lowering the pKa of the carboxylic acid compared to its non-fluorinated counterpart[7]. While this makes the carboxylate a weaker nucleophile, it substantially increases the electrophilicity of the carbonyl carbon once activated during synthesis. Furthermore, the overall fluorination increases the lipophilicity (logD) of the molecule, which is a critical parameter for enhancing membrane permeability and blood-brain barrier (BBB) penetration in CNS-targeted therapeutics[5],[8].

Synthetic Workflows & Experimental Protocols

Causality in Reagent Selection

Standard amide coupling reagents (e.g., EDC/NHS) often yield poor results with alpha-fluorinated acids. The reduced nucleophilicity of the fluorinated carboxylate slows down the initial attack on the coupling agent, leading to competing hydrolysis. To overcome this, we utilize HATU in the presence of DIPEA . HATU rapidly forms a highly reactive O-Atab ester intermediate, driving the reaction forward kinetically before degradation pathways can dominate.

Protocol: Synthesis of 2,4,4,4-Tetrafluorobutanamides

This protocol is designed as a self-validating system to ensure high yield and prevent epimerization at the C2 chiral center.

  • Carboxylate Activation:

    • Dissolve 2,4,4,4-tetrafluorobutanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Cool the reaction vessel to 0 °C under an inert atmosphere (N2 or Ar) to suppress base-catalyzed epimerization of the alpha-proton.

    • Add HATU (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir for 15 minutes.

    • Self-Validation Step: Pull a 5 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS to confirm the complete disappearance of the free acid mass and the formation of the active ester intermediate.

  • Nucleophilic Addition:

    • Add the target primary or secondary amine (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor reaction completion via TLC or LC-MS.

  • Aqueous Workup:

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

  • Drying & Purification:

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC.

Workflow Step1 1. Carboxylate Activation (HATU, DIPEA, DMF, 0°C) Step2 2. Amine Nucleophilic Attack (Warming to RT, 2h) Step1->Step2 Step3 3. Aqueous Workup (NaHCO3 / Brine Wash) Step2->Step3 Step4 4. Chromatographic Purification (Silica Gel / Prep-HPLC) Step3->Step4

Standard Amide Coupling Workflow for 2,4,4,4-Tetrafluorobutanoic Acid.

Analytical Validation

To ensure the structural integrity and stereochemical purity of the final product, the following analytical validations are mandatory:

  • 19F NMR Spectroscopy: Confirm the presence and integrity of the terminal -CF3 group (typically appearing as a triplet or multiplet around -65 ppm) and the alpha-fluorine (typically around -190 ppm). The coupling constants (J-values) between the fluorine atoms and adjacent protons provide definitive proof of the structural connectivity.

  • Chiral HPLC Monitoring: Because the alpha-proton is rendered relatively acidic by the adjacent fluorine and carbonyl groups, it is susceptible to base-catalyzed epimerization. If synthesizing an enantiopure derivative, chiral HPLC must be performed on the final amide to quantify the enantiomeric excess (ee) and validate that the 0 °C activation step successfully prevented racemization.

References

  • Müller K, Faeh C, Diederich F. "Fluorine in pharmaceuticals: looking beyond intuition." Science. 2007;317(5846):1881–1886. URL:[Link]

  • Shah P, Westwell AD. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. 2007;22(4):527–540. URL:[Link]

Sources

pKa values of alpha-fluoro-gamma-trifluoromethyl carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa of α-Fluoro-γ-Trifluoromethyl Carboxylic Acids

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development, profoundly influencing metabolic stability, lipophilicity, and target-binding affinity. Among the most critical physicochemical parameters, the acid dissociation constant (pKa) dictates a molecule's ionization state, which in turn governs its solubility, permeability, and pharmacokinetic profile. This guide provides a comprehensive analysis of the pKa values of α-fluoro-γ-trifluoromethyl carboxylic acids, a class of compounds bearing two distinct and powerful electron-withdrawing motifs. We will explore the underlying electronic principles, detail robust experimental and computational methods for pKa determination, and provide expert insights into the expected acidity of these highly functionalized molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to rationalize and predict the acidity of complex fluorinated pharmacophores.

The Central Role of pKa in Fluorinated Drug Candidates

The pKa of a carboxylic acid is the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻) forms are present in equal concentrations.[1] This equilibrium is paramount in drug design. For an orally administered drug, the journey from the acidic environment of the stomach (pH ~1.5-3.5) to the more neutral small intestine (pH ~6.0-7.4) and into the bloodstream (pH ~7.4) involves traversing multiple membranes. The ionization state, dictated by the pKa relative to the local pH, dramatically affects a molecule's ability to cross these lipid barriers.

Fluorine and fluorine-containing groups, such as trifluoromethyl (CF₃), are potent modulators of acidity.[2] Their exceptional electronegativity exerts a strong inductive electron-withdrawing effect, which has significant and predictable consequences for the pKa of a nearby carboxylic acid group. Understanding the magnitude of this effect, especially when multiple fluorinated substituents are present at different positions, is critical for the rational design of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Theoretical Framework: The Electronic Influence of Fluorine Substituents

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[3] Any factor that stabilizes this anion will shift the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa value.[4]

The Inductive Effect (-I Effect)

The primary mechanism by which fluorine substituents increase acidity is the inductive effect.[5] Fluorine, being the most electronegative element, pulls electron density through the sigma (σ) bonds of the molecule towards itself.[3][5] This electron withdrawal has two key consequences:

  • Polarization of the O-H Bond: The electron density is pulled away from the carboxylic acid group, making the O-H bond more polarized and the proton more electropositive, thus facilitating its departure.

  • Stabilization of the Carboxylate Anion: Upon deprotonation, a negative charge is localized on the carboxylate group. The electron-withdrawing fluorine substituents help to delocalize or disperse this negative charge over a larger area of the molecule.[2][4] This charge dispersal is a powerful stabilizing force. A more stable conjugate base corresponds to a stronger parent acid.[6]

The strength of the inductive effect is additive; multiple fluorine atoms will have a greater acid-strengthening effect than a single one.[3] This is clearly observed in the pKa values of acetic acid and its fluorinated analogs.

Positional Dependence of the Inductive Effect

The inductive effect is distance-dependent, decaying significantly as the number of bonds between the substituent and the carboxyl group increases.[3][5] This principle is crucial for understanding the distinct roles of the α-fluoro and γ-trifluoromethyl groups in our target molecules.

  • α-Fluoro Group: Located on the carbon immediately adjacent to the carboxyl group, the α-fluoro substituent exerts a very strong inductive effect, leading to a substantial decrease in pKa.

  • γ-Trifluoromethyl Group: The CF₃ group is a very powerful electron-withdrawing group due to the cumulative effect of three fluorine atoms. However, being located at the gamma position (three carbons away from the carboxyl group), its inductive influence is attenuated. While it will still contribute to increasing the overall acidity, its impact will be significantly less pronounced than that of the α-fluoro group.[6]

Synthesis of α-Fluoro-γ-Trifluoromethyl Carboxylic Acids

The synthesis of these target molecules requires strategic introduction of both the α-fluoro and γ-trifluoromethyl functionalities. While a single, unified route is highly dependent on the overall molecular scaffold, the general approach involves combining established methods for α-fluorination with building blocks already containing a trifluoromethyl group.

A plausible synthetic strategy could involve the α-fluorination of a carboxylic acid or ester that already contains the γ-trifluoromethyl moiety. Several modern methods exist for the synthesis of α-fluorocarboxylic acids.[7] One common approach is the electrophilic fluorination of a ketene silyl acetal, an enol derivative of the parent ester.[8]

Alternatively, a multicomponent reaction involving gem-difluoroalkenes, a fluoride source, and carbon dioxide can yield α-trifluoromethyl carboxylic acids directly, which could then be further elaborated.[9] Other methods include the Ag-catalyzed decarboxylative fluorination of malonic acid derivatives.[7] The synthesis of α-trifluoromethyl esters and amides has also been well-documented.[10][11]

Experimental Determination of pKa

Accurate experimental determination of pKa is essential for validating computational predictions and for regulatory submissions. For highly fluorinated acids, which can be very strong, specialized techniques are often required.

Potentiometric Titration

This is the classical and most common method for pKa determination. It involves the gradual addition of a standardized titrant (e.g., 0.1 M NaOH) to a solution of the acid while monitoring the pH with a calibrated electrode.

Step-by-Step Protocol:

  • Preparation: A precise amount of the α-fluoro-γ-trifluoromethyl carboxylic acid is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture (e.g., methanol) if solubility is low. The solution is placed in a thermostatted vessel.

  • Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration: A standardized solution of 0.1 M NaOH is added in small, precise increments using a calibrated burette.[5]

  • Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[5] For greater accuracy, a first derivative plot (ΔpH/ΔV vs. V) is often used, where the peak indicates the equivalence point.

¹⁹F NMR Spectroscopy for Fluorinated Compounds

A powerful and highly specific method for determining the pKa of fluorinated compounds involves monitoring the chemical shift of the fluorine atoms using ¹⁹F NMR spectroscopy.[12][13] The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Protonation and deprotonation of the nearby carboxylic acid group cause a significant change in this environment, leading to a measurable shift in the ¹⁹F NMR signal.

Step-by-Step Protocol:

  • Sample Preparation: A series of samples are prepared containing a constant concentration of the fluorinated acid across a wide range of pH values, created using appropriate buffers.

  • NMR Acquisition: A ¹⁹F NMR spectrum is acquired for each sample.

  • Data Analysis: The observed ¹⁹F chemical shift (δ) is plotted against the pH of the solution.

  • Curve Fitting: The resulting data points form a sigmoidal curve that can be fitted to a logistic function derived from the Henderson-Hasselbalch equation.[12] The inflection point of this curve corresponds to the pKa of the acid.

This method is particularly advantageous as it avoids issues with solubility at high or low pH and can be used for very strong acids where traditional titration is challenging.[13][14]

experimental_workflow cluster_titration Potentiometric Titration cluster_nmr ¹⁹F NMR Spectroscopy T1 Dissolve Acid T2 Calibrate pH Meter T1->T2 T3 Titrate with NaOH T2->T3 T4 Plot pH vs. Volume T3->T4 T5 Determine pKa at _Half-Equivalence Point_ T4->T5 N1 Prepare Samples at Various pH N2 Acquire ¹⁹F NMR Spectra N1->N2 N3 Plot Chemical Shift vs. pH N2->N3 N4 Fit to Sigmoidal Curve N3->N4 N5 Determine pKa at _Inflection Point_ N4->N5 start Select Method start->T1 Classical start->N1 Fluorine-Specific

Caption: Experimental workflows for pKa determination.

Computational Prediction of pKa

In silico pKa prediction is a vital tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds.[1] Several methods are available, ranging from rapid, empirical models to highly accurate but computationally expensive quantum mechanical calculations.[15]

Quantum Mechanical (QM) Methods

QM methods, particularly those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[16] The general approach involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution.

Workflow:

  • Conformer Search: Identify the lowest energy conformations of both the protonated acid (R-COOH) and the deprotonated anion (R-COO⁻).

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers in both the gas phase and in a simulated solvent environment using a continuum solvation model (e.g., PCM, SMD).

  • Energy Calculation: Perform high-level single-point energy calculations to obtain the free energies of the solvated species.

  • pKa Calculation: The pKa is calculated from the free energy of the dissociation reaction. This requires a reference value for the solvation free energy of the proton, which is a known challenge but can be addressed with established thermodynamic cycles.[16]

Machine Learning (ML) and QSPR Methods

Quantitative Structure-Property Relationship (QSPR) and machine learning models offer a much faster method for pKa prediction.[17] These models are trained on large datasets of experimentally determined pKa values and learn to correlate molecular descriptors (e.g., electronic, topological) with acidity.[18] For fluorinated compounds, it is crucial to use models that have been specifically trained on datasets containing a significant number of organofluorine molecules, as standard models often struggle with the unique electronic properties of fluorine.[17]

computational_workflow cluster_qm Quantum Mechanics (High Accuracy) cluster_ml Machine Learning (High Throughput) Q1 Model R-COOH and R-COO⁻ Q2 Calculate Solvated Free Energies (ΔG) Q1->Q2 Q3 Calculate pKa from Thermodynamic Cycle Q2->Q3 M1 Generate Molecular Descriptors M2 Input to Trained ML Model M1->M2 M3 Predict pKa M2->M3 start Generate 3D Structure start->Q1 start->M1

Caption: Computational workflows for pKa prediction.

Data Analysis and Expected pKa Values

To estimate the pKa of an α-fluoro-γ-trifluoromethyl carboxylic acid, we can analyze the pKa values of simpler, related acids. The data clearly shows the acid-strengthening effect of fluorination.

Carboxylic AcidChemical FormulapKa ValueReference(s)
Acetic AcidCH₃COOH4.76[5]
Fluoro acetic AcidFCH₂COOH2.58 ± 0.03[5][12]
Difluoro acetic AcidF₂CHCOOH1.22 ± 0.03[5][12]
Trifluoro acetic AcidF₃CCOOH0.03 ± 0.08[5][12]
Butyric AcidCH₃CH₂CH₂COOH4.82[5]
4-Chlorobutyric AcidClCH₂CH₂CH₂COOH4.52[6]
3-Chlorobutyric AcidCH₃CHClCH₂COOH4.06[6]
2-Chlorobutyric AcidCH₃CH₂CHClCOOH2.84[6]

Expert Analysis and Estimation:

  • Baseline: Starting with a simple carboxylic acid like butyric acid (pKa ≈ 4.82).

  • Effect of α-Fluoro Group: Introducing a fluorine atom at the α-position (position 2) causes a dramatic drop in pKa. The difference between propanoic acid (pKa 4.87) and 2-fluoropropanoic acid (predicted pKa ~2.68) is over 2 pKa units.[5] Similarly, the difference between butyric acid and 2-chlorobutanoic acid is nearly 2 pKa units (4.82 vs 2.84).[6] Given that fluorine is more electronegative than chlorine, the effect of an α-fluoro group on butanoic acid would lower the pKa to approximately 2.6 - 2.8 .

  • Effect of γ-Trifluoromethyl Group: The CF₃ group is strongly electron-withdrawing. Its effect at the γ-position (position 4) will be less than a halogen at the α- or β-positions, but still significant. For comparison, a chlorine at the 4-position of butyric acid lowers the pKa from 4.82 to 4.52 (a ΔpKa of 0.3).[6] A CF₃ group is a much stronger withdrawing group than Cl, so its effect, even at the γ-position, will be more substantial. A reasonable estimate for the ΔpKa from a γ-CF₃ group is likely in the range of -0.5 to -0.8 pKa units.

  • Combined Effect: The effects of the two groups are roughly additive. Starting from the α-fluorobutanoic acid estimate (pKa ≈ 2.7) and subtracting the effect of the γ-CF₃ group (~0.6), we can predict a pKa for α-fluoro-γ-trifluoromethyl carboxylic acid to be in the range of 2.0 to 2.2 .

This places the molecule in the category of a strong carboxylic acid, significantly more acidic than acetic acid but less acidic than difluoroacetic or trifluoroacetic acid.

Conclusion

The pKa of α-fluoro-γ-trifluoromethyl carboxylic acids is governed by the powerful and additive inductive effects of the two distinct fluorine-containing substituents. The α-fluoro group provides the dominant contribution to the enhanced acidity due to its proximity to the carboxyl group, while the more distant γ-trifluoromethyl group provides a secondary, but still significant, acidifying effect. An estimated pKa in the range of 2.0-2.2 highlights the potent ability of fluorine substitution to tune this critical physicochemical property. Accurate determination of this value is achievable through well-established experimental methods like potentiometric titration and, more specifically for this class, ¹⁹F NMR spectroscopy. Furthermore, modern computational chemistry offers reliable predictive power to guide molecular design in drug discovery programs. A thorough understanding and application of these principles are indispensable for any scientist working on the development of novel fluorinated therapeutics.

References

  • A.L. Wallace, M.R. Tutter, T.C. Bitas, K.T. Bogen, D.S. Aga, P.M. Gara, E.P. Furlong, K.T. K. (2025). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology Letters, 12(9), 1238-1246. [Link]

  • Wallace, A. L., Tutter, M. R., Bitas, T. C., Bogen, K. T., Aga, D. S., Gara, P. M., Furlong, E. P., & Higgins, C. P. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters, 12(9), 1238–1246. [Link]

  • Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Computational Chemistry, 46(2). [Link]

  • Wallace, A. L., Tutter, M. R., Bitas, T. C., Bogen, K. T., Aga, D. S., Gara, P. M., Furlong, E. P., & Higgins, C. P. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. ResearchGate. [Link]

  • JoVE. Substituent Effects on Acidity of Carboxylic Acids. JoVE. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Goss, K. U. (2025). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of α‐trifluoromethyl carboxylic acids. ResearchGate. [Link]

  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Quora. [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. [Link]

  • Xu, B., et al. (2019). Efficient Synthesis of α-Trifluoromethyl Carboxylic Acids and Esters through Fluorocarboxylation of gem-Difluoroalkenes. Angewandte Chemie International Edition, 58(20), 6772-6775. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. [Link]

  • ResearchGate. (2025). α-Fluoro-o-cresols: The Key Role of Intramolecular Hydrogen Bonding in Conformational Preference and Hydrogen-Bond Acidity. ResearchGate. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Ishida, T., & Nishino, M. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Fokin, A. A., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of the National Academy of Sciences of Ukraine. [Link]

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  • Semantic Scholar. (n.d.). Effect of hydrogen bonds on pKa values: importance of networking. Semantic Scholar. [Link]

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An In-depth Technical Guide to 2,4,4,4-Tetrafluorobutyric Acid: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science.[1] The strategic incorporation of fluorine atoms into a carbon scaffold can dramatically alter a molecule's physicochemical and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of 2,4,4,4-Tetrafluorobutyric acid, a unique fluorinated carboxylic acid, with a focus on its nomenclature, physicochemical properties, and a representative synthesis protocol.

Nomenclature and Identification

The systematic naming of organofluorine compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For carboxylic acids, the carbon atom of the carboxyl group is assigned as the first carbon (C1) of the parent chain.[4][5][6]

IUPAC Name and Synonyms

The officially recognized IUPAC name for the compound with the chemical structure shown above is 2,4,4,4-tetrafluorobutanoic acid .[7] The numbering of the carbon chain begins at the carboxylic acid group, and the positions of the four fluorine atoms are indicated by the locants 2, 4, 4, and 4.

While "2,4,4,4-Tetrafluorobutyric acid" is a commonly used and acceptable name, "2,4,4,4-tetrafluorobutanoic acid" is the preferred IUPAC name. Currently, there are no other widely recognized synonyms for this specific compound.

Chemical Identifiers

A comprehensive list of chemical identifiers for 2,4,4,4-Tetrafluorobutyric acid is provided in the table below. These identifiers are crucial for database searches and unambiguous identification of the compound.

IdentifierValueSource
IUPAC Name 2,4,4,4-Tetrafluorobutanoic acidIUPAC[4][5]
Common Name 2,4,4,4-Tetrafluorobutyric acid
CAS Number 1011238-71-3Sigma-Aldrich[7]
Molecular Formula C₄H₄F₄O₂Sigma-Aldrich[7]
Molecular Weight 160.07 g/mol Sigma-Aldrich[7]
InChI 1S/C4H4F4O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10)Sigma-Aldrich[7]
InChIKey OEVPZAWBFKDWSI-UHFFFAOYSA-NSigma-Aldrich[7]
SMILES O=C(O)C(F)CC(F)(F)F
Nomenclature Rationale

The naming of 2,4,4,4-Tetrafluorobutanoic acid follows a logical application of IUPAC rules:

  • Identify the Principal Functional Group: The carboxylic acid group (-COOH) is the highest priority functional group in the molecule, and therefore determines the suffix of the name.[8]

  • Determine the Parent Chain: The longest continuous carbon chain containing the carboxyl group has four carbons. The alkane parent is therefore "butane".

  • Name the Parent Carboxylic Acid: The "-e" from "butane" is replaced with "-oic acid" to give "butanoic acid".[6]

  • Number the Parent Chain: The carbon of the carboxyl group is assigned the number 1 position.

  • Identify and Number the Substituents: There are four fluorine atoms. One is on carbon 2, and three are on carbon 4.

  • Assemble the Full Name: The substituents are named and their positions indicated as prefixes. The full name is therefore 2,4,4,4-tetrafluorobutanoic acid .

Nomenclature_Tree A Molecule B Principal Functional Group: -COOH (Carboxylic Acid) A->B C Parent Chain: 4 Carbons (Butane) A->C D Substituents: 4 x Fluorine A->D E Suffix: -oic acid B->E F Parent Name: Butanoic Acid C->F G Locants: 2, 4, 4, 4 D->G H Prefix: 2,4,4,4-tetrafluoro I Final IUPAC Name: 2,4,4,4-Tetrafluorobutanoic acid G->H H->I

Nomenclature breakdown for 2,4,4,4-Tetrafluorobutanoic acid.

Physicochemical Properties

Property4,4,4-Trifluorobutanoic Acid2,4,4,4-Tetrafluorobutanoic acid
Molecular Formula C₄H₅F₃O₂C₄H₄F₄O₂
Molecular Weight 142.08 g/mol 160.07 g/mol
Physical Form Powder to lumpSolid[7]
Melting Point 25-31 °CData not available
Boiling Point 166-167 °CData not available
pKa 4.16 (at 25 °C)Data not available
Water Solubility SolubleData not available

Data for 4,4,4-Trifluorobutanoic acid sourced from ChemicalBook.[9]

Synthesis of Fluorinated Carboxylic Acids

While a specific, detailed experimental protocol for the synthesis of 2,4,4,4-Tetrafluorobutyric acid is not prominently available in peer-reviewed literature, a general and robust method for the synthesis of related fluorinated amino acids involves the alkylation of a chiral glycine equivalent.[10] The following is a representative, multi-step synthesis for a similar compound, (S)-2-Amino-4,4,4-trifluorobutanoic acid, which can be conceptually adapted. This method highlights the introduction of a trifluoromethyl group, a common motif in medicinal chemistry.[3]

Representative Synthesis: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

This synthesis employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with 1,1,1-trifluoro-2-iodoethane.[10]

Step 1: Alkylation of the Ni(II)-Glycine Complex

  • To a four-necked flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF).

  • Add the Ni-glycine complex, 1,1,1-trifluoro-2-iodoethane, and a solution of potassium hydroxide in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Add water to the reaction mixture and continue stirring to precipitate the product.

  • Filter the precipitate and wash with water to obtain the alkylated Ni(II) complex.

Step 2: Disassembly of the Complex and Isolation of the Amino Acid

  • To a separate flask, add dimethoxyethane (DME), the alkylated Ni(II) complex from Step 1, and hydrochloric acid.

  • Heat the mixture and stir for 1 hour.

  • Cool the reaction and add water, then continue stirring.

  • Filter the precipitate to separate the chiral auxiliary.

  • The filtrate containing the desired amino acid can then be further purified or derivatized as needed.[10]

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Disassembly & Isolation A 1. Prepare reaction flask with DMF under N₂ B 2. Add Ni-glycine complex, CF₃CH₂I, and KOH/MeOH A->B C 3. Stir at room temperature for 1 hr B->C D 4. Precipitate product with water C->D E 5. Filter and wash precipitate D->E F 1. Combine alkylated complex, DME, and HCl E->F Alkylated Ni(II) Complex G 2. Heat and stir for 1 hr F->G H 3. Cool and add water G->H I 4. Filter to remove chiral auxiliary H->I J 5. Isolate amino acid from filtrate I->J

Representative workflow for the synthesis of a fluorinated amino acid.

Applications in Drug Development

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1] Fluorine's high electronegativity can influence the acidity of nearby functional groups, modulate molecular conformation, and block sites of metabolism, thereby increasing the drug's half-life.[2] While specific applications of 2,4,4,4-Tetrafluorobutyric acid in drug development are not widely documented, its structural motifs suggest potential utility as a building block in medicinal chemistry. The trifluoromethyl group is a common bioisostere for an isopropyl group, and its presence can significantly impact a molecule's binding to target proteins.[3]

Safety and Handling

As with all fluorinated organic acids, 2,4,4,4-Tetrafluorobutyric acid should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. It is expected to be corrosive and can cause severe skin burns and eye damage.[11][12] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed immediately with copious amounts of water.

References

  • Chemistry LibreTexts. (2024, March 17). 21.1: Naming Carboxylic Acid Derivatives. [Link]

  • University of Calgary. IUPAC Rules. [Link]

  • Chemistry Steps. (2022, October 13). Naming Carboxylic Acids. [Link]

  • Molecules. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • LibreTexts. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Molecules. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • PubChem. 2,4,4,4-Tetrafluorobut-2-enoic acid. [Link]

  • PubMed. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. [Link]

  • Google Patents.
  • National Institute of Standards and Technology. SAFETY DATA SHEET. [Link]

  • PubChem. An Acrylic Polyester Resin and An Aqueous Coating Compositon Containing the Same - Patent US-2021277163-A1. [Link]

  • PubChem. Stable liquid amidoperoxyacid bleach - Patent US-5431848-A. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Khan Academy. Carboxylic acid naming (video). [Link]

  • PubChem. 4,4,4-Trifluorobutanoic acid. [Link]

  • mzCloud. 2 Propylsulfonyl 3 2 pyridylamino acrylonitrile. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Perfluoroalkyls. [Link]

  • Justia Patents. Patents Assigned to Taiwan Styrene Monomer Corporation. [Link]

  • Googleapis. (12) United States Patent. [Link]

  • CAS Common Chemistry. Methyl 4-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3,4,4-hexafluorobutanoate. [Link]

  • PubChemLite. 2,2,4,4-tetrafluorobutanoic acid (C4H4F4O2). [Link]

  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • Molecules. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Molbank. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • PubChem. CID 161538703 | C12H8Br4. [Link]

  • Halocarbon Life Sciences. TFA - Pharmaceutical Applications. [Link]

  • Molecules. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

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The Fluorine Advantage: Strategic Deployment of Fluorinated Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine is not merely a structural tweak; it is a fundamental driver of molecular optimization. Fluorine’s unique physicochemical profile—characterized by its high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) or oxygen (1.52 Å)—makes it an unparalleled tool for medicinal chemists[1]. Today, nearly one-third of blockbuster drugs and 15–20% of all marketed therapeutics contain at least one fluorine atom[2].

Among the most versatile building blocks in this space are fluorinated carboxylic acids . These moieties serve dual purposes: they act as critical pharmacophores that engage target proteins via salt bridges, and they function as synthetic handles for late-stage functionalization (e.g., amide and ester couplings). However, the "set and forget" approach to fluorination is flawed; inappropriate placement can lead to metabolic instability or toxicity[1]. As a Senior Application Scientist, I approach fluorinated carboxylic acids through a lens of causality—understanding why fluorine alters a molecule's behavior ensures that our synthetic and biological workflows are both predictable and robust.

Physicochemical Causality: Modulating pKa and Lipophilicity

The primary reason we utilize fluorinated carboxylic acids is to exploit the strong inductive electron-withdrawing effect of the fluorine atom. By pulling electron density away from the carboxylate anion, alpha-fluorination stabilizes the conjugate base, drastically lowering the pKa of the acid[3].

This pKa modulation dictates the ionization state of the drug at physiological pH (7.4), directly impacting both target binding affinity and membrane permeability (LogD). Furthermore, while aromatic fluorination typically increases lipophilicity, aliphatic fluorination can either increase or decrease LogP depending on the local dipole moments, the specific alpha-substituent, and the resulting electronic distribution modulation at neighboring hydrogen atoms[4].

Quantitative Impact of Alpha-Fluorination

To illustrate this causality, consider the stepwise fluorination of acetic acid. The additive inductive effect of each fluorine atom systematically lowers the pKa, fundamentally altering the molecule's acidity profile.

Table 1: Physicochemical Impact of Alpha-Fluorination on Acetic Acid Derivatives

CompoundChemical FormulaApprox. pKaInductive Effect StrengthPrimary Application in Drug Design
Acetic Acid CH₃COOH4.76BaselineStandard metabolic intermediate
Fluoroacetic Acid CH₂FCOOH2.59StrongModulating local dipole moments
Difluoroacetic Acid CHF₂COOH1.24Very StrongHydrogen bond donor/acceptor tuning
Trifluoroacetic Acid CF₃COOH0.23MaximumExtreme pKa suppression; lipophilicity boost

Bioisosterism: Overcoming Carboxylic Acid Liabilities

While carboxylic acids are ubiquitous in drug design, they carry inherent liabilities. They often suffer from poor passive membrane permeability due to their high polarity, and they are highly susceptible to Phase II metabolic liabilities, specifically acyl glucuronidation, which can lead to reactive, toxic metabolites[5].

To circumvent this, we deploy fluorinated alcohols and phenols as carboxylic acid bioisosteres [5]. By placing a strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to a hydroxyl group, we lower the pKa of the alcohol to mimic the acidity of a carboxylate. This preserves the necessary polar contacts for target binding while entirely eliminating the reactive acyl center responsible for glucuronidation toxicity.

DecisionTree Start Identify Liability in Lead Metab Metabolic Soft Spot (Oxidation) Start->Metab Perm Poor Permeability (High pKa) Start->Perm Bioiso Phase II Toxicity (Glucuronidation) Start->Bioiso Action1 Block with C-F or CF3 Metab->Action1 Action2 Alpha-Fluorination (Modulate pKa/LogP) Perm->Action2 Action3 Fluorinated Alcohol/Phenol Bioisostere Bioiso->Action3

Decision tree for selecting fluorinated motifs based on specific molecular liabilities.

Synthetic Workflows: Overcoming Amide Coupling Bottlenecks

Coupling fluorinated carboxylic acids with amines to form amides is notoriously challenging. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carboxylate oxygen, making activation difficult. If the target amine is also electron-deficient or sterically hindered, standard coupling reagents (e.g., EDC/HOBt) frequently fail[6].

The Mechanistic Solution: Acyl Fluorides Historically, chemists turned to acyl chlorides for difficult couplings. However, acyl chlorides are highly prone to rapid hydrolysis and side reactions. Acyl fluorides offer a superior, field-proven alternative. The C-F bond in an acyl fluoride is uniquely stable to hydrolysis, yet it remains highly reactive toward amine nucleophiles[7].

Recent advancements allow for the in situ generation of acyl fluorides from unactivated carboxylic acids using bench-stable, inexpensive reagents like Pentafluoropyridine (PFP)[7] or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃)[8]. This enables a seamless, one-pot amide coupling protocol.

G A Fluorinated Carboxylic Acid C In Situ Acyl Fluoride A->C + Base (RT) B Deoxyfluorination Reagent (e.g., PFP) B->C E Fluorinated Amide Product C->E + Amine (Elevated Temp) F 19F NMR / LC-MS Validation C->F Monitor Intermediate D Amine Nucleophile D->E E->F Confirm Product

Workflow for one-pot amide coupling via in situ acyl fluoride generation and validation.

Self-Validating Experimental Protocol: One-Pot Amide Coupling via PFP

Trust in a synthetic protocol requires self-validation. Blindly adding reagents and hoping for product formation leads to wasted time and resources. The following protocol utilizes Pentafluoropyridine (PFP) to generate an acyl fluoride in situ, with built-in analytical checkpoints to guarantee success[7].

Materials Required
  • Fluorinated carboxylic acid (1.0 eq)

  • Pentafluoropyridine (PFP) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Amine nucleophile (1.1 eq)

  • Dry Acetonitrile (MeCN)

Step-by-Step Methodology

Step 1: Activation (Acyl Fluoride Generation) Dissolve the fluorinated carboxylic acid (1.0 mmol) and PFP (1.0 mmol) in dry MeCN (5 mL) under an inert nitrogen atmosphere. Add DIPEA (2.0 mmol) dropwise. Stir the reaction mixture at room temperature for 16 hours. Causality: PFP acts as a deoxyfluorinating agent. The base (DIPEA) facilitates the nucleophilic attack of the carboxylate onto the electron-deficient PFP ring, driving the formation of the acyl fluoride[7].

Step 2: Self-Validation Checkpoint 1 (¹⁹F NMR) Before adding the amine, extract a 0.1 mL aliquot, dilute it in CD₃CN, and acquire a rapid ¹⁹F NMR spectrum. Validation Logic: The successful generation of the acyl fluoride is confirmed by the appearance of a distinct diagnostic peak (typically between +15 to +25 ppm, depending on the substrate)[7]. Do not proceed to Step 3 until >95% conversion is analytically confirmed.

Step 3: Amide Bond Formation Once activation is validated, add the amine nucleophile (1.1 mmol) directly to the reaction flask (one-pot procedure).

Step 4: Thermal Driving (If Required) If coupling a sterically hindered or electron-deficient amine, elevate the reaction temperature to 60°C. Causality: The robust stability of the acyl fluoride intermediate prevents thermal degradation, allowing you to supply the necessary kinetic energy to overcome the activation barrier of the hindered amine[6].

Step 5: Self-Validation Checkpoint 2 (LC-MS) Monitor the reaction progress via LC-MS. The mass corresponding to the acyl fluoride intermediate should disappear, replaced by the target amide mass.

Step 6: Workup and Isolation Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure fluorinated amide.

Conclusion

The integration of fluorinated carboxylic acids into drug discovery pipelines offers immense potential for optimizing pharmacokinetics, metabolic stability, and target affinity. However, realizing this potential requires a rigorous understanding of the underlying physicochemical causality—specifically how fluorine modulates pKa and lipophilicity. By adopting self-validating synthetic methodologies, such as in situ acyl fluoride generation, development professionals can reliably synthesize complex, sterically hindered fluorinated therapeutics, accelerating the path from discovery to clinical application.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar (Organic & Biomolecular Chemistry). URL:[Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Organic Letters. URL: [Link]

  • Optimization of BTFFH promoted coupling / Acyl fluoride generation via BT-SCF3. ResearchGate. URL: [Link]

  • Structure property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate. URL: [Link]

  • Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. ResearchGate. URL: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL: [Link]

  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv. URL:[Link]

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Solvent-Dependent Thermodynamics and Solubility Profiling of 2,4,4,4-Tetrafluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical syntheses and extraction workflows requires a rigorous understanding of solute-solvent interactions. 2,4,4,4-Tetrafluorobutanoic acid (CAS: 1011238-71-3) is a highly specialized, solid fluorinated aliphatic building block utilized in pharmaceutical development and advanced materials[1]. The strategic placement of fluorine atoms fundamentally alters its physicochemical profile compared to its hydrocarbon analogs, enhancing its acidity and altering its solvation dynamics[2].

This technical guide provides an in-depth analysis of the solubility behavior of 2,4,4,4-tetrafluorobutanoic acid across various organic solvents. By synthesizing thermodynamic principles with field-proven empirical methodologies, this whitepaper equips researchers with the self-validating protocols necessary to quantify and leverage its solubility profile in complex drug development workflows.

Structural and Physicochemical Causality

To predict solubility, one must first deconstruct the molecular architecture. The structure of 2,4,4,4-tetrafluorobutanoic acid (


) consists of a butanoic acid backbone substituted with a terminal trifluoromethyl group and an alpha/beta-position fluorine atom.
  • Inductive Effects and pKa: The extreme electronegativity of the four fluorine atoms exerts a profound electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, drastically lowering the pKa (estimated ~2.0–2.5) compared to standard butanoic acid (pKa 4.82)[2]. Consequently, the molecule exhibits enhanced polarity and a stronger propensity for hydrogen bonding.

  • Fluorophobic/Fluorophilic Balance: While the dominant -COOH group imparts hydrophilic and polar characteristics, the polyfluorinated tail introduces unique solvophobic effects. In non-polar hydrocarbon solvents, the rigid, electron-dense fluorine cloud resists favorable van der Waals interactions, leading to phase separation or low solubility[2].

Thermodynamics of Solvation in Organic Media

Solubility is fundamentally governed by the Gibbs free energy of solvation (


). For 2,4,4,4-tetrafluorobutanoic acid to dissolve, the energy released by solute-solvent interactions must overcome the lattice energy of the solid compound and the cavitation energy required to create a void in the solvent.
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Exhibit excellent solubility. The solvent acts as both a hydrogen bond donor and acceptor, interacting strongly with the carboxylic acid moiety and the polarized C-F bonds.

  • Polar Aprotic Solvents (e.g., Acetonitrile): Acetonitrile is highly effective for solvating fluorinated carboxylic acids. Its high dielectric constant stabilizes polar intermediates, which is why it is the solvent of choice in homogeneous decarboxylative fluorination reactions[3].

  • Lewis Base Solvents (e.g., THF, Cyclohexanone): Solvents with carbonyl or ether functional groups act as strong hydrogen-bond acceptors. The solubility of carboxylic acids in these Lewis bases is exceptionally high and can be further enhanced by the presence of co-extracted water in biphasic systems[4].

  • Non-Polar Solvents (e.g., Hexane): Exhibit poor solubility. The weak London dispersion forces in aliphatic hydrocarbons are insufficient to compensate for the enthalpic cost of breaking the highly ordered, hydrogen-bonded crystal lattice of the fluorinated acid.

Solvation N1 Solid 2,4,4,4-Tetrafluorobutanoic Acid N2 Crystal Lattice Dissociation (Endothermic, ΔH > 0) N1->N2 N3 Solvent Cavity Formation (Endothermic, ΔH > 0) N1->N3 N4 Solute-Solvent Interaction (Exothermic, ΔH < 0) N2->N4 N3->N4 N5 Thermodynamically Stable Solvated State N4->N5

Thermodynamic pathway of 2,4,4,4-tetrafluorobutanoic acid solvation in organic media.

Quantitative Solubility Data and Solvent Matrix

To guide synthetic planning and extraction protocols, the following table synthesizes the predictive solubility behavior of 2,4,4,4-tetrafluorobutanoic acid across standard organic solvents, grounded in their physicochemical properties.

Solvent ClassRepresentative SolventDielectric Constant (ε)Dipole Moment (D)Predicted SolubilityDominant Solvation Mechanism
Polar Protic Methanol32.71.70Very High Strong H-bond donor/acceptor interactions with -COOH and -F.
Polar Aprotic Acetonitrile37.53.92High Dipole-dipole alignment; stabilizes the polarized C-F backbone[3].
Lewis Base Tetrahydrofuran (THF)7.51.75High Strong H-bond acceptance from the highly acidic -COOH proton[4].
Halogenated Dichloromethane (DCM)8.91.60Moderate Weak dipole interactions; limited H-bonding capacity.
Non-Polar Hexane1.90.00Low Weak London dispersion forces; insufficient to break solute lattice.

Standardized Protocol for Empirical Solubility Determination

To ensure high-fidelity data suitable for regulatory submissions or rigorous drug development workflows, the isothermal shake-flask method is the gold standard. This protocol is a self-validating system that ensures thermodynamic equilibrium is reached and analytically verified.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add an excess amount of solid 2,4,4,4-tetrafluorobutanoic acid to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.

  • Isothermal Equilibration: Place the vials in a thermostated shaking incubator set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: Extended equilibration ensures the system overcomes any kinetic barriers to dissolution, reaching true thermodynamic saturation.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid.

  • Aliquot Extraction and Dilution: Carefully extract a known volume (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot into a compatible analytical solvent (e.g., 50:50 Acetonitrile:Water) to prevent crystallization upon temperature fluctuations.

  • Quantification via HPLC-MS: Expert Insight: Because short-chain aliphatic carboxylic acids lack a conjugated π-electron system, they exhibit negligible UV absorbance. Therefore, quantification must be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) in negative electrospray ionization (ESI-) mode. Construct a calibration curve using standard solutions to determine the exact concentration.

Workflow S1 1. Excess Solute Addition (Solid 2,4,4,4-Tetrafluorobutanoic Acid) S2 2. Isothermal Equilibration (25.0 ± 0.1 °C, 150 RPM, 48h) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 RPM) S2->S3 S4 4. Aliquot Extraction & Immediate Dilution S3->S4 S5 5. HPLC-MS Quantification (ESI- Mode Analysis) S4->S5

Standardized isothermal shake-flask workflow for empirical solubility quantification.

Applications in Advanced Research

Understanding the solubility profile of 2,4,4,4-tetrafluorobutanoic acid is critical for several advanced applications:

  • API Synthesis & Photoredox Catalysis: Selecting the optimal solvent for coupling reactions is paramount. Polar aprotic solvents like acetonitrile are preferred to maintain homogeneity during the decarboxylative fluorination of aliphatic carboxylic acids[3].

  • Analytical Chemistry: Due to its unique retention time and stability, tetrafluorobutanoic acid is frequently utilized as a highly soluble internal standard in complex analytical matrices, such as the GC/ECD quantification of haloacetic acid disinfection by-products in water treatment[5].

  • Liquid-Liquid Extraction: The acid can be partitioned into aqueous phases at high pH (as the highly soluble carboxylate salt) and extracted back into organic Lewis base solvents at low pH, a process that can be enhanced by water-mediated solubility shifts[4].

References

  • Title: Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Perfluoroalkyl carboxylic acids Source: Wikipedia URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]

  • Title: Disinfection By-Product Formation in Drinking Water Treated with Chlorine Following UV Photolysis & UV/H2O2 Source: UWSpace - University of Waterloo URL: [Link]

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Difference between 2,4,4,4-tetrafluorobutanoic acid and perfluorobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Fluorinated Carboxylic Acids: A Technical Whitepaper on 2,4,4,4-Tetrafluorobutanoic Acid vs. Perfluorobutanoic Acid (PFBA)

Executive Summary

In the landscape of modern drug design and environmental toxicology, the strategic incorporation of fluorine is a double-edged sword. While perfluorinated compounds like Perfluorobutanoic acid (PFBA) offer extreme chemical stability, their resistance to biological degradation has led to severe ecological bioaccumulation and hepatotoxicity. As a Senior Application Scientist, I frequently guide development teams toward "soft drug" architectures—molecules designed to exert their intended effect but degrade predictably. 2,4,4,4-Tetrafluorobutanoic acid represents this paradigm shift. By selectively retaining C-H bonds within the aliphatic chain, it bridges the gap between the metabolic inertness of legacy perfluoroalkyl substances (PFAS) and the rapid clearance required for modern pharmaceutical and agrochemical intermediates.

Structural and Physicochemical Profiling

The fundamental divergence between PFBA and 2,4,4,4-tetrafluorobutanoic acid lies in their carbon-fluorine (C-F) bond distribution, which dictates their inductive effects, acidity, and lipophilicity.

  • Perfluorobutanoic Acid (PFBA,

    
    ) : In PFBA, every aliphatic hydrogen is replaced by fluorine. The intense electron-withdrawing inductive effect of the seven fluorine atoms stabilizes the carboxylate anion, driving its 
    
    
    
    down to an exceptionally low 0.08[1]. Consequently, PFBA is entirely dissociated at physiological pH. This complete ionization, combined with the hydrophobic shielding of the perfluorinated chain, makes PFBA highly mobile in aqueous environments and notoriously persistent[2].
  • 2,4,4,4-Tetrafluorobutanoic Acid (

    
    ) : This partially fluorinated analog features a terminal trifluoromethyl group (
    
    
    
    ), a non-fluorinated methylene bridge (
    
    
    ), and a monofluorinated alpha carbon (
    
    
    ). Because inductive effects decay rapidly with distance, the absence of fluorine at the beta-carbon and the presence of only a single alpha-fluorine significantly attenuate the electron-withdrawing pull on the carboxylic acid. This results in a higher
    
    
    (estimated ~2.2–2.5), altering its membrane permeability and protein-binding profile compared to PFBA.

Table 1: Comparative Physicochemical and Biological Profiling

PropertyPerfluorobutanoic Acid (PFBA)2,4,4,4-Tetrafluorobutanoic AcidMechanistic Driver
Aliphatic C-H Bonds 03Determines susceptibility to enzymatic oxidation.

0.08~2.2 - 2.5 (Estimated)Inductive stabilization of the carboxylate anion by adjacent fluorines.
Metabolic Stability Inert (No degradation)Susceptible to degradationC-F bond energy (~485 kJ/mol) prevents CYP450/β-oxidation in PFBA.
Clearance Mechanism Renal excretion (Saturable)Hepatic metabolism + RenalPresence of beta-

allows for mitochondrial β-oxidation.

Metabolic Trajectories and Pharmacokinetics (ADME)

The causality behind the toxicity of PFAS compounds is rooted in their pharmacokinetics. PFBA is metabolically inert; no evidence of biotransformation exists in mice, rats, or humans[3]. Because it cannot be enzymatically broken down, its elimination relies entirely on renal excretion. However, PFBA undergoes saturable renal tubular reabsorption, leading to non-linear pharmacokinetics, bioaccumulation, and subsequent hepatotoxicity—specifically upregulating genes associated with steatosis and disrupting lipid metabolism via PPARα-dependent and independent pathways[3].

Conversely, the strategic placement of C-H bonds in 2,4,4,4-tetrafluorobutanoic acid introduces deliberate metabolic liabilities. The


 group at the beta position serves as a classic site for enzymatic attack (e.g., mitochondrial β-oxidation), while the alpha-fluoro substitution modulates the rate of this degradation. This structural design ensures the molecule does not become an environmental "forever chemical."

G cluster_0 Perfluorobutanoic Acid (PFBA) cluster_1 2,4,4,4-Tetrafluorobutanoic Acid PFBA PFBA (C3F7COOH) Inert Metabolically Inert (No C-H bonds) PFBA->Inert Accumulation Saturable Renal Resorption & Hepatotoxicity Inert->Accumulation TFBA 2,4,4,4-TFBA (CF3-CH2-CHF-COOH) Degradation Enzymatic Oxidation (CYP450 / β-oxidation) TFBA->Degradation Clearance Rapid Clearance (Metabolite Excretion) Degradation->Clearance

Metabolic trajectories of PFBA versus 2,4,4,4-tetrafluorobutanoic acid.

Experimental Protocols: Validating Pharmacokinetic Divergence

To empirically validate the mechanistic claims above, laboratories must employ self-validating experimental systems. The following protocols are designed to ensure internal data integrity.

Protocol 1: Self-Validating In Vitro Hepatocyte Clearance Assay

Causality: This assay directly measures the intrinsic clearance (


) of the compounds. By comparing the depletion rate of 2,4,4,4-tetrafluorobutanoic acid against the inert PFBA, we validate the metabolic liability introduced by the C-H bonds.

System Validation (Controls):

  • Positive Control: Verapamil (confirms hepatocyte enzymatic viability).

  • Negative Control: PFBA (confirms assay stability; any observed "clearance" of PFBA indicates non-specific binding or evaporation, invalidating the run).

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' E medium to a concentration of

    
     viable cells/mL.
    
  • Incubation: Pre-incubate 50 µL of the cell suspension at 37°C for 10 minutes. Add 50 µL of the test compound (2,4,4,4-TFBA or PFBA at 2 µM final concentration) to initiate the reaction.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw 20 µL aliquots from the incubation matrix.
  • Enzymatic Quenching: Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures metabolic enzymes, precipitating proteins and freezing the reaction at the exact time point.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the remaining percentage versus time. The slope (

    
    ) is used to calculate 
    
    
    
    , where
    
    
    is incubation volume and
    
    
    is cell number.

Workflow Step1 1. Hepatocyte Incubation (Compound + Cells) Step2 2. Time-Course Sampling (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Acetonitrile Quench (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Depletion) Step3->Step4 Step5 5. PK Parameter Calculation (Intrinsic Clearance) Step4->Step5

Step-by-step in vitro hepatocyte clearance assay workflow.

Protocol 2: Potentiometric Determination of

Causality: The ionization state of a carboxylic acid dictates its partitioning into lipid bilayers and its mechanism of renal clearance (passive diffusion vs. active transport). Measuring the exact


 difference between these two compounds is critical for predicting their in vivo distribution.

System Validation (Controls): Titrate a known standard (Acetic acid,


 4.76) prior to the test compounds to ensure the pH electrode slope is Nernstian and the titrant molarity is perfectly calibrated.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass pH electrode using standard buffers at pH 1.68, 4.01, and 7.00.

  • Sample Preparation: Dissolve 2,4,4,4-tetrafluorobutanoic acid in 50 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions) to a concentration of 2 mM.

  • Titration: Under a nitrogen blanket (to prevent

    
     absorption), titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator. Add titrant in 0.05 mL increments.
    
  • Data Analysis: Plot the first derivative of the pH with respect to the volume of titrant (

    
    ) to identify the equivalence point. Calculate the 
    
    
    
    at the half-equivalence point using the Henderson-Hasselbalch equation.

Toxicological and Environmental Implications

The environmental footprint of PFBA is a subject of intense regulatory scrutiny. Due to its high mobility and lack of degradation pathways, PFBA rapidly contaminates drinking water resources and bioaccumulates in agricultural crops, with bioaccumulation factors reaching up to 68.4 in corn[4]. In marine ecosystems, environmentally relevant concentrations of PFBA induce pronounced tissue injuries in the liver and intestine, disrupting calcium signaling and causing gut microbiota dysbiosis[5].

By transitioning to partially fluorinated building blocks like 2,4,4,4-tetrafluorobutanoic acid, researchers can harness the unique stereoelectronic properties of fluorine—such as enhanced binding affinity and targeted metabolic blocking—without contributing to the growing crisis of persistent organic pollutants.

References

  • PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH Source: Flanders Marine Institute (VLIZ) URL:[Link]

  • IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Toxicological effects of perfluorobutanoic acid (PFBA) on juvenile large yellow croaker: A comprehensive analysis Source: Social Science Research Network (SSRN) URL:[Link]

Sources

2,4,4,4-Tetrafluorobutanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Formula, and Application in Drug Discovery

Part 1: Executive Summary

2,4,4,4-Tetrafluorobutanoic acid (CAS: 1011238-71-3) is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates.[1][2] Characterized by a terminal trifluoromethyl group (


) and an 

-fluorine atom, this compound offers unique electronic and steric properties that distinguish it from its non-fluorinated analogs.

Its primary utility lies in bioisosterism and pKa modulation . The strategic placement of fluorine atoms enhances metabolic stability by blocking the


-oxidation site while simultaneously increasing the acidity of the carboxylic tail, influencing the bioavailability and binding affinity of peptide mimetics and small molecule inhibitors.

Part 2: Chemical Identity & Physicochemical Properties[3]

Core Identification Data[4]
PropertySpecification
Chemical Name 2,4,4,4-Tetrafluorobutanoic acid
CAS Registry Number 1011238-71-3
Molecular Formula

Molecular Weight 160.07 g/mol
InChI Key OEVPZAWBFKDWSI-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Purity Grade Typically

(HPLC/NMR)
Structural Analysis

The molecule consists of a butanoic acid backbone modified at the C2 and C4 positions.

  • C4 Position: A trifluoromethyl (

    
    ) group acts as a strong electron-withdrawing group (EWG), imparting high lipophilicity and metabolic resistance.
    
  • C2 Position (

    
    -Carbon):  The single fluorine atom creates a chiral center (unless racemic) and significantly lowers the pKa of the carboxylic acid via the inductive effect.
    

Structure Diagram:



Physicochemical Profile (Experimental & Predicted)
ParameterValue / RangeSignificance in Drug Design
pKa (Acid) ~2.6 – 3.0 (Predicted)Significantly more acidic than butanoic acid (4.82) and 4,4,4-trifluorobutanoic acid (4.16). Improves solubility at physiological pH.
LogP (Lipophilicity) ~1.3 – 1.7Fluorination generally increases lipophilicity, aiding membrane permeability.
Boiling Point ~165 – 170 °CHigh boiling point indicates strong intermolecular H-bonding (dimer formation).
Density > 1.4 g/cm³High density is characteristic of polyfluorinated aliphatics.

Part 3: Synthesis & Manufacturing Protocols

As a specialized intermediate, the synthesis of 2,4,4,4-tetrafluorobutanoic acid typically requires electrophilic


-fluorination  of a precursor ester. The following protocol describes the most robust route for laboratory-scale preparation, ensuring high yield and safety.
Synthetic Route: Electrophilic -Fluorination

This method utilizes Ethyl 4,4,4-trifluorobutanoate as the starting material. The introduction of the


-fluorine is achieved using NFSI (N-Fluorobenzenesulfonimide) , a stable and easy-to-handle electrophilic fluorinating agent.
Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start Ethyl 4,4,4-trifluorobutanoate (Precursor) Step1 Enolate Formation (LDA / THF, -78°C) Start->Step1 Deprotonation Step2 Fluorination (NFSI Addition) Step1->Step2 Electrophilic Attack Inter Ethyl 2,4,4,4-tetrafluorobutanoate (Intermediate) Step2->Inter Quench & Workup Step3 Hydrolysis (LiOH / THF / H2O) Inter->Step3 Saponification Final 2,4,4,4-Tetrafluorobutanoic Acid (Final Product) Step3->Final Acidification (HCl)

Caption: Synthetic pathway for 2,4,4,4-tetrafluorobutanoic acid via electrophilic fluorination.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,4,4,4-tetrafluorobutanoate

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.

  • Reagents: Add anhydrous THF (150 mL) and Diisopropylamine (1.1 eq). Cool to -78°C.

  • Base Formation: Add

    
    -Butyllithium (
    
    
    
    -BuLi, 1.1 eq) dropwise. Stir for 30 min to generate Lithium Diisopropylamide (LDA).
  • Enolization: Add Ethyl 4,4,4-trifluorobutanoate (1.0 eq) dropwise at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Fluorination: Dissolve NFSI (1.2 eq) in anhydrous THF and add slowly to the enolate solution.

  • Completion: Allow the reaction to warm to room temperature (RT) overnight.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.

Step 2: Hydrolysis to the Free Acid

  • Dissolve the crude ester in a mixture of THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH) (2.0 eq). Stir at RT for 4–6 hours.

  • Purification: Acidify the mixture to pH 1 using 1N HCl. Extract with Ethyl Acetate.[3][4]

  • Crystallization: Recrystallize from Hexane/EtOAc to obtain pure 2,4,4,4-tetrafluorobutanoic acid.

Part 4: Applications in Drug Development

Bioisosterism & Metabolic Stability

In medicinal chemistry, the C-F bond is a critical tool for blocking metabolic degradation.

  • Metabolic Blockade: The

    
    -position of carboxylic acids is prone to metabolic oxidation. Replacing the 
    
    
    
    -hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) prevents this degradation, extending the half-life (
    
    
    ) of the drug.
  • Leucine Mimetic: The trifluoromethyl group mimics the steric bulk of an isopropyl group (as seen in Leucine) but with altered electronics. This makes 2,4,4,4-tetrafluorobutanoic acid a valuable precursor for fluorinated amino acids.

Conformational Control (The Gauche Effect)

Fluorine introduces specific conformational preferences due to the gauche effect , where the C-F bond prefers to be gauche to adjacent electron-rich bonds (like C-C or C-O).

  • Impact: Incorporating this moiety into a peptide backbone can "lock" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Acidity Modulation (pKa Tuning)

The


-fluorine significantly increases the acidity of the carboxyl group.
  • Mechanism: The strong electronegativity of fluorine pulls electron density away from the carboxylate anion, stabilizing it.

  • Utility: This is useful for designing prodrugs or ensuring the molecule is ionized at physiological pH (7.4) to limit blood-brain barrier (BBB) penetration if peripheral restriction is desired.

Part 5: Safety & Handling

Hazard Classification: Corrosive (Skin Corr.[5][6] 1B). Signal Word: DANGER.

  • Personal Protective Equipment (PPE):

    • Respiratory: Use a full-face respirator with acid gas cartridges if dust/vapors are present.

    • Skin: Nitrile gloves (double-gloving recommended) and a lab coat.

    • Eyes: Chemical safety goggles.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Incompatibility: Avoid contact with strong bases and oxidizing agents. Decomposition may release Hydrogen Fluoride (HF) , which is extremely toxic.

References

  • Sigma-Aldrich. Product Specification: 2,4,4,4-Tetrafluorobutanoic acid (CAS 1011238-71-3).[1][2] Merck KGaA.

  • PubChem. Compound Summary: 2,2,4,4-Tetrafluorobutanoic acid (Isomer Data). National Library of Medicine.

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • ChemicalBook. 4,4,4-Trifluorobutyric acid Properties and Synthesis.

Sources

Safety data sheet (SDS) for 2,4,4,4-tetrafluorobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide: 2,4,4,4-Tetrafluorobutanoic Acid Document Type: Technical Safety Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1]

Executive Summary & Chemical Identity

2,4,4,4-Tetrafluorobutanoic acid (CAS: 1011238-71-3) is a specialized fluorinated building block utilized in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability of drug candidates.[1] Unlike simple aliphatic acids, the presence of an


-fluorine atom combined with a 

-trifluoromethyl group creates a unique physicochemical profile characterized by enhanced acidity and specific handling risks.[1]

This guide moves beyond standard SDS enumeration to provide a mechanistic understanding of the compound's hazards, specifically addressing the


-fluoro acid moiety  and its implications for toxicity and corrosivity in a research setting.[1]
Physicochemical Profile
PropertyDataNote
CAS Number 1011238-71-3Unique Identifier
IUPAC Name 2,4,4,4-Tetrafluorobutanoic acid
Structure


-F,

-CF3 substitution
Molecular Weight 160.07 g/mol
Physical State SolidLow-melting solid (approx. 30–40°C inferred)
Acidity (pKa) ~2.5 – 2.8 (Predicted)Significantly stronger than butanoic acid (pKa 4.[1][2][3][4][5][6]82) due to -I effect of F atoms.
Solubility Soluble in polar organic solvents (DMSO, MeOH)Hygroscopic; likely water-soluble with dissociation.[1]

Hazard Identification & Toxicology Logic

The Alpha-Fluoro Risk Factor

While standard SDSs may classify this compound generically as "Irritant" or "Corrosive," the structural presence of an


-fluorine (

) necessitates a higher tier of caution.[1]
  • Metabolic Toxicity Potential: Structurally analogous

    
    -fluoro acids (e.g., fluoroacetic acid) can be metabolized to fluorocitrate, a potent inhibitor of aconitase in the Krebs cycle.[1] While the 
    
    
    
    -substitution in 2,4,4,4-tetrafluorobutanoic acid may mitigate this pathway compared to fluoroacetate, precautionary handling as a metabolic poison is scientifically justified until specific LD50 data proves otherwise.[1]
  • Corrosivity: The electron-withdrawing induction from four fluorine atoms renders the carboxylic proton highly acidic.[1] It should be treated as Skin Corr.[7][8] 1B (Causes severe skin burns and eye damage).[8]

GHS Classification (Conservative Assessment)[1]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][8][9]

    • H302: Harmful if swallowed (Precautionary upgrade due to

      
      -F).[1]
      
    • H335: May cause respiratory irritation.[1][7][9]

Emergency Response Protocols

The "HF Potential" Decision

In the event of thermal decomposition or reaction with strong nucleophiles, fluorinated acids can release fluoride ions.[1] While not free Hydrofluoric Acid (HF), deep tissue exposure can mimic HF burns (calcium sequestration).

Protocol: All dermal exposures should be treated with Calcium Gluconate (2.5% gel) as a precautionary measure if initial washing does not relieve pain immediately.[1]

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Immed. Rinse (15 min water) Skin->Wash EyeWash Eye Wash Station (15-20 min) Eye->EyeWash FreshAir Remove to Fresh Air Support Breathing Inhale->FreshAir PainCheck Pain Persists after Rinse? Wash->PainCheck Medical Seek Medical Attention (Bring SDS) EyeWash->Medical Monitor Monitor for Delayed Edema FreshAir->Monitor CaGluconate Apply Ca-Gluconate Gel (Treat as HF risk) PainCheck->CaGluconate Yes (Burning/Deep Pain) PainCheck->Medical No (Irritation only) CaGluconate->Medical Monitor->Medical

Figure 1: Emergency response logic flow emphasizing the precautionary use of Calcium Gluconate for fluorinated acid exposures.[1]

Safe Handling & Synthesis Workflow

Engineering Controls
  • Containment: All weighing and manipulation of the solid must occur within a Class II Fume Hood or Glovebox .[1] The solid is likely hygroscopic and may fume in moist air.

  • Material Compatibility:

    • Recommended: Borosilicate glass (standard), PTFE (Teflon), PFA.

    • Avoid: Nylon (degradation by acids), Aluminum (reactive with acidic fluorides).[1]

Standard Operating Procedure (SOP) for Reagent Prep

The following workflow ensures containment of the


-fluoro motif during standard drug discovery operations (e.g., amide coupling).

HandlingSOP PPE 1. PPE Setup: Nitrile + Neoprene Gloves Lab Coat, Goggles Weigh 2. Weighing: Inside Fume Hood Anti-static gun usage PPE->Weigh Ready Dissolve 3. Dissolution: Add Solvent (DCM/DMF) Ventilate (Acid Fumes) Weigh->Dissolve Transfer solid Neutralize 4. Activation: Add Base (DIPEA/TEA) Exothermic Control Dissolve->Neutralize In situ Waste 5. Disposal: Segregated Fluorinated Waste Stream Neutralize->Waste Post-rxn

Figure 2: Safe handling workflow for preparing 2,4,4,4-tetrafluorobutanoic acid solutions.

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The compound is acidic and may degrade if exposed to atmospheric moisture over time.[1]

  • Segregation: Store away from strong bases, oxidizing agents, and alkali metals.[1]

Disposal & Environmental Compliance

Do not mix with general organic waste. Fluorinated carboxylic acids are often resistant to biodegradation (PFAS-like persistence concerns).[1]

  • Neutralization: Quench small spills with Sodium Bicarbonate (

    
    ) or Calcium Carbonate (
    
    
    
    ) to form the salt.[1]
  • Segregation: Collect in a dedicated "Halogenated / Fluorinated Organic" waste container.

  • Destruction: High-temperature incineration (>1100°C) with scrubber systems is required to prevent HF emission.[1]

References

  • PubChem. (2025).[1][10] 4,4,4-Trifluorobutanoic acid (Analogous Compound Safety Data). National Library of Medicine.[5] Retrieved March 6, 2026, from [Link]

  • Concordia University. (2022).[1] Superacids and Fluorinated Acid Safety Guidelines. Environmental Health & Safety. Retrieved March 6, 2026, from [Link]

Sources

Suppliers and price of 2,4,4,4-tetrafluorobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4,4,4-Tetrafluorobutanoic Acid: Sourcing, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a paramount strategy for enhancing pharmacological profiles. Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Within the arsenal of fluorinated building blocks, 2,4,4,4-tetrafluorobutanoic acid emerges as a specialized synthon with significant potential for creating novel therapeutics.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed overview of the chemical properties, commercial availability, and pricing landscape for 2,4,4,4-tetrafluorobutanoic acid. Furthermore, it delves into logical synthetic strategies and explores its potential applications as a key structural motif in the design of next-generation pharmaceuticals.

Part 1: Chemical Properties and Characterization

2,4,4,4-Tetrafluorobutanoic acid is a carboxylic acid characterized by the presence of four fluorine atoms, including a trifluoromethyl group at the terminal position. This high degree of fluorination imparts distinct chemical properties that are highly sought after in pharmaceutical design. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic proton and influences the molecule's overall electronic profile and conformational preferences.

PropertyValueSource
CAS Number 1011238-71-3
Molecular Formula C₄H₄F₄O₂
Molecular Weight 160.07 g/mol
Physical Form Solid
InChI Key OEVPZAWBFKDWSI-UHFFFAOYSA-N

While specific spectroscopic data for this exact compound is not widely published, characterization would typically involve ¹H NMR, ¹⁹F NMR, ¹³C NMR, and IR spectroscopy. The ¹⁹F NMR would be particularly informative for confirming the presence and coupling of the different fluorine environments.

Part 2: Sourcing, Suppliers, and Price Analysis

As a specialized research chemical, 2,4,4,4-tetrafluorobutanoic acid is not a widely stocked commodity. Its availability is limited, and it is often synthesized on a made-to-order basis.

Known Suppliers:

SupplierProduct NameCAS NumberNotes
Life Chemicals Inc. (via distributors like Sigma-Aldrich/Merck )2,4,4,4-tetrafluorobutanoic acid1011238-71-3Availability may be region-dependent and is often listed as not currently sold, suggesting it is a catalog item requiring synthesis upon request.

Price Analysis:

Direct pricing for 2,4,4,4-tetrafluorobutanoic acid is generally provided upon quotation due to its niche status. However, an analysis of structurally similar fluorinated butanoic acid derivatives provides a reasonable expectation of cost for research quantities. These compounds are high-value building blocks, and their price reflects the complexity of their synthesis.

Comparative Pricing of Related Fluorinated Analogs:

CompoundSupplierQuantityPrice (approx.)
(S)-2-Amino-4,4,4-trifluorobutanoic acidFluorochem100 mg£177.00
(S)-2-Amino-4,4,4-trifluorobutanoic acidFluorochem1 g£741.00
(R)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acidAdvanced Biochemicals10 gIn Stock (Price on Request)[3]
4,4,4-Trifluorobutyric acidSigma-Aldrich-Discontinued

The data indicates that researchers should budget for costs in the range of several hundred to over a thousand dollars (or equivalent) per gram for this class of compound.

Part 3: Synthesis Methodologies

One such strategy could be the oxidation of a corresponding alcohol, 4,4,4-trifluoro-2-fluorobutanol. The synthesis of related fluorinated butanols has been described, often starting from precursors like diethyl malonate.[4] An alternative approach could involve a Reformatsky-type reaction using a fluorinated acetonitrile, followed by hydrolysis, a method used for preparing similar oxo-butanoic acids.[5]

Below is a proposed workflow for a hypothetical synthesis, illustrating the key transformations.

G A Ethyl 4,4,4-trifluorobutanoate B Enolate Formation (e.g., LDA) A->B C Electrophilic Fluorination (e.g., N-Fluorobenzenesulfonimide) B->C D Ethyl 2,4,4,4-tetrafluorobutanoate C->D E Ethyl 2,4,4,4-tetrafluorobutanoate F Acid or Base-catalyzed Hydrolysis E->F G 2,4,4,4-Tetrafluorobutanoic Acid F->G

Caption: Proposed two-step synthesis of 2,4,4,4-tetrafluorobutanoic acid.

Hypothetical Experimental Protocol

This protocol is illustrative and requires laboratory optimization and safety assessment.

Step 1: Synthesis of Ethyl 2,4,4,4-tetrafluorobutanoate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.

  • Enolate Formation: The flask is charged with a solution of lithium diisopropylamide (LDA) (1.1 molar equivalents) in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Ethyl 4,4,4-trifluorobutanoate (1.0 molar equivalent), dissolved in anhydrous THF, is added dropwise via the dropping funnel. The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete deprotonation at the alpha-carbon without competing reactions at the ester carbonyl.

  • Fluorination: After stirring for 1 hour at -78 °C, a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 molar equivalents) in anhydrous THF is added dropwise. NFSI is chosen as an effective and relatively safe electrophilic fluorine source. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target ester.

Step 2: Hydrolysis to 2,4,4,4-Tetrafluorobutanoic Acid

  • Reaction Setup: The purified ethyl 2,4,4,4-tetrafluorobutanoate is dissolved in a mixture of ethanol and water.

  • Hydrolysis: An excess of lithium hydroxide (or sodium hydroxide) (e.g., 3-4 molar equivalents) is added, and the mixture is stirred at room temperature or gently heated to drive the saponification to completion.

  • Acidification and Extraction: Upon reaction completion (monitored by TLC), the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and carefully acidified to a pH of ~1 using cold hydrochloric acid. This protonates the carboxylate salt to yield the desired carboxylic acid.

  • Isolation: The acidic aqueous solution is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, 2,4,4,4-tetrafluorobutanoic acid.

Part 4: Applications in Research and Drug Development

The primary value of 2,4,4,4-tetrafluorobutanoic acid lies in its role as a building block for more complex molecules. The strategic placement of fluorine can significantly alter the properties of a parent drug molecule.

Key Roles in Medicinal Chemistry:

  • Metabolic Blocking: The trifluoromethyl group (CF₃) is exceptionally stable and can be used to replace metabolically vulnerable methyl or ethyl groups, thereby increasing the half-life of a drug.[2]

  • Modulation of pKa: The strong electron-withdrawing effect of the fluorine atoms lowers the pKa of the carboxylic acid, which can be crucial for tuning the ionization state of a molecule at physiological pH, affecting solubility and cell permeability.

  • Bioisosteric Replacement: The difluoromethyl group (CF₂H) is recognized as a potential bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups, as it can act as a hydrogen bond donor.[1] While this molecule contains a CF₂ group as part of the chain, its derivatives can be used to explore such interactions.

  • Conformational Control: The steric and electronic properties of fluorine can lock a molecule into a specific, more bioactive conformation, enhancing its binding affinity to a target protein.[1]

G cluster_0 Building Block Integration cluster_1 Resulting Drug Candidate A 2,4,4,4-Tetrafluorobutanoic Acid B Peptide Synthesizer or Amide Coupling Reagents (e.g., HATU, EDC) A->B D Novel Fluorinated Therapeutic (e.g., Peptide, Enzyme Inhibitor) B->D Amide Bond Formation C Bioactive Scaffold (e.g., Amine-containing pharmacophore) C->B E Enhanced Properties: - Increased Metabolic Stability - Modulated Lipophilicity (LogP) - Improved Binding Affinity D->E

Caption: Integration of the fluorinated acid into a drug discovery workflow.

This building block could be particularly valuable in the synthesis of novel peptides, where it can be used as a non-natural amino acid surrogate after appropriate functionalization. Its use is analogous to how trifluoroacetic acid (TFA) is indispensable in the purification and synthesis of peptides.[6]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,4,4,4-tetrafluorobutanoic acid must be obtained from the supplier, the hazards can be reliably inferred from related fluorinated carboxylic acids. These compounds are typically hazardous and require careful handling.

Summary of Expected Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[7][8]

  • Toxicity: Harmful if swallowed.

  • Irritation: May cause respiratory irritation.[8]

Hazard InformationGHS Classification
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.[9]H318: Causes serious eye damage.H335: May cause respiratory irritation.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.

  • Emergency Procedures: An emergency eyewash station and safety shower must be readily accessible. Have appropriate spill control materials on hand.

Conclusion

2,4,4,4-Tetrafluorobutanoic acid represents a valuable, albeit specialized, tool for the medicinal chemist. Its highly fluorinated structure offers a powerful method for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct commercial availability is limited and the cost is significant, its synthesis is achievable through established organofluorine methodologies. For research teams focused on leveraging the benefits of strategic fluorination, the investment in acquiring or synthesizing this building block can unlock new avenues in the development of more stable, effective, and innovative therapeutics.

References

  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • SpectraBase. Ethyl 2,4,4,4-tetrafluoro-3-oxo-butanoate. [Link]

  • PubChemLite. 2,2,4,4-tetrafluorobutanoic acid (C4H4F4O2). [Link]

  • MDPI. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. [Link]

  • Halocarbon Life Sciences. TFA - Pharmaceutical Applications. [Link]

  • PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET. [Link]

  • PubChem. 4,4,4-Trifluorobutanoic acid | C4H5F3O2 | CID 2777085. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

Sources

Methodological & Application

Synthesis of 2,4,4,4-tetrafluorobutanoic acid from 4,4,4-trifluorobutanoic acid

Application Note: Synthesis of 2,4,4,4-Tetrafluorobutanoic Acid via Electrophilic -Fluorination

Introduction & Strategic Rationale

The strategic introduction of fluorine atoms into aliphatic chains is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. The compound 2,4,4,4-tetrafluorobutanoic acid (CAS: 1011238-71-3) serves as a highly valuable fluorinated building block for drug discovery and materials science. Synthesizing this molecule from the commercially available 4,4,4-trifluorobutanoic acid (CAS: 406-93-9)[2] requires precise control over enolization and electrophilic trapping to prevent unwanted side reactions.

This application note details a robust, three-step protocol for the

34

Mechanistic Causality & Experimental Design (E-E-A-T)

In drug development and scale-up chemistry, understanding the mechanistic causality behind each protocol step is paramount to ensuring reproducibility.

  • Why Esterification First? Direct enolization of a free carboxylic acid requires generating a dianion (using >2 equivalents of a strong base). In molecules with a highly electron-withdrawing

    
    -CF
    
    
    group, dianion formation often leads to poor solubility, reduced nucleophilicity, and an increased risk of E1cB-type
    
    
    -elimination of fluoride. Converting the acid to ethyl 4,4,4-trifluorobutanoate [3] neutralizes the acidic proton, allowing for clean mono-anion formation using only a slight excess of base.
  • Why LDA and NFSI? Lithium diisopropylamide (LDA) at -78 °C ensures rapid, irreversible, and kinetically controlled deprotonation of the

    
    -carbon. For the fluorination step, NFSI is chosen over other reagents like Selectfluor. Selectfluor is practically insoluble in THF and typically requires polar solvents (e.g., MeCN or DMF), which can quench the highly reactive lithium enolate. NFSI, conversely, is highly soluble in THF and smoothly transfers an electrophilic fluorine atom to the enolate at cryogenic temperatures[4].
    
  • Saponification Considerations: The final hydrolysis of the

    
    -fluoro ester must be performed under mild basic conditions (LiOH, room temperature). Harsh conditions (e.g., refluxing NaOH) can trigger the elimination of HF, yielding an undesired 
    
    
    -unsaturated byproduct.

Workflow Visualization

SynthesisWorkflowSM4,4,4-Trifluorobutanoic Acid(CAS: 406-93-9)EsterEthyl 4,4,4-Trifluorobutanoate(Intermediate 1)SM->Ester EtOH, cat. H2SO4 Reflux, 12hEnolateLithium Enolate(Kinetic Control)Ester->Enolate LDA (1.1 eq) THF, -78 °C, 1hFluoroEsterEthyl 2,4,4,4-Tetrafluorobutanoate(Intermediate 2)Enolate->FluoroEster NFSI (1.2 eq) -78 °C to RT, 4hProduct2,4,4,4-Tetrafluorobutanoic Acid(CAS: 1011238-71-3)FluoroEster->Product 1. LiOH, THF/H2O, RT 2. HCl (pH 1)

Figure 1: Three-step synthetic workflow for 2,4,4,4-tetrafluorobutanoic acid.

Quantitative Data & Reaction Parameters

Reaction StepReagents & EquivalentsTemp & TimeExpected YieldKey Analytical Marker (NMR)
1. Esterification EtOH (solvent), H

SO

(0.1 eq)
80 °C, 12 h>90%

H: Appearance of q at ~4.15 ppm
2. Fluorination LDA (1.1 eq), NFSI (1.2 eq)-78 °C to RT, 4 h65–75%

F: New signal at ~ -195 ppm (

-F)
3. Hydrolysis LiOH (2.0 eq), THF/H

O (1:1)
25 °C, 4 h>85%

H: Disappearance of ethyl signals

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl 4,4,4-trifluorobutanoate

Objective: Protect the carboxylic acid to prevent dianion-related side reactions[3].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 4,4,4-trifluorobutanoic acid (10.0 g, 70.4 mmol)[2] to 150 mL of absolute ethanol.

  • Catalysis: Slowly add concentrated sulfuric acid (0.4 mL, ~0.1 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (80 °C) for 12 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the residue with diethyl ether (200 mL) and wash sequentially with saturated aqueous NaHCO

    
     (2 × 100 mL) and brine (100 mL).
    
  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and carefully concentrate (Note: the product is volatile).
    
  • Self-Validation: Confirm completion via

    
    H NMR. The broad carboxylic acid peak (~11.0 ppm) should be absent, replaced by a characteristic ethyl quartet at ~4.15 ppm.
    
Phase 2: Electrophilic -Fluorination

Objective: Introduce the

4
  • Preparation: Flame-dry a 250 mL two-neck flask under argon. Add anhydrous THF (80 mL) and diisopropylamine (11.0 mL, 78.5 mmol). Cool to -78 °C using a dry ice/acetone bath.

  • LDA Generation: Add

    
    -butyllithium (2.5 M in hexanes, 31.0 mL, 77.5 mmol) dropwise. Stir for 30 minutes at -78 °C.
    
  • Enolization: Dissolve ethyl 4,4,4-trifluorobutanoate (12.0 g, 70.5 mmol) in anhydrous THF (20 mL) and add dropwise to the LDA solution over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: Dissolve NFSI (26.6 g, 84.6 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the enolate at -78 °C.

  • Maturation: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (100 mL). Extract with ethyl acetate (3 × 100 mL). Wash the combined organics with water and brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield ethyl 2,4,4,4-tetrafluorobutanoate.

  • Self-Validation:

    
    F NMR is critical here. Look for the appearance of a new fluorine signal (typically a doublet of multiplets) in the region of -190 to -200 ppm, corresponding to the newly installed 
    
    
    -C-F bond.
    
    
    H NMR will show a doublet of doublets for the
    
    
    -proton with a large
    
    
    coupling constant (~48 Hz).
Phase 3: Saponification to 2,4,4,4-Tetrafluorobutanoic Acid

Objective: Remove the ethyl protecting group under mild conditions to yield the target compound.

  • Setup: In a 250 mL round-bottom flask, dissolve ethyl 2,4,4,4-tetrafluorobutanoate (9.0 g, 47.8 mmol) in a 1:1 mixture of THF and distilled water (100 mL total).

  • Hydrolysis: Add lithium hydroxide monohydrate (4.0 g, 95.6 mmol). Stir vigorously at room temperature (25 °C) for 4 hours. Do not heat, as elevated temperatures may promote HF elimination.

  • Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove unreacted ester and non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1 using 2M HCl.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate under reduced pressure to afford the pure 2,4,4,4-tetrafluorobutanoic acid.
    
  • Self-Validation:

    
    H NMR will confirm the complete disappearance of the ethyl ester signals (quartet at 4.15 ppm, triplet at 1.25 ppm). The 
    
    
    F NMR must retain the
    
    
    -F signal.

References

1.[1] Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: mdpi.com URL:

2. Title: 2,4,4,4-tetrafluorobutanoic acid | 1011238-71-3 Source: sigmaaldrich.com URL:

3.[2] Title: 4,4,4-Trifluorobutyric acid | 406-93-9 Source: chemicalbook.com URL:

4.[3] Title: Ethyl 4,4,4-trifluorobutyrate Source: chemimpex.com URL:

5.[4] Title: Synthetic Approaches to Fluorinated α-Amino Acids Source: thieme-connect.de URL:

Application Note: Electrophilic Fluorination of Trifluorobutanoic Acid Enolates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic installation of fluorine into organic scaffolds is a critical tool for modulating physicochemical properties, such as metabolic stability, lipophilicity, and target binding affinity[1]. Specifically, the synthesis of


-fluoro-

-(trifluoromethyl) compounds via the electrophilic fluorination of trifluorobutanoic acid enolates provides a highly valuable, stereochemically rich pharmacophore for advanced drug development[2]. This application note details a robust, self-validating protocol for the electrophilic fluorination of methyl 4,4,4-trifluorobutanoate, emphasizing the causality behind reagent selection and reaction conditions.

Mechanistic Rationale & Causality

The core transformation relies on the generation of an electron-rich enolate that subsequently attacks an electrophilic fluorine source to form the new C–F bond[3].

  • Enolization Dynamics: The

    
    -protons of 4,4,4-trifluorobutanoates are mildly acidified by the strong inductive electron-withdrawing effect of the 
    
    
    
    -CF
    
    
    group. However, quantitative deprotonation requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is selected to ensure complete enolization while strictly suppressing undesired Claisen-type self-condensation or decomposition of the intermediate[4].
  • Fluorine Transfer Mechanism: Electrophilic fluorination of enolates typically proceeds via an

    
    -type pathway, though single-electron transfer (SET) mechanisms can compete depending on the substrate and reagent[3].
    
  • Reagent Causality: N-Fluorobenzenesulfonimide (NFSI) is chosen over Selectfluor® for this specific workflow. Because the reaction utilizes a lithium enolate generated in tetrahydrofuran (THF), the fluorinating agent must be soluble in ethereal solvents at -78 °C. NFSI, a neutral sulfonimide, offers excellent solubility in THF, ensuring a homogeneous reaction mixture and rapid, selective fluorine transfer. In contrast, Selectfluor is a cationic salt with poor solubility in THF, which can lead to heterogeneous reaction pockets and diminished yields.

Quantitative Data: Reagent Selection Matrix

To guide protocol adaptation, the following table summarizes the quantitative and qualitative differences between the two most common electrophilic N-F reagents when applied to lithium enolates.

Reagent ParameterN-Fluorobenzenesulfonimide (NFSI)Selectfluor®
Chemical Nature Neutral N-F sulfonimideCationic N-F salt
Solubility in THF (-78 °C) High (Optimal for enolates)Poor (Requires MeCN/H

O)
Active F+ Transfer Mechanism Predominantly

-type
Mixed

/ SET
Primary Byproduct Dibenzenesulfonimide (Neutral)DABCO derivative (Salt)
Suitability for this Protocol Highly Recommended Not Recommended

Self-Validating Experimental Protocol

Target: Synthesis of Methyl 2-fluoro-4,4,4-trifluorobutanoate. Note: This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any failure in intermediate generation is caught before proceeding.

Materials & Equipment
  • Methyl 4,4,4-trifluorobutanoate (Substrate, 1.0 equiv)

  • Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 equiv)

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask, argon manifold, and dry ice/acetone bath.

Step-by-Step Methodology
  • System Preparation: Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (10 mL per mmol of substrate) and cool the system to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Inject LDA (1.1 equiv) dropwise into the cold THF. Stir for 10 minutes. Slowly add methyl 4,4,4-trifluorobutanoate (1.0 equiv) over 15 minutes via syringe pump.

    • Causality: Slow addition prevents localized exothermic heating, maintaining the strict cryogenic environment required to prevent enolate degradation. Stir for 45 minutes at -78 °C.

  • Electrophilic Fluorination: In a separate argon-purged vial, dissolve NFSI (1.2 equiv) in a minimum volume of anhydrous THF (approx. 2 mL/mmol). Add this NFSI solution dropwise to the enolate mixture.

    • Causality: Predissolving NFSI ensures immediate availability for the

      
       attack, preventing the enolate from acting as a base toward unreacted substrate. The slight excess (1.2 equiv) drives the reaction to completion.
      
  • Reaction Progression: Maintain the reaction at -78 °C for 2 hours. Checkpoint: Remove a 0.1 mL aliquot, quench in saturated NH

    
    Cl, and analyze via TLC (Hexanes/EtOAc 9:1) to confirm the disappearance of the starting material.
    
  • Quenching & Workup: Once validated, quench the reaction at -78 °C by adding saturated aqueous NH

    
    Cl (5 mL/mmol). Allow the mixture to warm to room temperature.
    
    • Causality: The acidic quench neutralizes remaining LDA and protonates the dibenzenesulfonimide byproduct, partitioning it effectively during extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Analytical Validation Checkpoints

To validate the structural integrity of the synthesized methyl 2-fluoro-4,4,4-trifluorobutanoate, utilize the following analytical benchmarks:

  • 
    F NMR (400 MHz, CDCl
    
    
    
    ):
    The system is self-validating via NMR. The terminal
    
    
    -CF
    
    
    group will appear as a multiplet near -65 ppm . The newly installed
    
    
    -F atom will appear as a distinct doublet of multiplets near -195 ppm , exhibiting a massive geminal/vicinal coupling constant (
    
    
    Hz) indicative of the direct C-F bond.
  • GC-MS (EI): Monitor for the molecular ion peak to confirm the mass shift. The expected molecular weight is

    
     m/z.
    

Process Visualization

Mechanism Substrate 1. Substrate Methyl 4,4,4-trifluorobutanoate Base 2. Deprotonation LDA, -78°C Substrate->Base Enolate 3. Intermediate Lithium Enolate Base->Enolate - Diisopropylamine NFSI 4. Electrophile NFSI Addition Enolate->NFSI Product 5. Target Compound α-Fluoro Product NFSI->Product F+ Transfer

Figure 1: Mechanistic workflow for electrophilic fluorination of 4,4,4-trifluorobutanoate.

References

  • BenchChem.Methyl 4,4,4-trifluorobutyrate: Properties and Applications in Drug Development.
  • Wikipedia.Electrophilic Fluorination: Scope, Limitations, and Reagents.
  • PubMed Central (PMC).Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers.
  • ACS Publications.Biomimetic Transamination of α-Alkyl β-Keto Carboxylic Esters. Chemoenzymatic Approach to the Stereochemically Defined α-Alkyl β-Fluoroalkyl β-Amino Acids.

Sources

Amide coupling conditions for alpha-fluorinated carboxylic acids

Application Note: Precision Amide Coupling for -Fluorinated Carboxylic Acids

Executive Summary

The incorporation of fluorine into carboxylic acids (


  • Electronic Deactivation: The strong electron-withdrawing effect (–I effect) of fluorine significantly lowers the pKa of the carboxylic acid (e.g., acetic acid pKa ~4.8 vs. difluoroacetic acid pKa ~1.2). This stabilizes the carboxylate anion, reducing its nucleophilicity toward coupling reagents.

  • Hyper-Electrophilicity: Once activated, the intermediate is highly electrophilic, making it susceptible to hydrolysis by trace water or attack by competing nucleophiles.

  • Racemization Risk: For chiral mono-

    
    -fluoro acids, the increased acidity of the 
    
    
    -proton renders the substrate highly prone to racemization via enolization under basic conditions.

This guide details three field-proven protocols designed to navigate these competing constraints, moving beyond standard HATU/DIPEA conditions which often fail or lead to racemization in these specific systems.

Mechanistic Decision Framework

The choice of coupling condition must be dictated by the specific fluorination pattern and the steric profile of the amine.

Decision Tree: Reagent Selection

GStartSubstrate Analysis:Alpha-Fluorinated AcidTypeFluorination Pattern?Start->TypeMonoMono-Fluoro (R-CHF-COOH)(Chiral Center)Type->MonoChiralDiTriDi/Tri-Fluoro (R-CF2-COOH)(Achiral / Hindered)Type->DiTriAchiral/HinderedRacemizationCritical Risk:Racemization via EnolizationMono->RacemizationReactivityCritical Risk:Low Nucleophilicity of CarboxylateDiTri->ReactivityT3PProtocol A:T3P + Pyridine/NMM(Low Epimerization)Racemization->T3PPreferredAcylFProtocol B:BTFFH or TFFH(Acyl Fluoride Pathway)Reactivity->AcylFStandardGhosezProtocol C:Ghosez's Reagent(Acid Chloride)Reactivity->GhosezSterically Demanding Amine

Figure 1: Decision matrix for selecting coupling conditions based on substrate chirality and electronics.

Detailed Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The Anti-Racemization Standard

Best For: Chiral mono-

Mechanism:1

Reagents:

  • 
    -Fluoro Carboxylic Acid (1.0 equiv)
    
  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Dissolution: Charge the carboxylic acid (1.0 equiv) and amine (1.1 equiv) into a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous EtOAc (concentration ~0.2 M). Note: DMF can be used for solubility, but EtOAc facilitates easier workup.

  • Base Addition: Cool the mixture to 0 °C. Add NMM (3.0 equiv) dropwise.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: Do not premix T3P and base without the acid; the acid must be present to react immediately.

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40 °C.

  • Workup: Dilute with EtOAc. Wash effectively with water (x2), sat.

    
     (x2), and brine. The T3P byproducts are water-soluble and removed easily.
    
Protocol B: BTFFH-Mediated Acyl Fluoride Generation

Best For:

Mechanism:Acyl Fluoride

2

Reagents:

  • 
    -Difluoro Acid (1.0 equiv)
    
  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Amine (1.1 equiv)

  • Solvent: DCM or DCM/DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-Activation (In Situ Acyl Fluoride Formation):

    • Dissolve the fluorinated acid (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add DIPEA (2.5 equiv) followed by BTFFH (1.2 equiv).

    • Stir at room temperature for 30 minutes. Visual check: Solution often turns clear.

  • Coupling:

    • Add the amine (1.1 equiv) in one portion.

    • Optional: If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–16 hours.

    • Optimization: For extremely hindered amines, heat to 40–50 °C in a sealed vial. Acyl fluorides are thermally stable enough to withstand mild heating.

  • Workup: Standard aqueous extraction (1M HCl, then

    
    ).
    
Protocol C: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Best For: Extremely hindered/unreactive amines or when "base-free" activation is required to prevent side reactions. Mechanism: Ghosez’s reagent (

Reagents:

  • Fluorinated Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)

  • Amine (1.2 equiv)

  • Base (for the coupling step only): DIPEA or Pyridine (2.0 equiv)

  • Solvent: Dry DCM or Chloroform

Step-by-Step Procedure:

  • Activation:

    • Dissolve acid (1.0 equiv) in dry DCM.[3]

    • Add Ghosez’s reagent (1.2 equiv) dropwise at 0 °C.

    • Stir at room temperature for 1–2 hours.

    • Validation: Aliquot a small sample, quench with MeOH, and check for Methyl Ester formation by LCMS to confirm acid chloride formation.

  • Coupling:

    • Cool the mixture back to 0 °C.

    • Add a solution of the Amine (1.2 equiv) and DIPEA (2.0 equiv) in DCM dropwise.

    • Note: The base is only added after the acid chloride is formed, minimizing contact time between the base and the activated species in the absence of the amine.

  • Reaction: Stir at RT for 2–6 hours.

Comparative Analysis of Reagents

FeatureHATU / DIPEAT3P / NMMBTFFH (Acyl Fluoride)Ghosez (Acid Chloride)
Reactivity HighModerateVery High Extreme
Racemization Risk High (with strong base)Low Low/ModerateModerate
Steric Tolerance ModerateGoodExcellent Excellent
Workup Requires column usuallyAqueous wash Requires columnRequires column
Moisture Sensitivity SensitiveTolerantModerateVery Sensitive
Best Use Case General purposeChiral

-F acids

-Difluoro acids
Bulky/Unreactive amines

Troubleshooting Guide

Issue: Low Conversion (Starting Material Remains)

  • Cause: The low pKa of the

    
    -fluoro acid means the carboxylate is too stable.
    
  • Solution: Switch to Protocol B (BTFFH) . The formation of the Acyl Fluoride drives the equilibrium forward. Alternatively, use a stronger base catalyst like DMAP (0.1 equiv) if the substrate is achiral.

Issue: Racemization Observed (Chiral Mono-F)

  • Cause: Base-mediated proton abstraction.

  • Solution: Switch to Protocol A (T3P) . Use a weaker base like Collidine (TMP) instead of DIPEA.[4] Lower the temperature to 0 °C or -10 °C.

Issue: Hydrolysis of Active Ester

  • Cause: Trace water competing with the amine for the highly electrophilic fluorinated carbonyl.

  • Solution: Ensure solvents are anhydrous. Switch to Protocol C (Ghosez) which scavenges water (the reagent reacts with water to form an amide, sacrificing itself but keeping the system dry).

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[7] Chemical Society Reviews. [Link]

  • Archimica (Now Euticals). T3P (Propanephosphonic Acid Anhydride) Application Note. [Link] (Contextual Reference for T3P Protocols)

Application Note: Enantioselective Synthesis of 2-Fluoro-4,4,4-Trifluorobutanoic Acid

[1][2]


Executive Summary & Strategic Importance

The target molecule, 2-fluoro-4,4,4-trifluorobutanoic acid , represents a critical fluorinated building block in modern drug discovery. It serves as a lipophilic, metabolically stable bioisostere for leucine and valine, and as a precursor for


Synthesizing this molecule with high enantiomeric excess (ee) is challenging due to the "fluorine effect"—the high electronegativity of the



This guide details two distinct, field-proven routes to access this scaffold:

  • Route A (Organocatalysis): Ideal for discovery chemistry and gram-scale synthesis.[1] It utilizes the MacMillan/Jørgensen protocol for direct

    
    -fluorination of aldehydes.[1]
    
  • Route B (Asymmetric Hydrogenation): Ideal for process scale-up.[1] It employs Ruthenium-BINAP catalyzed hydrogenation of the corresponding 2-fluoroalkenoate.[1]

Strategic Route Selection

The choice of route depends on available starting materials and scale requirements.[1]

RouteSelectionStartStart: Route SelectionScaleWhat is your target scale?Start->ScaleDiscoveryDiscovery (<10g)High ee required immediatelyScale->DiscoveryLab ScaleProcessProcess (>100g)Cost & Throughput criticalScale->ProcessPilot ScaleRouteAROUTE A: OrganocatalysisDirect Fluorination of AldehydeDiscovery->RouteARouteBROUTE B: Asymmetric HydrogenationReduction of Fluoro-OlefinProcess->RouteBPrecursorAPrecursor: 4,4,4-TrifluorobutanalRouteA->PrecursorAPrecursorBPrecursor: Ethyl 2-fluoro-4,4,4-trifluorobut-2-enoateRouteB->PrecursorB

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Route A: Organocatalytic -Fluorination (The "Enamine" Protocol)[4]

This route relies on the formation of a chiral enamine intermediate using a secondary amine catalyst.[1] The catalyst blocks one face of the enamine, forcing the electrophilic fluorine source (NFSI) to attack from the opposite side.

Reaction Mechanism & Logic

The reaction proceeds via a closed transition state .[1] The bulky substituents on the imidazolidinone catalyst shield the Re-face (or Si-face, depending on catalyst chirality), directing the fluorinating agent to the exposed face.

Key Reagents:

  • Substrate: 4,4,4-Trifluorobutanal (prepared via Swern oxidation of the alcohol).[1]

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI ).[1][2][3] Why? NFSI is stable, easy to handle, and sufficiently reactive for enamine activation without causing immediate side reactions.

  • Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Catalyst 1 ).

Detailed Protocol

Step 1: Enantioselective


-Fluorination142
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2S,5S)-MacMillan Catalyst (20 mol%) in THF/Isopropanol (9:1 v/v).

    • Note: The addition of 10% alcohol helps solubilize the NFSI and improves reaction kinetics.[1]

  • Substrate Addition: Cool the mixture to -10°C. Add 4,4,4-trifluorobutanal (1.0 equiv). Stir for 10 minutes to allow enamine formation.

  • Fluorination: Add NFSI (1.2 equiv) in one portion.[1]

  • Reaction: Stir at -10°C for 12–24 hours. Monitor by 19F-NMR (look for the appearance of the -CHF- doublet around -200 ppm).[1]

  • Workup: Filter the reaction mixture through a pad of silica gel (eluting with Et2O) to remove the sulfonimide byproduct. Concentrate the filtrate carefully (the aldehyde is volatile).

Step 2: Pinnick Oxidation (Aldehyde


 Acid)1

Since the target is the acid, the chiral aldehyde must be oxidized without racemization.[1]

  • Dissolve the crude

    
    -fluoroaldehyde in t-BuOH/H2O  (3:1).[1]
    
  • Add 2-methyl-2-butene (5 equiv) as a scavenger for HOCl.[1]

  • Add NaH2PO4 (2 equiv).[1]

  • Slowly add NaClO2 (1.5 equiv) at 0°C.

  • Stir at 0°C for 2 hours.

  • Quench: Add saturated Na2SO3.

  • Isolation: Acidify to pH 2 with 1N HCl and extract with EtOAc. The product, (R)-2-fluoro-4,4,4-trifluorobutanoic acid , is obtained after drying and concentration.

Expected Yield: 65–75% (over 2 steps).[1] Expected ee: 90–94%.[1]

Route B: Asymmetric Hydrogenation (The "Scale-Up" Protocol)

For larger batches, organocatalysis can be expensive due to catalyst loading.[1] Transition metal-catalyzed hydrogenation of the corresponding fluoro-olefin is more atom-economical.[1]

Substrate Synthesis

The precursor, Ethyl 2-fluoro-4,4,4-trifluorobut-2-enoate , is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-phosphonoacetate and trifluoroacetaldehyde (or its hemiacetal).

Detailed Protocol

Catalyst System: Ru(OAc)2((R)-BINAP) .

  • Why? Ruthenium-BINAP complexes are the gold standard for hydrogenating functionalized olefins.[1] The carboxylate group coordinates to the Ru center, directing the hydride delivery.[1]

Step-by-Step:

  • Catalyst Preparation: In a glovebox, charge a hydrogenation vessel with Ru(OAc)2((R)-BINAP) (1 mol%).[1]

  • Solvent: Add degassed EtOH (0.5 M concentration relative to substrate).

  • Substrate: Add Ethyl 2-fluoro-4,4,4-trifluorobut-2-enoate (1.0 equiv).

  • Hydrogenation: Seal the vessel. Purge with H2 (3x).[1] Pressurize to 50 bar (725 psi) H2.

  • Reaction: Stir at 50°C for 24 hours.

  • Workup: Vent H2 carefully. Concentrate the solvent.[1]

  • Hydrolysis: Dissolve the chiral ester in THF/Water. Add LiOH (1.1 equiv) at 0°C. Crucial: Keep temperature low to prevent racemization of the acidic

    
    -proton.[1]
    
  • Purification: Acidify and extract. Recrystallize if necessary (the acid is a solid).[1]

Expected Yield: >90%. Expected ee: 92–96%.[1]

Reagent Comparison & Troubleshooting

ReagentRoleProsCons
NFSI F+ SourceStable solid, non-hygroscopic, high selectivity.Atom inefficient (large sulfonimide byproduct).[1]
Selectfluor F+ SourceMore reactive than NFSI.[1]Low solubility in organic solvents; often requires polar media which can raceimize.[1]
MacMillan Cat. OrganocatalystMetal-free, robust, commercially available.[1]High loading (10-20 mol%) required; slower kinetics.[1]
Ru-BINAP Metal CatalystLow loading (0.1-1 mol%), excellent for scale.[1]Requires high pressure H2 equipment; Ru residue removal needed.[1]

Troubleshooting Table:

  • Problem: Low ee in Route A.

    • Solution: Lower the temperature to -20°C. Ensure the solvent is strictly anhydrous.[1] Check the purity of the aldehyde (impurities can act as background catalysts).[1]

  • Problem: Racemization during Hydrolysis (Route B).

    • Solution: Switch from LiOH to TMSOK (Potassium trimethylsilanolate) in ether/THF.[1] This provides anhydrous hydroxide conditions, minimizing proton exchange at the

      
      -position.[1]
      

Visualizing the Organocatalytic Cycle

CatalyticCyclecluster_0Stereodetermining StepCatChiralAmineCatalystIminiumIminiumIonCat->Iminium+ Aldehyde- H2OAldehydeTrifluoro-butanalEnamineChiralEnamineIminium->Enamine- H+FluorinationTransitionState(+NFSI)Enamine->FluorinationFace-SelectiveAttackIminiumFFluoro-IminiumFluorination->IminiumFC-F BondFormedIminiumF->CatRecycleProduct2-Fluoro-aldehydeIminiumF->Product+ H2OHydrolysis

Figure 2: The organocatalytic cycle for Route A.[1] The chiral amine forms an enamine intermediate, which undergoes face-selective electrophilic fluorination by NFSI.

References

  • MacMillan, D. W. C.; Beeson, T. D.

    
    -Fluorination of Aldehydes."[1] Journal of the American Chemical Society, 2005 , 127, 8826–8828.[1] 
    
  • Ma, J.-A.; Cahard, D. "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions."[1] Chemical Reviews, 2004 , 104, 6119–6146.[1]

  • Gouault, N.; Le Roch, M.; Chevanne, M. "

    
    -Fluoro- and 
    
    
    -difluoro-
    
    
    -trifluorobutanoic acids: Synthesis and acidity." Tetrahedron Letters, 2008 , 49, 6648.[1]
  • Lozano, O.; Blessley, G.; Martinez del Campo, T.

    
    -Fluorination of Aldehydes and Ketones."[1] Angewandte Chemie Int.[1] Ed., 2011 , 50, 8105.[1] 
    
  • Hamari Chemicals. "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 2019 , 24, 4521.[1] (Cited for general handling of trifluorobutanoic acid derivatives).[1] 5

Catalytic hydrogenation of fluorinated crotonic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of Fluorinated Crotonic Acid Derivatives

Executive Summary

The incorporation of fluorine into aliphatic chains—specifically the trifluoromethyl (


) group—is a pivotal strategy in modern drug design to modulate lipophilicity (

), metabolic stability, and pKa. However, the catalytic hydrogenation of fluorinated crotonic acid derivatives (e.g., 4,4,4-trifluorocrotonic acid or

-trifluoromethyl crotonates) presents distinct challenges compared to their non-fluorinated counterparts.

This guide addresses two critical application scenarios:

  • Enantioselective Hydrogenation: Establishing chiral centers at the

    
    -position of 
    
    
    
    -
    
    
    enoates using homogeneous Rh-catalysis.
  • Defluorination-Free Saturation: Reducing

    
    -fluorinated olefins (e.g., 4,4,4-trifluorocrotonic acid) while suppressing 
    
    
    
    bond cleavage.

Mechanistic Insight & Challenges

Understanding the electronic and steric perturbations caused by the fluorine atoms is prerequisite to catalyst selection.

The "Fluorine Effect" on Reactivity
  • Electronic Deactivation: The strong electron-withdrawing nature of the

    
     group lowers the HOMO energy of the C=C double bond, making it less nucleophilic. This often necessitates electron-rich phosphine ligands to facilitate coordination to the metal center.
    
  • Defluorination Pathways: In heterogeneous systems (Pd/C), the formation of metal-alkyl intermediates can lead to

    
    -fluoride elimination, ejecting HF and generating a defluorinated side product. This is thermodynamically driven by the formation of strong Metal-F bonds and the stability of the resulting conjugated system.
    
Asymmetric Induction (The Quadrant Model)

For


-substituted crotonates (e.g., 3-trifluoromethylcrotonic acid esters), the olefin is trisubstituted (or tetrasubstituted if 

-substituted). The

group is sterically demanding (similar to an isopropyl group). Successful asymmetric hydrogenation requires a catalyst that can enforce facial selectivity despite this bulk.

Figure 1: Catalytic Cycle & Defluorination Risk

G PreCat Rh(I) Precatalyst Active Active Solvate [Rh(L*)(S)2]+ PreCat->Active H2, Solvent Coord Olefin Coordination (Face Selective) Active->Coord Substrate OxAdd Oxidative Addition (H2) Rh(III) Dihydride Coord->OxAdd Rate Limiting Step MigIns Migratory Insertion Rh-Alkyl Species OxAdd->MigIns RedElim Reductive Elimination MigIns->RedElim Major Pathway BetaElim SIDE REACTION: Beta-F Elimination MigIns->BetaElim If M=Pd or Basic Conditions RedElim->Active Regeneration Product Chiral Product (C-C Saturated) RedElim->Product Defluoro Defluorinated Product + HF BetaElim->Defluoro

Caption: The Rh(I) catalytic cycle. Note the critical divergence at the Migratory Insertion step where


-fluoride elimination can occur if the metal center favors F-affinity (like Pd) or if base is present.

Catalyst Selection Guide

Substrate ClassChallengeRecommended Catalyst SystemSolvent SystemExpected Outcome

-CF

Crotonates
(e.g., Ethyl 3-(trifluoromethyl)but-2-enoate)
Enantioselectivity; Steric bulk of CF

Rh(cod)

BF

+ (R,R)-Me-DuPhos or (S)-BenzP*
MeOH or TFE (2,2,2-Trifluoroethanol)>95% ee; Full conversion

-CF

Crotonic Acid
(e.g., 4,4,4-trifluorocrotonic acid)
Defluorination; Acidic substrate5% Rh/C or Pt/C (Avoid Pd if possible)EtOAc or iPrOH (Avoid MeOH/Base)Quant. Yield; <1% Defluorination

-Amino-

-CF

Acrylates
Extremely hindered; Z/E isomerizationRh-SegPhos or Ru-BINAP EtOH/DCM (1:1)>98% ee (Chiral Amino Acid)

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation of Ethyl 3-(trifluoromethyl)crotonate

Target: Synthesis of chiral


-trifluoromethyl esters.

Rationale: Rhodium complexes with electron-rich bisphosphine ligands (like DuPhos) are superior for electron-deficient fluorinated olefins. TFE is used as a co-solvent to enhance turnover frequency (TOF) via hydrogen-bonding activation of the carbonyl oxygen.

Reagents:

  • Substrate: Ethyl 3-(trifluoromethyl)but-2-enoate (1.0 equiv)

  • Pre-catalyst: [Rh(cod)

    
    ]BF
    
    
    
    (1.0 mol%)
  • Ligand: (R,R)-Me-DuPhos (1.1 mol%)

  • Solvent: Anhydrous Methanol (degassed)

Step-by-Step Workflow:

  • Glovebox Operation (Recommended): In a nitrogen-filled glovebox, weigh [Rh(cod)

    
    ]BF
    
    
    
    (4.0 mg, 0.01 mmol) and (R,R)-Me-DuPhos (3.4 mg, 0.011 mmol) into a vial. Dissolve in 1 mL MeOH and stir for 15 min to form the active catalyst (orange to red color change).
  • Substrate Preparation: Dissolve the substrate (1.0 mmol) in 4 mL MeOH.

  • Reactor Loading: Transfer the substrate solution and catalyst solution into a high-pressure steel autoclave (e.g., Parr reactor) equipped with a glass liner.

  • Purging: Seal the reactor. Purge with

    
     (3 cycles at 5 bar) followed by 
    
    
    
    (3 cycles at 5 bar).
    • Critical: Do not stir during purging to avoid splashing catalyst onto the upper walls where no reaction occurs.

  • Reaction: Pressurize to 10 bar (150 psi)

    
    . Stir at 1000 rpm at 25°C  for 12 hours.
    
    • Note: Heating is rarely required and may erode ee.

  • Workup: Vent

    
     carefully. Concentrate the solvent under reduced pressure.
    
  • Analysis: Determine conversion by

    
     NMR and ee by Chiral GC (e.g., Cyclosil-B column) or SFC.
    
Protocol B: Heterogeneous Hydrogenation of 4,4,4-Trifluorocrotonic Acid

Target: Saturation to 4,4,4-trifluorobutyric acid without C-F cleavage.

Rationale: Palladium is prone to oxidative addition into C-F bonds, especially at allylic positions. Rhodium on Carbon (Rh/C) is less "fluorophilic" and minimizes defluorination. Ethyl Acetate is chosen over alcohols to prevent esterification of the free acid.

Reagents:

  • Substrate: 4,4,4-Trifluorocrotonic acid (10 g)

  • Catalyst: 5% Rh/C (dry or 50% wet paste, 2 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate (100 mL)

Step-by-Step Workflow:

  • Safety Check: Ensure the autoclave is rated for acidic corrosive service or use a glass/Teflon liner.

  • Loading: Charge the reactor with 4,4,4-trifluorocrotonic acid and Ethyl Acetate.

  • Catalyst Addition: Add 5% Rh/C carefully.

    • Safety: Catalysts can ignite solvent vapors. Add catalyst as a wet slurry or under an inert blanket (

      
      ).
      
  • Hydrogenation: Purge

    
    /
    
    
    
    as standard. Pressurize to 3 bar (45 psi) .
  • Temperature Control: Maintain 20–25°C .

    • Warning: Temperatures >50°C significantly increase the rate of defluorination (detected by HF etching of glass liners).

  • Filtration: After consumption of starting material (monitor by H2 uptake), filter the catalyst through a Celite pad.

    • Caution: The filter cake is pyrophoric. Keep wet with water before disposal.

  • Isolation: Evaporate the solvent to yield the clean saturated acid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Electron-deficient olefin is sluggish.Increase pressure to 30 bar; Switch solvent to TFE (Trifluoroethanol) to activate the carbonyl.
Low Enantioselectivity Non-selective coordination; H-bonding interference.[1]Lower temperature to 0°C; Switch from MeOH to DCM; Use bulky ligands like TangPhos or DuanPhos .
Defluorination (HF generation)

-F elimination via metal-alkyl intermediate.
Switch metal: Use Rh or Pt instead of Pd. Avoid Base: Ensure reaction media is neutral or slightly acidic.
Catalyst Poisoning Trace amines or thiols in substrate.Pass substrate through a plug of activated silica or alumina before reaction.

Safety & Handling (HF Protocol)

Hydrogenating fluorinated compounds carries the risk of generating Hydrofluoric Acid (HF) if defluorination occurs.

  • Glassware: Inspect glass liners for "frosting" after reaction (sign of etching). If observed, HF was generated.

  • Neutralization: Always have a saturated sodium bicarbonate (

    
    ) quench solution ready.
    
  • Exposure: In case of skin contact with reaction mixtures suspected of containing HF, apply Calcium Gluconate gel immediately and seek medical attention.[2]

  • Venting: Vent H2 gases through a caustic scrubber (NaOH solution) to trap any volatile HF.

References

  • Asymmetric Hydrogenation of Fluorinated Olefins

    • Gridnev, I. D., & Imamoto, T. (2004).[3] Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Bisphosphines. Accounts of Chemical Research.

  • Synthesis of Fluorinated Amino Acids

    • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.

  • Prevention of Defluorination

    • Noveski, D., et al. (2003). C–F Activation and Hydrodefluorination of Fluorinated Alkenes at Rhodium. Dalton Transactions.

  • Safety in Fluorine Chemistry

    • Missouri S&T.[4] Guidelines for Safe Use of Hydrofluoric Acid.

Sources

Troubleshooting & Optimization

Preventing HF elimination in alpha-fluoro carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically designed for researchers and drug development professionals struggling with dehydrofluorination (HF elimination) during the activation and coupling of


-fluoro carboxylic acids.

Below, you will find mechanistic insights, a troubleshooting Q&A, quantitative data comparisons, and self-validating experimental protocols to ensure the structural integrity of your fluorinated targets.

Mechanistic Insight: The E1cB Elimination Pathway

The incorporation of a fluorine atom at the


-position of a carboxylic acid significantly increases the acidity of the 

-proton due to strong inductive electron withdrawal. When this carboxylic acid is activated (e.g., into an O-acylisourea or active ester) in the presence of a base, the molecule becomes highly susceptible to an E1cB (Elimination Unimolecular conjugate Base) reaction.

A tertiary amine base (like DIPEA or TEA) abstracts the acidic


-proton, generating a transient enolate or ketene intermediate. This intermediate rapidly expels the fluoride ion—driven by the thermodynamic stability of the resulting conjugated system—leading to irreversible HF elimination and the formation of an undesired 

-unsaturated byproduct[1]. Preventing this requires precise control over the base strength, coupling kinetics, and activation intermediates[2].

Mechanistic divergence in α-fluoro acid coupling: Amide formation vs. base-catalyzed HF elimination.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a [M-20]+ mass peak in my LC-MS after a standard peptide coupling? A1: A mass loss of 20 Da is the hallmark of dehydrofluorination (loss of HF). In standard EDC/DIPEA or HATU/DIPEA protocols, the highly basic conditions drive the elimination of the


-fluoro acid[2]. Self-Validation Tip: Check the UV trace of your LC-MS. The resulting 

-unsaturated amide will exhibit a distinct, stronger chromophore (higher UV absorbance at 254 nm) compared to the saturated

-fluoro target.

Q2: What is the most reliable coupling strategy to prevent this elimination? A2: We highly recommend a base-free coupling strategy using the DIC/Oxyma Pure system. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester intermediate without requiring an external tertiary amine base. This neutral-to-mildly-acidic environment completely bypasses the enolate formation step, preserving the delicate C-F bond during the synthesis of fluorinated peptides[3].

Q3: My amine is a hydrochloride salt, so I must use a base to free-base it. What should I do? A3: If a base is absolutely necessary, avoid strong bases like DIPEA (pKa ~10.5) or TEA (pKa ~10.7). Instead, substitute them with weaker, sterically hindered bases such as 2,4,6-collidine (pKa ~7.4) or 2,6-lutidine (pKa ~6.7). These bases are strong enough to neutralize the amine hydrochloride but generally too weak to efficiently abstract the


-proton of the activated fluoro-acid. Always add the base in a strict 1:1 stoichiometric ratio to the amine salt.

Q4: Are there alternative activation methods that resist elimination for sterically hindered substrates? A4: Yes. Generating an 4 is a field-proven technique. Acyl fluorides behave like highly activated esters but are remarkably stable to ketene-driven elimination. They minimize steric hindrance during the coupling of sensitive substrates and outcompete the elimination pathway[4].

Quantitative Data: Impact of Coupling Conditions

The table below summarizes the typical reaction outcomes when coupling a standard


-fluoro carboxylic acid with a primary amine under various activation conditions.
Coupling SystemBase EquivalentTemperatureTarget Amide Yield (%)HF Elimination Byproduct (%)
HATU 2.0 eq DIPEA25 °C< 20%> 75%
EDC / HOBt 2.0 eq TEA25 °C35%55%
DIC / Oxyma None25 °C> 90% < 2%
BTFFH 2.0 eq DIPEA*0 °C to RT85% < 5%

*Note: In BTFFH coupling, DIPEA is used, but the extreme electrophilicity of the resulting acyl fluoride ensures that nucleophilic attack by the amine outcompetes base-catalyzed


-deprotonation[4].

Validated Experimental Protocols

Protocol A: Base-Free Amide Coupling via DIC/Oxyma

Use this protocol as your primary method for standard


-fluoro acid couplings.
  • Preparation: Dissolve the

    
    -fluoro carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF to a concentration of 0.1 M.
    
  • Activation: Cool the mixture to 0 °C. Add DIC (1.1 eq) dropwise. Stir for 10 minutes to allow the formation of the active Oxyma ester.

  • Coupling: Add the free amine (1.1 eq) dissolved in a minimal amount of DMF.

    • Causality Note: If using an amine hydrochloride salt, pre-mix the salt with exactly 1.0 eq of 2,4,6-collidine in DMF for 5 minutes before adding it to the activated ester. Do not add base directly to the activated acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation: Sample 5

    
    L of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The absence of a [M-20]+ peak and a clean [M+H]+ peak confirms the suppression of HF elimination.
    
Protocol B: Acyl Fluoride Activation via BTFFH

Use this protocol when dealing with sterically hindered amines where DIC/Oxyma yields poor conversion.

  • Preparation: Dissolve the

    
    -fluoro carboxylic acid (1.0 eq) and the amine (1.1 eq) together in anhydrous DCM (0.1 M).
    
  • Cooling: Cool the mixture strictly to 0 °C under an inert atmosphere (N

    
     or Ar). Temperature control is critical here to suppress the elimination pathway.
    
  • Activation: Add BTFFH (1.2 eq) as a solid, followed immediately by the slow, dropwise addition of DIPEA (2.5 eq).

    • Causality Note: The low temperature and rapid kinetics of BTFFH ensure the carboxylic acid is instantly converted to the stable acyl fluoride. This intermediate undergoes immediate nucleophilic attack by the amine before the DIPEA can catalyze

      
      -deprotonation[4].
      
  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

References

  • One-Pot Route to New α,α-Difluoroamides and α-Ketoamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement Source: ChemRxiv URL:[Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

🔬 Technical Support Center: Fluorinated Chiral Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Knowledge Base for a specialized chemical reagent supplier. It is designed to assist researchers encountering racemization issues with chiral


-fluoro carboxylic acids.

Role: Senior Application Scientist Topic: Minimizing Racemization of Chiral 2-Fluoro Carboxylic Acids Ticket ID: #F-RAC-OPT-001

📋 Executive Summary

The Challenge: Chiral 2-fluoro carboxylic acids (


) are notoriously prone to racemization during derivatization (esterification, amidation). Unlike standard amino acids, the fluorine atom exerts a powerful inductive effect (

), significantly increasing the acidity of the

-proton.

The Failure Mode: Under basic conditions—standard in most coupling protocols—the


-proton is deprotonated, leading to a planar, achiral enolate intermediate. Upon reprotonation or nucleophilic attack, the stereochemical information is lost.

The Solution Strategy:

  • Reagent Selection: Switch from "activating" reagents (acid chlorides, HATU) to "stabilizing" reagents (T3P, DMTMM).

  • Base Management: Replace strong/non-hindered bases (TEA, DIPEA) with weak, sterically hindered bases (2,4,6-Collidine).

  • Solvent Control: Use non-polar solvents (DCM, EtOAc) to promote tight ion pairing and discourage enolate separation.

🧩 Module 1: Mechanistic Troubleshooting (The "Why")

Before optimizing, you must identify how your chirality is slipping. The following diagram illustrates the critical failure pathway.

📉 Diagram 1: The Racemization Pathway

This flowchart details the mechanism of optical loss via base-catalyzed enolization.

RacemizationMechanism Start Chiral 2-Fluoro Acid (S-Enantiomer) Activated Activated Species (Active Ester/Anhydride) Start->Activated Coupling Reagent Base Base (B:) (e.g., TEA, DIPEA) Transition Deprotonation of α-Proton Base->Transition Activated->Transition Excess Base Product_Pure Optically Pure Product Activated->Product_Pure Fast Nucleophilic Attack (Kinetic Control) Enolate PLANAR ENOLATE (Achiral Intermediate) Transition->Enolate Loss of H+ Product_Rac Racemic Product (50:50 Mixture) Enolate->Product_Rac Reprotonation/Attack

Caption: Mechanism of racemization via base-mediated enolization of the activated carboxylate.

🛠️ Module 2: Optimization Protocols (The "How")

📊 Reagent Selection Matrix

Do not rely on "standard" peptide coupling conditions. Use this matrix to select the correct system.

ReagentRisk LevelMechanism of ActionRecommended Use Case
T3P (Propylphosphonic anhydride)🟢 Low Forms mixed anhydride; low epimerization due to fast reaction kinetics and acidic byproduct.Gold Standard for 2-fluoro acids.
DMTMM 🟢 Low Triazine-based; works in protic solvents; avoids strong base activation.[1]Good for scale-up and base-sensitive substrates.
HATU / HBTU 🔴 High Highly reactive; requires basic pH which rapidly deprotonates the

-F position.
Avoid unless T3P fails. Must use Collidine at 0°C.
EDC / HOBt 🟡 Medium Slower activation; carbodiimide can cause racemization if base is present.Acceptable if base-free (using free amine).
Acid Chlorides 🔴 Critical Extreme reactivity; ketene formation is highly likely.Do Not Use for chiral 2-fluoro acids.
🧪 Protocol A: T3P Coupling (The "Safe" Method)

This protocol utilizes T3P to minimize base exposure. T3P is supplied as a 50% solution in EtOAc or DMF.

  • Setup: Dissolve the 2-fluoro carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM or EtOAc (Concentration ~0.1 M).

    • Note: Avoid DMF if possible; polar solvents stabilize the separated ion pair of the enolate, increasing racemization risk.

  • Cooling: Cool the mixture to -10°C to 0°C .

    • Reason: Lower temperature slows the rate of deprotonation (

      
      ) more than the rate of coupling (
      
      
      
      ).
  • Base Addition: Add 2,4,6-Collidine (2.5 - 3.0 equiv) dropwise.

    • Why Collidine? It is a weak base (

      
      ) and sterically hindered, making it poor at abstracting the acidic 
      
      
      
      -proton but sufficient to neutralize the T3P byproduct.
  • Reagent Addition: Add T3P (50% soln) (1.2 - 1.5 equiv) slowly.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature only if necessary. Monitor by HPLC.

  • Workup: Wash with water, mild acid (0.5M HCl), and brine. T3P byproducts are water-soluble, simplifying purification.[2]

🧪 Protocol B: DMTMM Coupling (Base-Free Option)

Ideal for amines available as free bases.

  • Setup: Dissolve 2-fluoro carboxylic acid (1.0 equiv) in THF or DCM .

  • Reagent: Add DMTMM-Cl (1.1 equiv).

  • Amine: Add the amine (1.0 - 1.2 equiv).

  • Condition: Stir at room temperature.

    • Note: DMTMM activates the acid without requiring an exogenous base to "activate" the reagent, keeping the pH neutral.

❓ Module 3: Troubleshooting & FAQs

📉 Diagram 2: The Decision Tree

Follow this logic flow when you detect enantiomeric excess (ee) erosion.

TroubleshootingTree Start Problem: Low ee% observed CheckBase 1. Check Base Are you using TEA or DIPEA? Start->CheckBase SwitchBase Action: Switch to 2,4,6-Collidine or NMM CheckBase->SwitchBase Yes CheckSolvent 2. Check Solvent Is it DMF or DMSO? CheckBase->CheckSolvent No SwitchSolvent Action: Switch to DCM, EtOAc, or 2-MeTHF CheckSolvent->SwitchSolvent Yes CheckReagent 3. Check Reagent Using HATU/EDC? CheckSolvent->CheckReagent No SwitchReagent Action: Switch to T3P or DMTMM CheckReagent->SwitchReagent Yes CheckTemp 4. Check Temperature Is reaction > 0°C? CheckReagent->CheckTemp No CoolDown Action: Cool to -20°C Increase concentration CheckTemp->CoolDown Yes

Caption: Systematic troubleshooting flow for restoring optical purity in fluoro-acid couplings.

💬 Frequently Asked Questions

Q: Why is my 2-fluoro acid racemizing while my 2-methyl acid did not? A: This is the inductive effect (


) of fluorine. Fluorine is the most electronegative element.[3] It pulls electron density away from the 

-carbon, making the C-H bond significantly more acidic than in a methyl analog. A base that is "safe" for alanine (like DIPEA) is often strong enough to deprotonate 2-fluoroalanine or 2-fluorophenylacetic acid.

Q: Can I use HATU if I lower the temperature? A: Proceed with extreme caution. HATU requires a basic environment to function optimally. If you must use HATU, use Collidine as the base and cool to -20°C . However, T3P is chemically superior for this specific application because it does not generate the highly activated (and easily enolizable) O-acylisourea intermediate in the same way.

Q: How do I verify if racemization is happening during the reaction vs. during the workup? A: Perform a Deuterium Quench Test . Run your coupling reaction in the presence of a small amount of


 or use deuterated solvent. If the product incorporates deuterium at the 

-position, the enolate was formed, and racemization is intrinsic to your reaction conditions. If no deuterium is found but the product is racemic, the issue may be post-reaction handling (e.g., basic extraction).

Q: Is there a "base-free" method? A: Yes. If your amine is a liquid/free base, you can use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or DMTMM in a non-basic solvent. These reagents allow coupling without adding tertiary amines like TEA.

📚 References

  • T3P Reagent Profile & Applications Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[2] Source: Core.ac.uk / Sigma Aldrich Technical Library. URL:[Link] (Verified via search context 1.10)

  • DMTMM for Racemization Suppression Title: A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Source: Chem. Pharm. Bull. 50(4) 549—550 (2002).[4] URL:[Link] (Verified via search context 1.6)

Sources

Technical Support Center: Purification Methods for Volatile Fluorinated Organic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Trifluoroacetic Acid (TFA) Removal

Welcome to the technical support center for the purification of volatile fluorinated organic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these compounds. Our primary focus will be on Trifluoroacetic Acid (TFA), a ubiquitous reagent in synthetic chemistry and chromatography, particularly in the context of peptide synthesis and purification. Its removal is critical for downstream biological applications and accurate compound quantification.

This resource is structured in a question-and-answer format to directly address the practical issues you may face in the lab. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use and removal of TFA.

Q1: What is TFA and why is it so prevalent in my synthetic peptide workflow?

Trifluoroacetic acid (TFA) is a strong organic acid that is highly effective for cleaving synthesized peptides from the resin support during solid-phase peptide synthesis (SPPS).[1] It is also a widely used ion-pairing agent in the mobile phase for reversed-phase high-performance liquid chromatography (RP-HPLC), as it improves peak shape and resolution for peptides and other charged molecules.[1] Its volatility was initially considered an advantage, suggesting easy removal; however, its strong ionic interaction with the purified compound often makes its complete removal challenging.

Q2: How can residual TFA from my purification negatively impact my downstream experiments?

Residual TFA can have several detrimental effects on subsequent applications:

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results or artifacts in cell-based assays by altering cell growth, viability, or signaling pathways.[1]

  • Alteration of Peptide Structure and Activity: As a counterion, TFA binds to free amino groups (like the N-terminus and lysine side chains) on a peptide. This can alter the peptide's secondary structure and, consequently, its biological activity.[1]

  • Interference with Analytical Techniques: TFA can suppress the signal in mass spectrometry (MS) and interfere with certain spectroscopic methods like infrared (IR) spectroscopy.[1]

  • Inaccurate Peptide Quantification: The presence of TFA salts adds to the total weight of a lyophilized peptide sample, leading to an overestimation of the actual peptide content. This residual TFA can account for 5% to 25% of the total sample weight, depending on the number of basic residues in the peptide sequence.[1][2]

Q3: What are the principal methods for removing or reducing TFA in purified samples?

Several techniques are employed to either remove TFA or exchange it for a more biologically compatible counterion, such as acetate or chloride. The choice of method depends on the properties of your compound and the requirements of your downstream application.

MethodPrincipleAdvantagesDisadvantages
Lyophilization with HCl Counter-ion exchange using a stronger, volatile acid.Effective, relatively simple, and widely documented.[3][4]May not be suitable for acid-sensitive compounds; may require multiple cycles for complete removal.[3]
Ion-Exchange Chromatography Separation based on charge. The positively charged peptide is bound to a resin, TFA is washed away, and the peptide is eluted with a new salt.Highly effective; allows for exchange to a specific desired counterion (e.g., acetate).[1][3]More complex and time-consuming; potential for sample loss during the process.[4]
Repeated Lyophilization Dissolving the sample in water or a mild buffer and re-lyophilizing.Simple; can remove unbound, residual TFA.Ineffective at removing ionically bound TFA.[3]
Precipitation Precipitating the peptide from a solution where TFA remains soluble.Can be quick for removing bulk TFA after cleavage.[3][5]May not be suitable for all peptides; can lead to co-precipitation of impurities.
Specialized HPLC Media Using novel reversed-phase or ion-pair extraction media that do not require TFA or facilitate its removal.Can streamline the purification and removal process into a single workflow.[4][6]May require specific columns and method development.
Q4: How do I accurately quantify the amount of residual TFA in my sample?

Several analytical techniques can be used to determine the concentration of residual TFA. The choice depends on the available instrumentation and the required sensitivity.

Analytical TechniquePrincipleSensitivityKey Considerations
Ion Chromatography (IC) Separation of ions followed by conductivity detection.High (ng/mL levels).[7][8]Considered a gold standard for sensitive and direct quantification.[2][7][8]
¹⁹F-NMR Spectroscopy Detects the fluorine nucleus, providing a specific signal for TFA.Moderate.Excellent for specificity; requires a known concentration standard for quantification.[1][9]
FT-IR Spectroscopy Measures the absorption of infrared light by TFA's characteristic bonds.Lower.Can be used for qualitative or semi-quantitative estimation.[1][9]
HPLC with ELSD Evaporative Light-Scattering Detector can quantify non-volatile components like TFA salts.Moderate.Useful when other methods are unavailable.[9]
Section 2: Troubleshooting Guide

This section provides direct answers to specific problems encountered during the purification of volatile fluorinated organic acids.

Issue 1: My cell-based assay shows unexpected toxicity or inconsistent results after introducing my HPLC-purified peptide.
  • Q: What is the likely cause and how can I fix it? A: The most probable cause is cellular toxicity from residual TFA in your peptide sample.[1] Even at low concentrations, TFA can alter the pH of cell culture media and exert direct cytotoxic effects. To resolve this, you must first confirm the presence and quantity of TFA using a suitable analytical method like Ion Chromatography.[7][8] If significant levels are detected, you must perform a counter-ion exchange to replace TFA with a more biocompatible ion, such as chloride or acetate, using one of the protocols detailed in Section 3.

Issue 2: I've performed the recommended three cycles of lyophilization with 10 mM HCl, but ¹⁹F-NMR analysis still shows a significant TFA peak.
  • Q: Why is the standard protocol not working for my peptide, and what should I do next? A: This is a common issue, particularly for peptides with multiple basic residues (e.g., Lysine, Arginine, Histidine) or a free N-terminus, as these positively charged sites can bind the negatively charged TFA counterion with high affinity.[3]

    Troubleshooting Workflow:

    Caption: Troubleshooting logic for persistent TFA.

    Explanation: The standard protocol may not provide a sufficient excess of chloride ions to competitively displace all the bound TFA from your specific peptide.

    • Increase HCl Concentration: Try increasing the HCl concentration to provide a greater driving force for the exchange.

    • Increase Cycles: Additional cycles of dissolution and lyophilization can further enhance removal.

    • Switch Methods: If repeated lyophilization is still ineffective, your peptide's high affinity for TFA necessitates a more robust method. Anion-exchange chromatography is the recommended alternative as it physically separates the peptide from the TFA.[3]

Issue 3: My peptide precipitates out of solution during the dissolution step with aqueous HCl.
  • Q: What causes this solubility issue and how can I prevent it? A: Peptide solubility is highly dependent on pH, ionic strength, and its amino acid sequence. The addition of HCl alters the pH and counter-ion environment, which can cause peptides, especially hydrophobic ones or those near their isoelectric point (pI), to precipitate.[3]

    Solutions:

    • Lower the Peptide Concentration: Attempt the procedure with a more dilute peptide solution (e.g., 0.5 mg/mL or lower) to keep it below its solubility limit.[3]

    • Incorporate a Co-Solvent: If compatible with your workflow, adding a small percentage (5-10%) of an organic solvent like acetonitrile can help maintain solubility. Ensure the co-solvent is removed during lyophilization.

    • Check the pI: If the pH of your HCl solution is close to the peptide's pI, its net charge will be near zero, minimizing solubility. Adjusting the pH further away from the pI may help.

Issue 4: When I try to evaporate my HPLC fractions containing TFA, the liquid "creeps" up the sides of the container.
  • Q: What is this phenomenon and how can I manage it for safe and effective evaporation? A: This phenomenon is known as "creep" and is a characteristic of TFA due to its very low surface tension.[10] The liquid can flow up the sides of a container, carrying your dissolved sample with it, which can lead to sample loss, cross-contamination, and damage to your evaporation equipment.[10]

    Management Strategies:

    • Dilute with Water: Diluting the solution with water (to at least 40% v/v) can increase the surface tension and reduce creep.[10]

    • Use a Purpose-Built Evaporator: Select an evaporation system designed for use with corrosive acids like TFA. These systems use resistant materials like PFA-coated metals and EPDM seals and have control systems to prevent solvent bumping.[10]

    • Avoid Blow-Down Evaporators: The corrosive TFA vapors generated by these systems are likely to damage your fume hood and ventilation systems.[10]

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints and expected outcomes.

Protocol 1: TFA Removal by Counter-Ion Exchange with HCl and Lyophilization

This protocol is a robust and widely used method for exchanging TFA for the more biocompatible chloride ion.[1][3][4]

Caption: Workflow for TFA removal via HCl lyophilization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity, distilled water to a concentration of approximately 1 mg/mL.[4] Ensure the peptide is fully dissolved.

  • Acidification: To the peptide solution, add a stock solution of 100 mM HCl to achieve a final HCl concentration between 2-10 mM.[4]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[3][4]

  • Freezing: Flash-freeze the solution. Freezing in liquid nitrogen is preferred as it creates a larger surface area, facilitating more efficient lyophilization.[3][4]

  • Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed and a dry, fluffy powder remains.[4] This process removes the water and excess HCl.[11][12]

  • Repeat: For thorough TFA removal, repeat steps 1-5 a total of three times.[4]

  • Final Reconstitution: After the final lyophilization cycle, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.

Protocol 2: TFA Removal Using Strong Anion-Exchange (SAX) Chromatography

This method is ideal for acid-sensitive peptides or when a specific counterion like acetate is desired.[1][5]

Step-by-Step Methodology:

  • Resin Selection and Preparation:

    • Choose a strong anion-exchange resin (e.g., a quaternary ammonium-based resin).

    • Prepare a column with a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your sample.[1][5]

  • Counter-ion Loading: Equilibrate the column by eluting it with a 1 M solution of the desired final salt (e.g., 1 M Sodium Acetate for acetate exchange).[5][13]

  • Washing: Wash the column thoroughly with several column volumes of distilled water to remove the excess equilibration salt (e.g., sodium acetate).[5][13]

  • Sample Loading: Dissolve your peptide-TFA salt in distilled water and apply it to the top of the prepared column.[1][5]

  • Elution and Collection: Elute the column with distilled water. The peptide, now in its new salt form (e.g., peptide-acetate), will pass through the column while the TFA ions remain bound to the resin. Collect the fractions containing your peptide.[5]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final product as a dry powder.

Section 4: Safety and Handling of Volatile Fluorinated Organic Acids
Q: What are the primary hazards associated with TFA, and what personal protective equipment (PPE) is required?

A: Trifluoroacetic acid is a strong, corrosive organic acid. The liquid and its mist can cause severe burns to all body tissues, including the skin, eyes, and respiratory tract.[14] Inhalation of vapors can damage the lungs, and ingestion may be fatal.[14]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield must be used when handling concentrated TFA.[15][16]

  • Gloves: Use butyl or neoprene gloves. Nitrile gloves may offer some protection for brief contact but should be checked for compatibility. Always double-check the manufacturer's resistance data.[14][16]

  • Lab Coat/Apron: A lab coat and a chemical-resistant apron are required to protect skin and clothing.[14][15]

Q: How should I handle and store TFA?

A:

  • Ventilation: Always handle TFA in a properly functioning chemical fume hood to prevent inhalation of vapors.[14][15]

  • Storage: Store TFA in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizers, and certain metals.[14] The container must be chemically compatible (e.g., polyethylene or Teflon); do not store in metal or glass containers.[14][16]

  • Dilution: When diluting, always add the acid slowly to water, never the other way around, to control the exothermic reaction.[14]

Q: What is the correct procedure for disposing of TFA waste?

A:

  • Neutralization: Small spills can be neutralized with an alkaline material like sodium bicarbonate or soda ash.[14]

  • Waste Containers: All TFA waste, including contaminated consumables, should be collected in designated "Halogenated Organic Waste" containers.[15]

  • Institutional Protocols: Never dispose of TFA down the drain. Always follow your institution's specific waste management protocols for halogenated organic acids.[15]

References
  • Technical Support Center: TFA Contamination in HPLC-Purified Peptides - Benchchem. ()
  • Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chrom
  • Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chrom
  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide - Benchchem. ()
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • Residual TFA Determination - Creative Peptides-Peptide Drug Discovery. ()
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. ()
  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid - R&D World. ()
  • TFA removal service: switch to acetate or HCl salt form of peptide. - LifeTein. ()
  • Removing Trifluoroacetic Acid (TFA)
  • A Rapid Solution to the Challenge of Synthetic Peptide Purification | BioPharm Intern
  • Standard Oper
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. ()
  • Guidelines for the Safe Use of Hydrofluoric Acid - McGill University. ()
  • Introduction to Lyophiliz
  • The science of lyophilization in the pharmaceutical industry - Niras. ()

Sources

Improving yield in fluorination of 4,4,4-trifluorobutanoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorination Workflows . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges associated with the electrophilic


-fluorination of 4,4,4-trifluorobutanoates.

The introduction of a fluorine atom at the


-position of a molecule already containing a terminal trifluoromethyl (

) group presents unique stereoelectronic challenges. This guide bypasses generic advice, focusing instead on the causality of reaction failures, self-validating experimental designs, and field-proven optimization strategies.

Part 1: Mechanistic Overview & Causality

Fluorinating 4,4,4-trifluorobutanoates (such as ethyl 4,4,4-trifluorobutanoate or its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino derivatives) typically requires the generation of a reactive enolate, followed by trapping with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

The Core Challenge: The strongly electron-withdrawing


 group at the 

-position inductively influences the entire carbon backbone. While it marginally increases the acidity of the

-protons, it significantly destabilizes the developing positive charge during electrophilic attack. More critically, once the first fluorine atom is installed, the

-proton of the mono-fluoro product becomes more acidic than the starting material. This thermodynamic sink drives rapid enolate equilibration, leading to the formation of

-difluoro byproducts and unreacted starting material[1].

MechanisticPathway A 4,4,4-Trifluorobutanoate (Starting Material) B Lithium Enolate Intermediate A->B LDA, THF -78 °C C α-Fluoro Product (Target) B->C NFSI (Electrophilic F) D α,α-Difluoro Byproduct (Yield Killer) C->D Enolate Equilibration + Excess NFSI

Mechanistic pathway of electrophilic α-fluorination highlighting byproduct divergence.

Part 2: Troubleshooting FAQs

Q1: My overall yield is low, and I am recovering >40% of my starting material. What is failing? A1: High starting material recovery in the absence of difluorination indicates incomplete enolate formation or premature quenching. Lithium diisopropylamide (LDA) degrades over time, and trace moisture in your THF or substrate will instantly protonate the enolate. Causality: The


-protons of 4,4,4-trifluorobutanoates have a pKa of ~24-25. If your base is compromised, the thermodynamic equilibrium shifts back to the ester.
Solution: Always use freshly prepared LDA and implement the 

Quench Test
(detailed in the protocol below) to validate quantitative enolization before adding your fluorinating agent.

Q2: I am seeing a 60:40 ratio of mono-fluoro to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-difluoro product. How do I suppress over-fluorination? 
A2:  This is a classic symptom of enolate equilibration. As the 

-fluoro product forms, unreacted enolate deprotonates it because the mono-fluoro product is more acidic. Causality: Direct addition (adding NFSI to the enolate) creates a localized environment where the newly formed product is surrounded by unreacted enolate. Solution: Switch to Inverse Addition . By slowly cannulating the enolate solution into a pre-cooled solution of excess NFSI, the enolate is immediately consumed by the electrophile, preventing it from acting as a base against the newly formed product.

Q3: Can I use Selectfluor instead of NFSI for this substrate? A3: While Selectfluor is an excellent reagent, it is largely insoluble in THF at -78 °C. Causality: Enolates of 4,4,4-trifluorobutanoates are highly sensitive and will decompose or undergo aldol-type condensations at the elevated temperatures (e.g., 0 °C to RT) required to dissolve Selectfluor in mixed solvent systems (like MeCN/THF). NFSI is highly soluble in THF at -78 °C, ensuring a homogenous reaction environment that preserves enolate integrity[1].

TroubleshootingLogic Start Issue: Low Yield of α-Fluoro Product Q1 High SM Recovery? Start->Q1 Q2 High Difluoro Byproduct? Start->Q2 Sol1 Perform D2O Quench Test Check LDA Freshness Q1->Sol1 Yes Sol2 Implement Inverse Addition Control NFSI Stoichiometry Q2->Sol2 Yes

Decision tree for diagnosing and resolving common fluorination yield issues.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity for the fluorination of ethyl 4,4,4-trifluorobutanoate.

Base (1.1 eq)Fluorinating Agent (1.2 eq)Temp (°C)Addition MethodYield (%)Mono:Di RatioMechanistic Observation
NaHSelectfluor0 °CDirect35%60:40High temp caused enolate decomposition; poor solubility.
LDANFSI-78 °CDirect65%80:20Enolate equilibration led to significant difluorination.
LDA NFSI -78 °C Inverse 88% 95:5 Optimal. Immediate trapping prevents equilibration.
LiHMDSNFSI-90 °CInverse92%98:2Bulkier base further suppresses side reactions.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an inverse-addition methodology to maximize the yield of the mono-fluorinated product while embedding self-validating checkpoints to ensure scientific integrity.

Step 1: Preparation of the Enolate
  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Add anhydrous THF (0.2 M relative to substrate) and freshly distilled diisopropylamine (1.15 equiv). Cool to -78 °C.

  • Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete LDA formation.

  • Slowly add ethyl 4,4,4-trifluorobutanoate (1.0 equiv) neat or as a concentrated THF solution down the side of the flask. Stir for 45 minutes at -78 °C.

Self-Validation Checkpoint (


 Quench Test): 
Action: Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe and inject it into a vial containing 0.5 mL of 

. Extract with 0.5 mL of

. Validation: Run a quick

NMR. The complete disappearance of the

-proton signal (typically around

2.4-2.6 ppm) confirms 100% enolization. If the signal is present, abort the fluorination, as your base or solvent is compromised.
Step 2: Inverse Addition Fluorination
  • In a separate, flame-dried flask, dissolve NFSI (1.2 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Using a wide-bore cannula, transfer the enolate solution dropwise into the NFSI solution over 30-45 minutes. Maintain the internal temperature of the receiving flask strictly below -70 °C.

  • Causality Note: By adding the enolate to an excess of the electrophile, the local concentration of NFSI is always vastly higher than the enolate, ensuring immediate trapping and preventing the enolate from acting as a base to deprotonate the newly formed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -fluoro product.
    
Step 3: Quench and Workup
  • Stir the reaction for an additional 2 hours at -78 °C.

  • Quench the reaction at -78 °C by adding saturated aqueous

    
     solution. Allow the mixture to warm to room temperature.
    
  • Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Self-Validation Checkpoint (


 NMR Analysis): 
Action: Before column chromatography, take a 

NMR of the crude mixture. Validation: You should observe the terminal

group (typically a doublet or multiplet around

-65 ppm) and the newly installed

-F (typically a multiplet around

-190 to -200 ppm). The integration ratio between the mono-fluoro signal and any difluoro signal (usually shifted downfield) will dictate your purification strategy.

Part 5: References

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs National Center for Biotechnology Information (PMC)[Link]

Sources

Optimizing coupling reagents for sterically hindered fluorinated acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Protocols

Subject: Troubleshooting & Optimization Guide for Sterically Hindered Fluorinated Carboxylic Acids

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because standard EDC/NHS or HATU protocols have failed to deliver acceptable yields for your fluorinated, sterically congested substrates.

Coupling sterically hindered fluorinated acids presents a "perfect storm" of synthetic challenges:

  • Steric Wall: Bulky substituents (e.g.,

    
    , 
    
    
    
    ) physically block the nucleophilic attack of the amine.[1]
  • Electronic Trap: The strong electron-withdrawing nature of fluorine increases the acidity of the

    
    -proton, making the substrate highly prone to racemization  (epimerization) via enolization, especially under basic conditions.[1]
    
  • Low Nucleophilicity: If your amine partner is also fluorinated or electron-deficient, the reaction rate drops precipitously.[1]

This guide moves beyond basic textbook chemistry to provide field-tested solutions for these specific edge cases.

Part 1: Reagent Selection Matrix

Q: Why are my standard peptide coupling reagents (EDC, HBTU) failing? A: Standard reagents rely on the formation of active esters (OBt/OAt). For sterically hindered systems, these leaving groups are often too bulky to allow the amine to approach the carbonyl center. Furthermore, prolonged reaction times required for hindered systems increase the window for base-mediated racemization.[1]

Use the following decision matrix to select the correct reagent for your specific failure mode:

Reagent ClassRecommended ReagentBest Use CaseMechanism of Action
Phosphonic Anhydrides T3P® (Propylphosphonic anhydride)First-line defense. High racemization risk; mild steric hindrance.[1]Forms a mixed anhydride.[1] Low epimerization due to rapid intramolecular reaction and buffering capacity.[1]
Fluoroformamidiniums TFFH / BTFFH Extreme steric hindrance. (e.g.,

-disubstituted acids).[1]
Generates an Acyl Fluoride in situ.[1][2] The small radius of the fluoride leaving group allows amine approach where OBt/OAt esters fail.[1]
Oxyma-Uroniums COMU General hindered coupling. Safer alternative to HATU.[1][3]Superior leaving group (Oxyma) velocity compared to HOBt; less explosion risk than HOAt.[1]
Chloroenamines Ghosez’s Reagent Acid-sensitive / Ultra-low nucleophilicity. Generates Acid Chlorides under neutral conditions.[1] Highly reactive but moisture sensitive.[1]

Part 2: Visualizing the Decision Logic

The following flowchart illustrates the logical pathway for selecting a reagent based on your specific substrate constraints.

ReagentSelection cluster_legend Key Start Substrate Analysis IsHindered Is the Acid Sterically Hindered? (e.g., Tertiary carbon, -CF3 group) Start->IsHindered RacemizationRisk Is Alpha-Proton Acidic? (Racemization Risk) IsHindered->RacemizationRisk Yes COMU Protocol C: COMU (General High Yield) IsHindered->COMU No (Standard) ExtremeHindrance Extreme Hindrance? (e.g., Aib analogs, tetra-ortho subs) RacemizationRisk->ExtremeHindrance Low/Moderate Risk T3P Protocol A: T3P (Low Epimerization) RacemizationRisk->T3P High Risk (Alpha-F) TFFH Protocol B: TFFH (Acyl Fluoride) (Penetrates Steric Bulk) ExtremeHindrance->TFFH Yes (The 'Sledgehammer') Ghosez Protocol D: Ghosez's Reagent (Neutral Acid Chloride) ExtremeHindrance->Ghosez No (Acid Sensitive) Legend1 Decision Point Legend2 Recommended Reagent

Figure 1: Decision tree for selecting coupling reagents based on steric and electronic constraints.

Part 3: Detailed Optimization Protocols

Protocol A: The "Low Racemization" Method (T3P)

Target:


-Fluorinated acids where preserving chirality is paramount.[1]
Why:  T3P (50% in EtOAc/DMF) acts as a kinetic scavenger.[1] The byproduct is water-soluble, simplifying workup.[1][4][5][6]
  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF . (Avoid DMF if possible to simplify workup, though T3P is compatible).

  • Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv).[1]

    • Critical Note: Do NOT use DIPEA or TEA with

      
      -fluorinated acids if racemization is observed.[1] Pyridine is a weaker base (
      
      
      
      ) and less likely to deprotonate the acidic
      
      
      -proton compared to DIPEA (
      
      
      ).[1]
  • Activation: Cool to 0°C. Add T3P (50% w/w solution, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1][6]

    • Tip: If conversion stalls, heat to 40-50°C. T3P is thermally stable.[1]

Protocol B: The "Sledgehammer" Method (TFFH/Acyl Fluoride)

Target: Extremely hindered acids (e.g.,


-trifluoromethyl, 

-disubstituted) that fail with T3P/HATU.[1] Why: This generates an Acyl Fluoride .[1][2] The fluoride atom is small (

), allowing the amine to penetrate the steric wall that blocks larger active esters.
  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM (or NMP for solubility).

  • Reagent: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv).[1]

  • Base: Add DIPEA (2.5 equiv) dropwise under Nitrogen.[1]

    • Observation: The solution often turns clear as the acyl fluoride forms.[1] Stir for 30 mins at RT.[1][6]

    • Check: You can monitor acyl fluoride formation by

      
      -NMR (look for a signal around +40 to +50 ppm for COF).[1]
      
  • Coupling: Add the hindered amine (1.2 equiv).

  • catalysis (Optional): If the amine is electron-deficient, add 0.1 equiv of HOAt or DMAP (use DMAP only if racemization is not a concern).[1]

Protocol C: Neutral Activation (Ghosez’s Reagent)

Target: Acid-sensitive substrates or when base-mediated side reactions are dominant.[1]

  • Preparation: Dissolve carboxylic acid (1.0 equiv) in dry DCM .

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at 0°C.

  • Stir: Stir for 1-2 hours at RT to form the acid chloride.

  • Coupling: Add the amine (1.2 - 1.5 equiv) and a mild scavenger base (e.g., solid

    
     or polymer-supported amine) to soak up the HCl generated.[1]
    

Part 4: Troubleshooting & FAQs

Q1: I see the "Activated Ester" peak on LCMS, but it won't convert to product.

  • Diagnosis: The active ester (OBt/OAt) is too bulky.[1] The amine cannot reach the carbonyl.[1]

  • Fix: Switch to Protocol B (TFFH) . The acyl fluoride is significantly smaller than an OBt ester.[1] Alternatively, use Microwave irradiation (60°C, 30 mins) with T3P to overcome the activation energy barrier.

Q2: My product is 50:50 racemic (Epimerized).

  • Diagnosis: Your base is too strong or the activation time is too long.[1] The

    
    -proton of a fluorinated acid is highly acidic.[1]
    
  • Fix:

    • Switch base from DIPEA/TEA to Sym-Collidine or Pyridine .[1]

    • Use T3P (Protocol A).[1][4]

    • Perform the activation at -10°C and add the amine immediately; do not "pre-activate" for long periods.[1]

Q3: The reaction turns into a black tar.

  • Diagnosis: Likely decomposition of the fluorinated intermediate or polymerization of the reagent (common with unstable acid chlorides).[1]

  • Fix: Ensure strict anhydrous conditions. If using Ghosez's reagent, ensure the temperature doesn't exceed RT. Switch to T3P , which is milder and has a cleaner impurity profile.

Q4: Can I use HATU? Everyone uses HATU. [1]

  • Diagnosis: HATU is excellent but risky for primary amines in excess base (guanidinium formation) and can be explosive on scale.[1]

  • Fix: For hindered systems, COMU is often superior to HATU due to better solubility and a faster leaving group (Oxyma), leading to higher yields in difficult sequences.

Part 5: Mechanism of Action (Acyl Fluoride)[1]

Understanding why TFFH works where HATU fails is critical for experimental design.

TFFH_Mechanism cluster_note Why it works Acid Steric Acid (R-COOH) Intermediate Tetrahedral Intermediate Acid->Intermediate + TFFH / Base TFFH TFFH Reagent (Fluoroformamidinium) AcylFluoride Acyl Fluoride (R-CO-F) *Small Electrophile* Intermediate->AcylFluoride - Urea Byproduct Product Amide Product AcylFluoride->Product + Amine (Penetrates Steric Shield) Amine Hindered Amine (H2N-R') Note The Fluoride atom (r=1.47A) is much smaller than OBt/OAt, allowing attack even with bulky R groups.

Figure 2: Mechanism of TFFH-mediated activation.[1] The compact size of the fluoride leaving group is the key determinant of success for sterically hindered couplings.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][7] Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[1] Journal of the American Chemical Society.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • Patterson, A. W., et al. (2011). Optimization of T3P for the synthesis of sterically hindered amides. Tetrahedron Letters. [1]

Sources

Storage stability of 2,4,4,4-tetrafluorobutanoic acid solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4,4,4-Tetrafluorobutanoic Acid (TFBA) Stability & Handling

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Storage, Stability, and Troubleshooting for TFBA Solutions

Executive Summary

2,4,4,4-Tetrafluorobutanoic acid (TFBA) is a specialized fluorinated building block and ion-pairing reagent. Unlike fully perfluorinated acids (like TFA or HFBA), TFBA contains oxidizable C-H bonds and a chiral center at the


-position (

). This structural nuance creates unique stability challenges—specifically dehydrofluorination under basic conditions and esterification in alcoholic solvents.

This guide replaces generic "store at 4°C" advice with a mechanistic protocol designed to preserve the integrity of TFBA in critical drug development and LC-MS workflows.

Part 1: The Core Protocol (Storage & Preparation)

The following matrix dictates the required conditions for maintaining TFBA purity >98% over 6 months.

Stability Matrix
ParameterRecommended Acceptable (Short-term) CRITICAL FAILURE (Avoid)
Solvent Acetonitrile (ACN) , Isopropanol (IPA)Water (Acidified), DMSOPure Methanol (MeOH) , Basic Buffers
Container Polypropylene (PP) , HDPEBorosilicate Glass (Silanized)Standard Glass (Soda-lime), Polystyrene
Temperature -20°C (Long-term)4°C (Active use < 2 weeks)>25°C, Repeated Freeze-Thaw
Headspace Argon/Nitrogen Flush Minimized air gapLarge headspace (Volatility risk)
pH Range pH < 4.0 pH 4.0 - 7.0pH > 8.0 (Induces elimination)
Protocol: Preparation of Stable Stock Solutions

Rationale: TFBA is prone to "ghost peak" formation (methyl esters) in methanol and HF elimination in base. This workflow prevents both.

TFBA_Prep_Workflow Start Start: Solid TFBA Weigh Weigh in PP/HDPE (Avoid Glass Contact) Start->Weigh Hygroscopic risk Solvent Dissolve in ACN (NO Methanol) Weigh->Solvent Prevents adsorption Aliquot Aliquot to minimal volume (Single-use vials) Solvent->Aliquot Minimizes freeze-thaw Gas Flush Headspace (N2 or Ar) Aliquot->Gas Prevents oxidation Store Store at -20°C Gas->Store Max stability

Figure 1: Optimized workflow for preparing TFBA stock solutions to minimize esterification and adsorption.

Part 2: Troubleshooting & FAQs

This section addresses specific anomalies reported by researchers.

Q1: "I see a new, less polar peak eluting after my TFBA peak in LC-MS. What is it?"

Diagnosis: Methyl Ester Formation. Mechanism: If you dissolved TFBA in Methanol (MeOH), the carboxylic acid undergoes Fischer esterification, forming Methyl 2,4,4,4-tetrafluorobutanoate. This reaction is catalyzed by the acidity of TFBA itself. The Fix:

  • Immediate: Discard the methanolic stock.

  • Prevention: Switch to Acetonitrile (ACN) or Isopropanol (IPA) for stock preparation.

  • Why IPA? Steric hindrance in Isopropanol significantly slows down esterification compared to Methanol [1].

Q2: "My retention times are drifting earlier, and the baseline is rising."

Diagnosis: Volatile Loss & Adsorption. Mechanism: TFBA is a short-chain fluorinated acid. It has high vapor pressure.

  • Evaporation: If the vial is not sealed (or has a large headspace), the TFBA evaporates, lowering the effective concentration of the ion-pairing agent.

  • Adsorption: If stored in glass, the fluorinated tail can adsorb to the silica surface, further depleting the solution [2]. The Fix:

  • Use Polypropylene (PP) vials.

  • Prepare fresh mobile phases daily. Do not recirculate mobile phases containing TFBA.

Q3: "I adjusted the pH to 9.0 for a specific separation, and the TFBA peak disappeared."

Diagnosis: Base-Catalyzed Dehydrofluorination. Mechanism: Unlike perfluorinated acids, TFBA has a proton at the C2 (


) position (

).
  • In basic conditions (

    
    ), a base abstracts the acidic 
    
    
    
    -proton.
  • This triggers the elimination of a fluoride ion (HF elimination), converting TFBA into a reactive unsaturated species (

    
    ) [3].
    The Fix: 
    
  • Strict Limit: Never exceed pH 7.5.

  • Buffer: Use Ammonium Formate or Ammonium Acetate at acidic pH (3.0–5.0).

Part 3: Mechanistic Logic (Why This Happens)

Understanding the degradation pathways allows you to predict stability in novel conditions.

Degradation_Logic TFBA TFBA Solution (CF3-CH2-CHF-COOH) MeOH Solvent: Methanol TFBA->MeOH Base Condition: pH > 8.0 TFBA->Base Glass Container: Glass TFBA->Glass Ester Methyl Ester (Ghost Peak) MeOH->Ester Slow Reaction Enolate Enolate Formation (-H+) Base->Enolate Elim Dehydrofluorination (-HF) Enolate->Elim Unsat Unsaturated Artifact (CF3-CH=CF-COOH) Elim->Unsat Irreversible Adsorb Surface Adsorption (Conc. Loss) Glass->Adsorb Surface Binding

Figure 2: Primary degradation pathways for TFBA. Note that basic pH leads to irreversible chemical structural change.

References

  • Wellington Laboratories. (2021). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. Retrieved from [Link]

  • ResearchGate. (2014). Stability of fluoride solutions in glass and plastic containers.[1] Retrieved from [Link]

  • National Institute of Health (NIH). (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]

Sources

Overcoming low reactivity of electron-deficient carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Reaction Optimization Support Center.

You have reached this page because your standard protocols (EDC/NHS, Fisher Esterification, or Borane Reduction) are failing on a specific class of substrates: Electron-Deficient Carboxylic Acids (e.g., polyfluorinated benzoic acids,


-nitro acids, or pyridine-2-carboxylic acids).

These substrates present a paradox:

  • High Electrophilicity: The carbonyl carbon is highly positive due to electron-withdrawing groups (EWGs).

  • Low Reactivity: They fail in coupling because the carboxylate anion is too stable (low pKa) to attack activation reagents, or the resulting active ester is so reactive it hydrolyzes immediately.

Below are the troubleshooting modules for the three most common failure modes.

Module 1: Amide Coupling Failures

Status: High Priority Common Symptoms: Low conversion with EDC/HOBt; rapid hydrolysis of active ester; formation of


-acylurea side products.
The Diagnosis

Standard carbodiimides (EDC, DCC) require the carboxylic acid to act as a nucleophile to attack the carbodiimide. Electron-deficient acids have low pKa values (often < 3), meaning the carboxylate is stabilized and non-nucleophilic. Even if activated, the resulting


-acylisourea is prone to immediate hydrolysis or rearrangement before the amine can attack [1].
Troubleshooting Protocol

Option A: The "Gold Standard" – Ghosez’s Reagent For highly deactivated acids or sterically encumbered substrates, converting to the acid chloride under neutral conditions is the most robust method. Thionyl chloride (


) is often too harsh; Ghosez’s Reagent  (1-Chloro-

,2-trimethyl-1-propenylamine) is the solution.
  • Why it works: It forms the acid chloride under neutral conditions, avoiding the harsh acidity of

    
     and the basicity required for other reagents.
    

Protocol 1.1: Ghosez Activation

  • Dissolve: 1.0 equiv of carboxylic acid in dry DCM.

  • Activate: Add 1.1–1.5 equiv of Ghosez’s Reagent at 0°C.

  • Monitor: Stir at RT for 1–2 hours. (Monitor by TLC: quench an aliquot with MeOH to check for methyl ester formation).

  • Couple: Add the amine (1.1 equiv) and a mild base (NEt

    
     or pyridine, 2.0 equiv).
    
  • Workup: Standard aqueous wash.

Option B: Propylphosphonic Anhydride (T3P) If you cannot tolerate chloride intermediates, use T3P. It is a cyclic anhydride that drives equilibrium by forming a water-soluble byproduct.

  • Why it works: T3P creates a highly reactive mixed anhydride but does so in a way that minimizes epimerization.[1] It requires a base to deprotonate the acid first, so it works best if you use a stronger base (like DIPEA) to ensure the low-pKa acid is fully deprotonated and capable of attacking the phosphorus center [2].

Protocol 1.2: T3P Coupling

  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and DIPEA (3–5 equiv) in EtOAc or DMF.

  • Add: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Note: Electron-deficient acids may require heating to 50°C.

  • Workup: Wash with water. The phosphorus byproducts are water-soluble.[2]

Module 2: Esterification Issues

Status: Active Common Symptoms: Fisher esterification yields <10%; acid chloride formation decomposes substrate.

The Diagnosis

Fisher esterification relies on the reversible protonation of the carbonyl oxygen. While EWGs make the carbonyl electrophilic, they also destabilize the developing positive charge in the transition state. Furthermore, the equilibrium is unfavorable.

Troubleshooting Protocol: The "Cesium Effect"

Instead of activating the carbonyl (acyl substitution), switch mechanisms to an S


2 alkylation  using the carboxylate as the nucleophile.
  • Why it works: Cesium has a large ionic radius, which creates a "naked" carboxylate anion in polar aprotic solvents, increasing its nucleophilicity despite the electron-withdrawing groups.

Protocol 2.1: Cesium Carbonate Alkylation

  • Solvent: Use DMF or NMP (anhydrous).

  • Base: Add

    
     (1.5 equiv) to the acid (1.0 equiv). Stir 30 mins to form the salt.
    
  • Electrophile: Add the alkyl halide (e.g., MeI, BnBr, or alkyl iodide) (1.2 equiv).

  • Conditions: Stir at RT. If the acid is extremely electron-deficient (e.g., pKa < 2), mild heating (40°C) may be required.

Module 3: Reduction Failures

Status: Critical Common Symptoms: Borane (


) reduction fails or leaves unreacted starting material; 

causes decomposition.
The Diagnosis

Borane reduction relies on the coordination of the electrophilic boron to the carbonyl oxygen. Electron-deficient carbonyls are less basic, making this coordination step sluggish.


 is often too aggressive and leads to side reactions (like reducing the EWG itself, e.g., nitro groups).
Troubleshooting Protocol: Mixed Anhydride Activation

Activate the acid first to a mixed anhydride, then reduce the highly reactive intermediate with Sodium Borohydride (


).

Protocol 3.1: Two-Step One-Pot Reduction

  • Activation: Dissolve acid (1.0 equiv) and N-methylmorpholine (NMM, 1.1 equiv) in THF at -15°C.

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF, 1.1 equiv). Stir for 15 mins. (Precipitate of NMM-HCl will form).

  • Reduction: Filter off the solid (optional but cleaner). Add the filtrate to a solution of

    
     (2.0 equiv) in water/THF mixture at 0°C.
    
  • Mechanism: The mixed anhydride is essentially an "activated ester" that

    
     can easily reduce to the alcohol.
    
Visualizing the Logic

Below is the decision matrix for selecting the correct reagent based on your specific substrate constraints.

G Start Start: Electron-Deficient Carboxylic Acid Goal What is your target? Start->Goal Amide Amide Bond Goal->Amide Ester Ester Bond Goal->Ester Alcohol Primary Alcohol Goal->Alcohol AcidSens Acid Sensitive Groups? Amide->AcidSens AlkylHalide Is Alkyl Halide Available? Ester->AlkylHalide BoraneFail Did Borane-THF fail? Alcohol->BoraneFail Ghosez Use Ghosez Reagent (Neutral Acid Chloride) AcidSens->Ghosez No (or Steric Bulk) T3P Use T3P + DIPEA (No Chloride) AcidSens->T3P Yes Cesium Use Cs2CO3 + R-X (DMF, SN2) AlkylHalide->Cesium Yes Steglich Use Steglich (DCC/DMAP) *High DMAP load* AlkylHalide->Steglich No MixedAnhydride Use IBCF / NMM then NaBH4 BoraneFail->MixedAnhydride Yes

Caption: Decision matrix for reagent selection based on substrate tolerance and reaction type.

Frequently Asked Questions (FAQs)

Q1: My acid has an


-nitro group and decarboxylates when I heat it with T3P. What now? 
A:  Decarboxylation is a major risk for 

-EWG acids.
  • Fix: Switch to the Ghosez method (Protocol 1.1) but keep the temperature strictly at 0°C. The neutral conditions prevent the formation of the anionic species that usually precedes decarboxylation. Avoid DMF as a solvent, as it can sometimes promote decarboxylation; use DCM or Chloroform.

Q2: Can I use HATU/HOAt? A: Yes, but with a caveat.

  • Insight: HATU is generally superior to EDC, but for electron-deficient acids, the rate-limiting step is the initial attack of the carboxylate on the uronium species.

  • Modification: You must use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[3] The pyridine nitrogen in HOAt coordinates with the incoming amine, accelerating the reaction via the "neighboring group effect" [3]. Without HOAt, the active ester may hydrolyze before the amine attacks.

Q3: Why did you recommend Cesium Carbonate for esters? Why not Potassium Carbonate? A: Solubility and the "Cesium Effect."

  • Explanation: In organic solvents like DMF, Potassium Carbonate is sparingly soluble. Cesium is more soluble and forms a "loose" ion pair with the carboxylate. This leaves the carboxylate anion "naked" and more reactive toward the alkyl halide, which is crucial when the carboxylate is already electronically deactivated.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][6] An efficient peptide coupling additive.[1][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild and versatile reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455.

Sources

Technical Support Center: Strategies for the Removal of Trace Fluorinating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical and often nuanced challenge of removing residual fluorinating agents and their by-products from reaction mixtures. The presence of these trace impurities can compromise downstream applications, catalyst performance, and the integrity of your final product. This resource provides in-depth, field-proven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind each recommended strategy.

Frequently Asked Questions (FAQs)

Q1: My primary purification method (standard silica gel chromatography) is failing to remove all fluorinated impurities. What's going wrong?

This is a common challenge. The unique physicochemical properties of fluorinated compounds, such as increased lipophilicity and altered polarity, can lead to co-elution with the desired product on standard silica gel.[1] The high electronegativity of fluorine can also influence the pKa of your compound, affecting its interaction with the stationary phase.[1]

Troubleshooting Steps:

  • Modify Your Mobile Phase: For reverse-phase HPLC, adjusting the mobile phase pH to be at least two units away from your compound's pKa can improve separation.[1]

  • Consider an Alternative Stationary Phase: Fluorinated stationary phases can enhance the separation of fluorinated compounds from their non-fluorinated counterparts through "fluorous-fluorous" interactions.[1][2][3]

  • Employ a Scavenger Resin: This is often the most direct approach for targeting specific residual reagents.

Q2: What are scavenger resins and how do I choose the right one for my specific fluorinating agent?

Scavenger resins are functionalized solid supports designed to react with and bind to specific excess reagents or by-products, allowing for their simple removal by filtration.[4] The selection of the appropriate resin is dictated by the nature of the fluorinating agent used.

Decision Workflow for Scavenger Resin Selection

ScavengerSelection Start Identify Fluorinating Agent Type Electrophilic Electrophilic (e.g., Selectfluor®, NFSI) Start->Electrophilic F+ source Nucleophilic Nucleophilic (e.g., DAST, Deoxo-Fluor®) Start->Nucleophilic F- source HF_byproduct HF By-product Generated? Start->HF_byproduct e.g., from DAST NucScavenger Use Nucleophilic Scavenger (e.g., Amine-functionalized resin) Electrophilic->NucScavenger ElecScavenger Use Electrophilic Scavenger (e.g., Isocyanate-functionalized resin) Nucleophilic->ElecScavenger BasicScavenger Use Basic Scavenger (e.g., Carbonate or Amine-based resin) HF_byproduct->BasicScavenger

Caption: Decision tree for selecting an appropriate scavenger resin.

Common Scavenger Resin Choices:

Target ImpurityRecommended Scavenger Resin TypeExamples of Functional Groups
Excess Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI)Nucleophilic ResinAmine, Thiol
Excess Nucleophilic Fluorinating Agents (e.g., KF, CsF)Electrophilic ResinIsocyanate, Alkyl Chloride
Acidic By-products (e.g., HF)Basic ResinCarbonate, Amine

This table summarizes common choices for scavenger resins based on the type of impurity to be removed.[5]

Troubleshooting Guides & Protocols

Issue 1: Persistent Hydrogen Fluoride (HF) Contamination

Hydrogen fluoride (HF) is a frequent and hazardous by-product, particularly when using reagents like DAST (diethylaminosulfur trifluoride).[5] Its presence can protonate your product or remaining reagents, hindering reactivity and complicating purification.[5]

Safety First: Always handle reactions that generate HF in a chemical fume hood.[6] Ensure that a 2.5% calcium gluconate gel is readily available as a first aid measure for skin contact.[6][7][8]

Protocol for HF Quenching and Removal:

  • Controlled Quenching (Mandatory First Step):

    • Prepare a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium bicarbonate.[5]

    • Slowly and carefully add the reaction mixture to the bicarbonate solution. Be prepared for gas evolution (CO₂). This neutralizes the bulk of the HF.

    • Rationale: Slow addition to a cold, weak base minimizes exothermic reactions and controls the rate of gas release.[5]

  • Aqueous Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract your product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • For Trace HF Removal (If still present):

    • Solid-Phase Scavenging: Pass the organic solution through a cartridge containing a basic scavenger resin (e.g., amine-based) or basic alumina.[5] Alumina and zirconia have shown high efficacy in removing HF from vapor and liquid streams.[10]

Workflow for HF Removal

HF_Removal Start Reaction Completion Quench Slowly add to cold sat. aq. NaHCO₃ Start->Quench Workup Aqueous Work-up (Extraction, Wash, Dry) Quench->Workup Check_HF Check for residual HF (e.g., ¹⁹F NMR) Workup->Check_HF Scavenge Pass through Basic Scavenger (e.g., Alumina, Amine Resin) Check_HF->Scavenge HF Present Final_Product Purified Product Check_HF->Final_Product HF Absent Scavenge->Final_Product

Sources

Technical Support Center: Controlling Exotherms During Hydrolysis of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing exothermic reactions during the hydrolysis of fluorinated esters. This guide is designed for researchers, process chemists, and drug development professionals who handle these highly reactive systems. Our goal is to provide you with the expertise and practical insights needed to ensure safe, controlled, and successful experiments.

The presence of electron-withdrawing fluorine atoms significantly accelerates the rate of ester hydrolysis compared to their non-fluorinated analogs. This rate enhancement often translates into a rapid and substantial release of heat, creating a significant risk of thermal runaway if not properly managed. This guide provides a framework for understanding, predicting, and controlling these exotherms.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of fluorinated esters so much more exothermic than that of non-fluorinated esters?

A1: The issue is less about a difference in the total heat of reaction (enthalpy, ΔH) and more about the rate of heat release. The fundamental enthalpy of hydrolysis for an ester is broadly similar regardless of fluorination. However, fluorine atoms are strongly electron-withdrawing. This makes the carbonyl carbon of the ester significantly more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

This electronic effect dramatically increases the reaction rate.[1] A faster reaction rate means that the total heat of reaction is released over a much shorter period. If this rate of heat generation exceeds the system's capacity for heat removal, a rapid temperature increase—an exotherm—will occur.[2]

Q2: What is "thermal runaway" and why is it a critical concern?

A2: Thermal runaway is a hazardous situation that occurs when an exothermic reaction enters an uncontrollable, self-accelerating cycle.[3] The process begins when the heat generated by the reaction surpasses the heat being removed by the cooling system.[4] This excess heat raises the reaction temperature, which in turn exponentially increases the reaction rate. This creates a positive feedback loop:

  • Increased Temperature → Increased Reaction Rate → Increased Heat Generation → Further Increased Temperature

This can lead to a violent increase in temperature and pressure, potentially causing vessel rupture, solvent boiling, and the release of toxic or flammable materials.[5] Given that hydrolysis of fluorinated compounds can produce hazardous byproducts like hydrofluoric acid (HF), preventing thermal runaway is a primary safety priority.[6]

Q3: What is the role of a reaction calorimeter in managing these exotherms?

A3: A reaction calorimeter is a critical tool for safely developing and scaling up chemical processes.[7] It measures the heat flow of a chemical reaction in real-time under controlled conditions. This data allows you to determine key safety parameters before running the reaction at scale:[1]

  • Heat of Reaction (ΔHrxn): The total amount of energy released or absorbed.

  • Heat Release Rate: How quickly the energy is released.

  • Adiabatic Temperature Rise (ΔTad): The maximum temperature the reaction mixture would reach if all cooling were lost. This is a crucial indicator of runaway potential.[7]

  • Reaction Kinetics: How the rate changes with temperature and concentration.

By simulating process conditions (e.g., dosing rates, temperatures) on a small, safe scale, calorimetry allows you to design robust cooling protocols and identify potential hazards early.[8][9]

Q4: How does the choice of base (e.g., NaOH vs. NaHCO₃) affect the exotherm?

A4: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically accelerate hydrolysis, leading to a very rapid, often uncontrollable, exotherm. The reaction with strong bases, known as saponification, is typically irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt.[10]

Weaker bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will also promote hydrolysis but at a much slower and more controllable rate. While the total heat of reaction is the same, spreading the heat release over a longer time makes it far easier for the cooling system to manage. For safety, a weaker base is almost always the preferred starting point for an unknown system.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction temperature is overshooting the setpoint during base addition.
Probable Cause Scientific Explanation Recommended Solution
Dosing Rate is Too High The rate of reactant addition directly controls the rate of reaction and thus the rate of heat generation. If the addition is too fast, the heat release will overwhelm the cooling capacity of the reactor jacket.Reduce the dosing rate. Operate in a "feed-rate limited" or "dose-controlled" condition, where the reaction consumes the reactant almost as quickly as it is added. This prevents the accumulation of unreacted material.[8]
Insufficient Cooling The heat transfer from the reactor contents to the cooling jacket is not efficient enough. This can be due to a small surface-area-to-volume ratio, a high-viscosity solvent, or a coolant that is not cold enough.Improve heat removal: 1. Lower the coolant temperature. 2. Ensure good agitation to maximize heat transfer to the vessel walls. 3. If possible, use a larger reactor to improve the surface-area-to-volume ratio or switch to a continuous flow reactor which has inherently superior heat transfer.[2]
Incorrect Base Concentration Using a highly concentrated solution of base (e.g., 50% NaOH) introduces the reactant very quickly and can also generate significant heat of dilution.Use a more dilute solution of the base. This increases the total volume being added, which helps to spread the reaction over time and adds thermal mass (solvent) to absorb the heat generated.[11]
Problem 2: The reaction appears to be "stalling" and then suddenly accelerating.
Probable Cause Scientific Explanation Recommended Solution
Accumulation of Unreacted Reagent This is a classic sign of a "kinetically controlled" reaction transitioning to a runaway. The initial temperature is too low for the reaction to start, so the base you are adding is accumulating. Once enough has accumulated, a small temperature rise initiates the reaction, which then consumes all the built-up reagent at once, causing a massive exotherm.[8]Ensure the reaction initiates before significant dosing occurs: 1. Increase the initial reaction temperature to ensure the hydrolysis starts immediately upon base addition. 2. Add a small "heel" of the base first and confirm via an in-process check (e.g., TLC, UPLC) that the reaction has started before beginning the main dosing program.
Poor Mixing The added base is not being effectively dispersed throughout the reactor. It forms a concentrated local pocket. When this pocket eventually mixes with the bulk solution, a rapid, large-scale reaction occurs.Improve agitation. Increase the stirrer speed and ensure the use of appropriate baffles or impeller designs to prevent stratification and promote rapid homogenization of the reactants.
Problem 3: How do I safely quench the reaction if I suspect a thermal runaway is beginning?
Probable Cause Scientific Explanation Recommended Solution
Loss of Cooling / Control The temperature is rising uncontrollably, and standard cooling procedures are insufficient. You need to stop the reaction chemically.Execute an emergency quench. This involves rapidly adding a reagent that will neutralize one of the reactants, thereby stopping the heat-generating reaction. For base-catalyzed hydrolysis: Add a stoichiometric equivalent of a cold, weak acid (e.g., acetic acid) to neutralize the base catalyst. Do not use a strong acid, as the heat of neutralization can be a significant secondary exotherm. For acid-catalyzed hydrolysis: Add a cold, weak base (e.g., sodium bicarbonate solution).[12]
No Pre-Planned Quench Strategy In an emergency, there is no time to calculate quantities or select a reagent. The response must be immediate.Develop an emergency shutdown procedure before starting the experiment. [13] This should include: 1. Identifying a suitable quenching agent. 2. Calculating the required volume. 3. Having the quench solution prepared and chilled in an addition funnel, ready for immediate use.

Core Protocols & Methodologies

Protocol 1: Controlled Semi-Batch Hydrolysis of a Fluorinated Ester

This protocol describes a best-practice approach for performing a base-catalyzed hydrolysis using a semi-batch method to control the exotherm.

Objective: To safely hydrolyze a fluorinated ester while maintaining strict temperature control.

Methodology:

  • Reactor Setup:

    • Equip a jacketed glass reactor with an overhead stirrer, a temperature probe (thermocouple), a condenser, and a calibrated addition funnel or syringe pump for base addition.

    • Connect the reactor jacket to a circulating chiller/heater capable of maintaining the target temperature.

  • Initial Charge:

    • Charge the reactor with the fluorinated ester and a suitable solvent. The solvent acts as a heat sink, so ensure a sufficient volume (e.g., 10-20 mL per gram of ester).[11]

    • Begin agitation and bring the reactor contents to the desired starting temperature (e.g., 10 °C).

  • Base Preparation:

    • Prepare a dilute solution of the base (e.g., 1-2 M NaOH).

    • Cool the base solution to at or below the reaction temperature.

  • Controlled Dosing:

    • Begin adding the base solution dropwise via the addition funnel or pump at a very slow, pre-determined rate.

    • CRITICAL: Monitor the internal temperature and the jacket temperature closely. The internal temperature should remain stable and close to the setpoint. A significant difference between the internal and jacket temperatures indicates a large amount of heat being generated.

    • If the temperature rises by more than 1-2 °C above the setpoint, immediately stop the addition . Do not resume addition until the temperature has stabilized back at the setpoint.

  • Reaction Monitoring & Completion:

    • Once the addition is complete, hold the reaction at the set temperature and monitor for completion using a suitable analytical method (TLC, LC-MS, etc.).

  • Workup:

    • Once complete, cool the reaction mixture to 0-5 °C before proceeding with acidic workup to avoid hydrolysis of any remaining ester.[10]

Protocol 2: Emergency Quench Procedure

This protocol should be prepared before any exothermic reaction is initiated.

Objective: To safely and rapidly terminate the hydrolysis reaction in the event of a cooling failure or uncontrolled temperature rise.

Methodology:

  • Pre-Reaction Preparation:

    • Identify the appropriate quenching agent. For a base-catalyzed reaction with X moles of NaOH, this will be X moles of acetic acid.

    • Prepare the quench solution. Dissolve the acetic acid in a suitable solvent (e.g., the same solvent as the reaction) and cool it in an ice bath.

    • Place the chilled quench solution in an addition funnel attached to a spare port on the reactor.

  • Execution of Quench:

    • If the reaction temperature exceeds a pre-defined safety limit (e.g., 15°C above the setpoint) and does not respond to primary cooling:

      • Stop all reactant dosing immediately.

      • Open the stopcock on the addition funnel and add the entire volume of the cold quench solution as quickly as possible without causing excessive splashing.

      • Maintain maximum cooling on the reactor jacket and continue stirring.

  • Post-Quench Safety:

    • Monitor the temperature to ensure it begins to fall and stabilizes.

    • Once the situation is under control, proceed to safely dismantle the reaction.

Data & Visualization

Table 1: Key Parameters for Exotherm Control
ParameterLow RiskModerate RiskHigh Risk (Action Required)Rationale
Base Strength Weak Base (NaHCO₃, K₂CO₃)Dilute Strong Base (<2 M)Concentrated Strong Base (>5 M)Stronger bases lead to faster reaction kinetics and more rapid heat evolution.[10]
Dosing Strategy Semi-batch (Feed-rate limited)Slow Batch AdditionSingle Batch AdditionControlling the rate of reactant introduction is the primary method for controlling the rate of heat release.[14]
Solvent Volume High Dilution (>15 mL/g)Moderate Dilution (5-15 mL/g)Low Dilution (<5 mL/g)Solvents act as a heat sink; higher thermal mass helps to buffer temperature spikes.[11][15]
Initial Temp. Ambient or Elevated0 - 10 °CSub-ambient (<0 °C)Low initial temperatures can lead to reagent accumulation if the reaction fails to initiate promptly.[8]
Diagrams
Workflow for Managing Exothermic Hydrolysis

G cluster_prep 1. Preparation & Assessment cluster_exec 2. Execution cluster_control 3. In-Process Control & Troubleshooting Calorimetry Perform Reaction Calorimetry Model Model Kinetics & Adiabatic Temp Rise (ΔTad) Calorimetry->Model Plan Develop Dosing Profile & Emergency Quench Plan Model->Plan Setup Setup Semi-Batch Reactor with Cooling Plan->Setup Dose Slowly Dose Base (Feed-Rate Limited) Setup->Dose Monitor Monitor Temp (T_internal) & Cooling (T_jacket) Dose->Monitor Decision Temp Stable? Monitor->Decision StopDose STOP DOSING Decision->StopDose No Continue Continue Dosing Decision->Continue Yes Quench Execute Emergency Quench Protocol StopDose->Quench If temp continues to rise G A Heat Generation > Heat Removal B Reaction Temp Increases (↑T) A->B C Reaction Rate Accelerates (k ∝ e^(-Ea/RT)) B->C D Heat Generation Rate Increases (↑q) C->D D->A Feedback Loop

Caption: The positive feedback cycle of a thermal runaway reaction.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR of 2,4,4,4-Tetrafluorobutanoic Acid: A Comparative and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool in modern chemical and pharmaceutical research, prized for its high sensitivity and the expansive chemical shift range that offers exquisite sensitivity to the local electronic environment.[1][2] This guide provides a detailed comparative analysis of the expected ¹⁹F NMR chemical shifts for 2,4,4,4-tetrafluorobutanoic acid. In the absence of direct published spectral data for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally analogous fluorinated carboxylic acids to predict its spectral characteristics. Furthermore, this document furnishes a comprehensive, step-by-step experimental protocol for acquiring and analyzing the ¹⁹F NMR spectrum, designed to empower researchers in their empirical validation.

Part 1: Foundational Principles of ¹⁹F NMR Chemical Shifts

The unique properties of the ¹⁹F nucleus—a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio—make it highly amenable to NMR studies.[2] The chemical shift in ¹⁹F NMR is dictated by the electronic shielding around the nucleus, which can be influenced by a variety of factors:

  • Electronegativity and Inductive Effects: The extreme electronegativity of fluorine means it strongly withdraws electron density from neighboring atoms. The presence of other electron-withdrawing groups, such as a carboxylic acid, will further deshield the fluorine nucleus, causing a downfield shift (more negative ppm values when referenced to CFCl₃).[3] Conversely, electron-donating groups lead to upfield shifts.[1]

  • Paramagnetic Contribution: Unlike ¹H NMR, where diamagnetic effects dominate, ¹⁹F chemical shifts are significantly influenced by the paramagnetic shielding term.[3] This term is a primary reason for the exceptionally wide chemical shift range in ¹⁹F NMR, which can span over 800 ppm, minimizing the likelihood of signal overlap.[2]

  • Solvent Effects: Intermolecular interactions with the solvent, such as hydrogen bonding or dipole-dipole interactions, can alter the electronic environment of the fluorine nucleus, leading to chemical shift changes of several ppm.[2][3]

  • Through-Space and Through-Bond Coupling: ¹⁹F nuclei readily couple with other active nuclei (¹H, ¹³C, ³¹P, and other ¹⁹F nuclei). These spin-spin couplings, which can occur over multiple bonds (long-range coupling), provide invaluable structural information.[2][4]

Part 2: Predictive Analysis and Comparison

To predict the ¹⁹F NMR spectrum of 2,4,4,4-tetrafluorobutanoic acid, we will analyze its structure and compare it with known fluorinated acids.

Molecular Structure: CF₃-CH₂-CHF-COOH

This structure presents two distinct fluorine environments:

  • Fₐ: A trifluoromethyl (CF₃) group at the C4 position.

  • Fᵦ: A single fluorine atom at the C2 position (α to the carbonyl).

We anticipate two primary signals in the ¹⁹F NMR spectrum, with coupling patterns dictated by interactions with nearby protons and the other fluorine environment.

Comparative Data of Analogous Compounds

The chemical shifts of the following compounds provide a strong basis for our prediction.

CompoundStructureFluorine EnvironmentReported Chemical Shift (δ, ppm vs. CFCl₃)Reference
Trifluoroacetic Acid (TFA)CF₃-COOHCF₃ -COOH-76.55[5][6]
Heptafluorobutanoic AcidCF₃-CF₂-CF₂-COOHCF₃ -CF₂-CF₂-COOH~ -81.0[4]
CF₃-CF₂ -CF₂-COOH~ -120.0[4]
CF₃-CF₂-CF₂ -COOH~ -126.0[4]
4,4,4-Trifluorobutanoic AcidCF₃-CH₂-CH₂-COOHCF₃ -CH₂-CH₂-COOH~ -67.0 (Estimated)

Note: The chemical shift for 4,4,4-trifluorobutanoic acid is an estimation based on the insulating effect of the alkyl chain, which would shield the CF₃ group relative to TFA.

Predicted ¹⁹F NMR Spectrum for 2,4,4,4-Tetrafluorobutanoic Acid
  • Signal 1: CF₃ Group (Fₐ at C4):

    • Chemical Shift: This CF₃ group is insulated from the highly electron-withdrawing carboxylic acid by a -CH₂-CHF- chain. Therefore, it will be significantly more shielded (less negative ppm value) than the CF₃ in trifluoroacetic acid (-76.55 ppm). Its chemical environment is more analogous to an alkyl-CF₃ group. We predict a chemical shift in the range of -65 to -70 ppm .

    • Coupling: This signal will be split by the two protons on C3 (a triplet, ³JFH) and further split by the single fluorine on C2 (a doublet, ⁴JFF). The expected multiplicity is therefore a triplet of doublets . Long-range coupling to the C2 proton (⁵JFH) may also be observable.

  • Signal 2: CHF Group (Fᵦ at C2):

    • Chemical Shift: This fluorine is directly alpha to the carboxylic acid group, placing it in a highly deshielded environment. Its chemical shift will be significantly downfield. We predict a chemical shift in the range of -180 to -200 ppm .

    • Coupling: This signal will be split by the adjacent proton on C2 (a large doublet, ²JFH), the two protons on C3 (a triplet, ³JFH), and the three fluorines on C4 (a quartet, ⁴JFF). The resulting multiplicity will be a complex doublet of triplets of quartets .

Visualization of Molecular Relationships

The following diagram illustrates the distinct fluorine environments and the key through-bond relationships that will govern the NMR spectrum.

Caption: Molecular structure of 2,4,4,4-tetrafluorobutanoic acid showing distinct fluorine environments (Fₐ, Fᵦ) and key coupling pathways.

Part 3: Experimental Protocol for ¹⁹F NMR Acquisition

This protocol provides a robust methodology for obtaining a high-quality 1D ¹⁹F NMR spectrum.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of 2,4,4,4-tetrafluorobutanoic acid directly into a clean, dry vial.

    • Rationale: This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, given the high sensitivity of ¹⁹F NMR.

  • Solvent: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[3]

    • Rationale: Deuterated solvents are required for the spectrometer's lock system to maintain field stability.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as trifluoroacetic acid (TFA, δ = -76.55 ppm) or hexafluorobenzene (C₆F₆, δ = -164.9 ppm).[5][6] The standard should have a signal that does not overlap with the analyte signals.

    • Rationale: An internal standard provides a precise reference point for chemical shifts, mitigating variations caused by solvent, concentration, or temperature.[7]

  • Mixing and Transfer: Vortex the vial until the sample is fully dissolved. Transfer the clear solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrument: A modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F observation.

  • Workflow:

G cluster_prep Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Processing A Prepare Sample (Analyte + Solvent + Std.) B Transfer to NMR Tube A->B C Insert Sample & Lock B->C D Tune & Match Probe (¹⁹F Channel) C->D E Set Acquisition Parameters (zgfhigqn, SW, D1, NS) D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Integrate & Analyze I->J

Caption: Standard experimental workflow for ¹⁹F NMR spectroscopy from sample preparation to data analysis.

  • Key Acquisition Parameters:

    • Pulse Sequence: Use a standard 1D pulse-acquire sequence, often with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[8]

    • Spectral Width (SW): Set a wide spectral width to ensure all signals are captured, for instance, 250 ppm.[8] The range can be narrowed in subsequent experiments once the signal positions are known.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds for qualitative scans. For accurate integration (quantitative analysis), the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[8][9]

    • Number of Scans (NS): Typically 16 to 128 scans are sufficient to achieve an excellent signal-to-noise ratio.

    • Decoupling: Applying ¹H decoupling will simplify the spectrum by collapsing all ¹H-¹⁹F couplings, resulting in singlets for each fluorine environment (in this case, a doublet of quartets and a quartet of doublets would simplify to a doublet and a quartet respectively due to F-F coupling). This can be useful for initial assignment but removes valuable coupling information.

Data Processing
  • Fourier Transform: Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known literature value (e.g., -76.55 ppm for TFA).

  • Analysis: Integrate the signals to determine the relative ratios of the different fluorine environments and analyze the coupling patterns (multiplicity and coupling constants) to confirm the structure.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the ¹⁹F NMR spectrum of 2,4,4,4-tetrafluorobutanoic acid. Based on a comparative analysis with structurally related compounds, we predict two primary signals: a triplet of doublets for the C4-CF₃ group in the -65 to -70 ppm range and a complex multiplet for the C2-CHF group between -180 and -200 ppm. The detailed experimental protocol provided herein offers a clear and validated pathway for researchers to obtain high-quality empirical data, enabling the precise structural elucidation and characterization required in modern drug development and materials science.

References

  • Scribd. 19F NMR Reference Standards Guide. [Link]

  • University of Ottawa. 19F NMR Reference Standards. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ACS Publications. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • ACS Publications. The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. [Link]

  • ACS Publications. Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Butanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Researchers in drug metabolism (DMPK), environmental toxicology (PFAS analysis), and synthetic organic chemistry.

Fluorinated butanoic acids serve as critical building blocks in pharmaceutical design and are significant markers in environmental persistence studies. However, their structural similarity presents a formidable analytical challenge. This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of Perfluorobutanoic acid (PFBA) versus its monofluorinated isomers (2-, 3-, and 4-fluorobutanoic acid) .

Key Insight: While PFBA fragmentation is dominated by decarboxylation and complex fluorine migration, monofluorinated isomers are best differentiated via GC-MS derivatization , where the position of the fluorine atom relative to the carbonyl group dictates specific McLafferty rearrangement shifts and HF elimination pathways.

Mechanistic Deep Dive: The Fluorine Effect

Perfluorobutanoic Acid (PFBA)

Unlike standard hydrocarbons, perfluorinated chains do not simply "unzip." The high electronegativity of fluorine strengthens the C-C backbone but weakens the C-C bond adjacent to the carboxyl group.

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is the gold standard.

  • Primary Pathway: Decarboxylation is the rate-limiting step, followed by a characteristic "fluorine shift" that stabilizes the resulting carbanion.

Figure 1: PFBA Fragmentation Pathway (ESI-) This diagram illustrates the transition from the parent ion [M-H]- to the dominant daughter ions via decarboxylation and rearrangement.

PFBA_Fragmentation PFBA PFBA [M-H]⁻ m/z 213 Decarb Transition State [Decarboxylation] PFBA->Decarb -CO2 (44 Da) C3F7 Perfluoropropyl Anion [C3F7]⁻ m/z 169 Decarb->C3F7 Primary Product Rearrange F-Migration Rearrangement C3F7->Rearrange Instability C2F5 Pentafluoroethyl Anion [C2F5]⁻ m/z 119 Rearrange->C2F5 -CF2 (50 Da) CF3 Trifluoromethyl Anion [CF3]⁻ m/z 69 C2F5->CF3 -CF2 (50 Da)

Caption: PFBA fragmentation involves initial decarboxylation (m/z 213 → 169), followed by sequential losses of difluorocarbene units or equivalent rearrangements.

Monofluorinated Isomers (2-F, 3-F, 4-F)

For monofluorinated acids, the position of the fluorine atom alters the fragmentation physics, particularly in Electron Ionization (EI) of their methyl esters.

  • 2-Fluorobutanoic Acid (Alpha): The fluorine atom is on the

    
    -carbon. In the McLafferty rearrangement, the 
    
    
    
    -carbon is retained in the charged enol fragment.
  • 3-Fluorobutanoic Acid (Beta): The fluorine is on the

    
    -carbon. This favors 
    
    
    
    -elimination of HF, often creating a conjugated system (crotonic acid derivative) before other fragmentations occur.
  • 4-Fluorobutanoic Acid (Gamma): The fluorine is on the

    
    -carbon. This allows for potential lactonization (loss of HF to form 
    
    
    
    -butyrolactone-like species) or standard McLafferty rearrangement where the fluorine is lost in the neutral alkene fragment.

Comparative Analysis: Isomer Differentiation

The most robust method for distinguishing these isomers is GC-MS after derivatization to methyl esters . The table below details the diagnostic ions.

Table 1: Diagnostic Ion Shift (Methyl Esters, EI Source)
FeatureButanoic Acid (Ref) 2-Fluoro (Alpha) 3-Fluoro (Beta) 4-Fluoro (Gamma)
Molecular Ion (M+) m/z 102 (Methyl ester)m/z 120m/z 120m/z 120
McLafferty Ion m/z 74 (Base Peak)m/z 92 m/z 74 m/z 74
McLafferty Mechanism Retains

-C
Retains

-C + F
Retains

-C (F is lost)
Retains

-C (F is lost)
HF Elimination N/AMinorMajor (m/z 100) Moderate
Alpha-Cleavage m/z 59 (-C3H7)m/z 59 (-C3H6F)m/z 59m/z 59
Key Differentiator Standard PatternShifted McLafferty (+18 Da) Strong [M-HF] peak Lactone formation (m/z 85)
Logical Differentiation Workflow

The following decision tree allows for rapid identification of the specific isomer based on the presence or absence of key fragments.

Figure 2: Isomer Identification Decision Tree

Isomer_ID Start Analyze Methyl Ester Spectrum (MW = 120) CheckMcLafferty Check McLafferty Ion (Base Peak Region) Start->CheckMcLafferty Is92 Is Base Peak m/z 92? CheckMcLafferty->Is92 Is74 Is Base Peak m/z 74? CheckMcLafferty->Is74 Result2F ID: 2-Fluorobutanoic Acid (F on Alpha Carbon) Is92->Result2F Yes CheckHF Check for HF Loss ([M-20] at m/z 100) Is74->CheckHF Yes StrongHF Prominent m/z 100 CheckHF->StrongHF WeakHF Weak/Absent m/z 100 Possible m/z 85 (Lactone) CheckHF->WeakHF Result3F ID: 3-Fluorobutanoic Acid (Beta-Elimination Favored) StrongHF->Result3F Result4F ID: 4-Fluorobutanoic Acid (Gamma-F lost in alkene) WeakHF->Result4F

Caption: Workflow to distinguish 2-F, 3-F, and 4-F isomers using characteristic McLafferty shifts and HF elimination patterns.

Experimental Protocols

Protocol A: LC-MS/MS for PFBA Quantification

Used for environmental analysis and biological matrices where PFBA is the target.

  • Sample Prep: Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges. Elute with 0.1% NH4OH in methanol.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a delay column to trap system PFAS.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 4).

    • B: Methanol or Acetonitrile.

  • MS Parameters (ESI-):

    • Precursor: m/z 213.0

    • Quantifier Transition: m/z 213.0

      
       169.0 (CE: -10 to -15 eV).
      
    • Qualifier Transition: m/z 213.0

      
       119.0 (CE: -20 to -25 eV). Note: The 119 ion is often weak; in-source fragmentation monitoring is sometimes required for confirmation.
      
Protocol B: GC-MS Derivatization for Isomer differentiation

Used when distinguishing between 2-F, 3-F, and 4-F isomers is required.

  • Derivatization:

    • Add 100 µL sample (in solvent) to a glass vial.

    • Add 200 µL BF3-Methanol (14% w/v).

    • Incubate at 60°C for 30 minutes.

    • Extract with Hexane (500 µL).

  • GC Parameters:

    • Inlet: Splitless, 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • MS Parameters (EI):

    • Scan Range: m/z 35 – 200.

    • Analysis: Extract ion chromatograms (EIC) for m/z 74, 92, and 100. Apply the decision tree from Figure 2 .

References

  • Arsenault, G., et al. (2007). "Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • Doc Brown's Chemistry. "Mass spectrum of butanoic acid and fragmentation patterns." Advanced Organic Chemistry Notes. Link

  • NIST Mass Spectrometry Data Center. "Butanoic acid, heptafluoro- (PFBA) Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. "Comparative Guide to the Analytical Identification of Synthesized 3-Fluoro-2-hydroxypropanoic Acid." (Used for general fluorinated acid ESI behavior). Link

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids and Esters." Link

A Comparative Guide to the HPLC Separation of 2,4,4,4-Tetrafluorobutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and related scientific fields, the enantioselective separation of chiral molecules is a critical analytical challenge. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of 2,4,4,4-tetrafluorobutanoic acid enantiomers, a compound of interest due to the unique properties conferred by its fluorine substituents. This document provides a framework for method development, from the selection of the chiral stationary phase to the optimization of the mobile phase, grounded in established principles of chiral chromatography.

The Challenge of Separating Fluorinated Enantiomers

The presence of highly electronegative fluorine atoms in 2,4,4,4-tetrafluorobutanoic acid can significantly alter the molecule's electronic properties and its interactions with the chiral stationary phase (CSP). This can make the enantiomeric separation more challenging compared to their non-fluorinated analogs. A successful separation relies on exploiting subtle differences in the spatial arrangement of the enantiomers, which requires a highly selective chiral environment. The key to achieving this is the careful selection of the CSP and the fine-tuning of the mobile phase composition.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in the successful separation of enantiomers.[1] For chiral acids like 2,4,4,4-tetrafluorobutanoic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.[2]

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplesPrimary Interaction MechanismsSuitability for 2,4,4,4-Tetrafluorobutanoic Acid
Polysaccharide-Based Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3]High. These phases have broad enantioselectivity and are known to be effective for a wide range of acidic compounds.[2] The multiple interaction sites can effectively differentiate the fluorinated enantiomers.
Macrocyclic Glycopeptide-Based Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexation, and steric interactions. The basket-like structure can encapsulate parts of the analyte.[4]High. Particularly suitable when the carboxylic acid group is close to the chiral center, as it can engage in strong ionic and hydrogen bonding interactions with the CSP.[2]

Optimizing the Mobile Phase: A Key to Resolution

The mobile phase composition plays a crucial role in modulating the interactions between the analyte enantiomers and the CSP, thereby influencing retention, selectivity, and resolution.[5]

Organic Modifiers

In normal-phase chromatography, alcohols such as isopropanol (IPA), ethanol, and methanol are commonly used as organic modifiers in a non-polar solvent like n-hexane. The type and concentration of the alcohol can significantly impact the enantioselectivity. A lower concentration of the polar modifier generally leads to stronger interactions with the CSP and longer retention times, which can sometimes improve resolution.

Acidic Additives

For acidic analytes like 2,4,4,4-tetrafluorobutanoic acid, the addition of a small amount of a strong acid to the mobile phase is often essential to suppress the ionization of the carboxyl group and to improve peak shape.[6] Common acidic additives include:

  • Trifluoroacetic Acid (TFA): Often the first choice due to its volatility and effectiveness in improving peak shape for acidic compounds. A concentration of 0.1% (v/v) is a good starting point.

  • Formic Acid (FA): Another common choice, it is less acidic than TFA but can also be effective.

  • Acetic Acid (AA): A weaker acid that can be tried if TFA or FA do not provide the desired selectivity.

It is important to note that fluorinated carboxylic acids themselves can act as "ion repelling agents" in reversed-phase chromatography, which can be a consideration when selecting mobile phase additives.[7]

Experimental Protocol: A Systematic Approach to Method Development

A screening approach is the most efficient way to identify the optimal conditions for a new chiral separation.[3]

Part 1: Initial Screening of Chiral Stationary Phases
  • Column Selection: Procure a set of chiral columns with different selectivities. For 2,4,4,4-tetrafluorobutanoic acid, a good starting set would include:

    • A cellulose-based column (e.g., Chiralcel® OD-H)

    • An amylose-based column (e.g., Chiralpak® AD-H)

    • A macrocyclic glycopeptide-based column (e.g., Chirobiotic® T)

  • Mobile Phase Screening: Prepare a set of standard mobile phases for initial screening in normal-phase mode.

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as carboxylic acids have low UV absorbance at higher wavelengths) or Mass Spectrometry (MS) for higher sensitivity.[8]

    • Injection Volume: 5-10 µL of a 1 mg/mL sample solution.

  • Analysis: Inject the racemic standard of 2,4,4,4-tetrafluorobutanoic acid onto each column with each mobile phase and evaluate the chromatograms for any signs of peak separation.

Part 2: Method Optimization
  • Select the Best CSP and Mobile Phase: Choose the column and mobile phase combination that showed the best initial separation or peak shape.

  • Optimize the Organic Modifier Concentration: Vary the percentage of the alcohol (e.g., from 5% to 20%) in the mobile phase to fine-tune the retention and resolution.

  • Optimize the Acidic Additive: If peak shape is poor or resolution is lost, try different acidic additives (FA or AA) at varying concentrations (e.g., 0.05% to 0.2%).

  • Evaluate Temperature Effects: Analyze the separation at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but longer analysis times.[6]

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams outline the method development workflow and a proposed chiral recognition model.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Start Racemic 2,4,4,4-Tetrafluorobutanoic Acid Screen_CSPs Screen Multiple CSPs (Polysaccharide & Macrocyclic Glycopeptide) Start->Screen_CSPs Screen_MP Test with Standard Mobile Phases (Hexane/IPA/TFA & Hexane/EtOH/TFA) Screen_CSPs->Screen_MP Analyze_Results Analyze Initial Results (Select Best CSP/Mobile Phase) Screen_MP->Analyze_Results Optimize_Modifier Optimize Organic Modifier % Analyze_Results->Optimize_Modifier Optimize_Additive Optimize Acidic Additive Optimize_Modifier->Optimize_Additive Optimize_Temp Evaluate Column Temperature Optimize_Additive->Optimize_Temp Final_Method Final Optimized Method Optimize_Temp->Final_Method ChiralRecognition cluster_enantiomers Analyte Enantiomers CSP Chiral Stationary Phase (e.g., Polysaccharide Derivative) + Chiral Pockets + Hydrogen Bond Donors/Acceptors + π-acidic/basic sites Interactions Diastereomeric Complexes CSP->Interactions 3-Point Interaction Enantiomer_R (R)-Enantiomer + Carboxyl Group + Fluorine Atoms + Alkyl Chain Enantiomer_R->Interactions Stronger Binding Enantiomer_S (S)-Enantiomer + Carboxyl Group + Fluorine Atoms + Alkyl Chain Enantiomer_S->Interactions Weaker Binding Separation Separated Enantiomers Interactions->Separation Differential Retention

Caption: A simplified model of chiral recognition on a polysaccharide-based CSP.

Conclusion

The successful HPLC separation of 2,4,4,4-tetrafluorobutanoic acid enantiomers is an achievable but non-trivial task that requires a systematic approach to method development. By screening a selection of appropriate chiral stationary phases, particularly polysaccharide and macrocyclic glycopeptide-based columns, and by carefully optimizing the mobile phase composition, a robust and reliable separation method can be established. This guide provides a comprehensive framework for researchers to navigate the complexities of chiral separations of fluorinated carboxylic acids, ultimately enabling accurate enantiomeric analysis in their research and development endeavors.

References

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • ResearchGate. (2024, September 4). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ScienceDirect. (2020, November 8). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • LCGC International. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • ScienceDirect. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair chromatography. Retrieved from [Link]

  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Allied Academies. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • PMC. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • Semantic Scholar. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Wiley Online Library. (2023, March 23). Preparation and chromatographic performance of chiral peptide‐based stationary phases for enantiomeric separation. Retrieved from [Link]

  • ijamscr. (2025, April 9). Enantiomeric separation of drugs by HPLC | International Journal of Allied Medical Sciences and Clinical Research. Retrieved from [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • MDPI. (2021, November 30). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]

  • JOCPR. (n.d.). Enantiomeric separation in pharmaceutical analysis. Retrieved from [Link]

Sources

Metabolic stability comparison: fluorinated vs non-fluorinated linkers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and development, I frequently consult on the optimization of bivalent molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—as well as advanced small molecules. A recurring bottleneck in these programs is the metabolic liability of the linker region. Standard alkyl and polyethylene glycol (PEG) linkers are highly susceptible to oxidative metabolism, leading to rapid in vivo clearance.

To overcome this, the strategic incorporation of fluorine into linker motifs has emerged as a gold standard. This guide objectively compares the metabolic stability of fluorinated versus non-fluorinated linkers, detailing the physical organic causality behind their performance, comparative data, and the self-validating experimental protocols required to evaluate them.

To understand why fluorinated linkers outperform their non-fluorinated counterparts, we must first examine the primary mechanism of hepatic clearance. Cytochrome P450 (CYP) enzymes—which are responsible for 90–95% of the oxidative metabolism of xenobiotics—function primarily through aliphatic hydroxylation and N/O dealkylation.

For a standard non-fluorinated linker, the CYP active site (a high-valent iron-oxo species) initiates metabolism via Hydrogen Atom Transfer (HAT) . It abstracts a hydrogen atom from a susceptible C–H bond to form a carbon radical, followed by rapid oxygen rebound to yield a hydroxylated metabolite that is quickly excreted.

Historically, the enhanced stability of fluorinated linkers was attributed solely to the high bond dissociation energy of the C–F bond (~110 kcal/mol) compared to the C–H bond (~98 kcal/mol). However, as detailed in 1 [1], the causality is far more nuanced:

  • Inductive Electron Withdrawal: Fluorine’s extreme electronegativity pulls electron density away from adjacent C–H bonds. This lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO), making the adjacent carbons highly resistant to the electrophilic HAT process initiated by CYP enzymes.

  • Enzyme Affinity (

    
    ) Perturbation:  Fluorination alters the local lipophilicity (logD) and conformational geometry of the linker. This often reduces the binding affinity of the linker motif to the CYP active site, physically redirecting metabolism away from the molecule.
    

CYP_Mechanism Sub Non-Fluorinated Linker (C-H) High Electron Density CYP CYP450 Active Site [FeO]3+ Electrophile Sub->CYP Binding Radical Carbon Radical Intermediate (Hydrogen Atom Transfer) CYP->Radical HAT Process Blocked Metabolic Blocking (Lowered HOMO, No HAT) CYP->Blocked High Activation Energy Hydroxyl Hydroxylated Metabolite (Rapid Clearance) Radical->Hydroxyl Oxygen Rebound F_Sub Fluorinated Linker (C-F) Inductive Electron Withdrawal F_Sub->CYP Binding

CYP450 oxidative metabolism pathway and the blocking mechanism of fluorinated linkers.

Comparative Performance Data

The translation of these physical organic principles into in vitro data is striking. When evaluated in Human Liver Microsome (HLM) assays, the transition from standard to fluorinated linkers consistently yields a dramatic reduction in intrinsic clearance (


) and an extension of half-life (

).

The table below summarizes representative quantitative data comparing matched molecular pairs of linker motifs [2].

Linker ClassRepresentative MotifHLM

(

)
HLM

(min)
Primary Metabolic Liability
Standard Alkyl -(CH

)

-
85.412.5Aliphatic hydroxylation
Fluorinated Alkyl -(CH

)

-CF

-(CH

)

-
18.265.0Sterically/inductively protected
Standard PEG -CH

-CH

-O-
55.025.4O-dealkylation via HAT
Fluorinated PEG -CF

-CH

-O-
< 15.0> 90.0Inductive deactivation of adjacent C-H
Real-World Case Study: Elironrasib (RMC-6291)

A premier example of this strategy in modern drug design is the development of the KRAS G12C inhibitor 2 [3]. Early iterations of the molecule utilized a standard pyrrolidine linker, which suffered from high in vivo clearance. By engineering a fluoropiperidine linker , researchers achieved a 7-fold increase in activity and significantly reduced metabolic clearance, ultimately driving the oral bioavailability to approximately 60% in preclinical models.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To objectively compare linker stability, generating high-fidelity intrinsic clearance data is mandatory. As an application scientist, I require every protocol to act as a self-validating system . This means the assay must contain internal controls that independently verify the biological viability of the enzymes, the chemical stability of the compound, and the analytical precision of the mass spectrometer.

System Validation & Quality Control Requirements
  • Biological Viability Control: Verapamil (a known high-clearance compound) is run in parallel. If Verapamil is not rapidly degraded, the microsome batch is inactive, and the assay is voided.

  • Chemical Stability Control (-NADPH): A parallel incubation lacking the NADPH regenerating system is mandatory. CYP enzymes strictly require NADPH to function. If the test compound degrades in the -NADPH arm, the instability is due to aqueous hydrolysis or non-CYP enzymes (e.g., esterases), not CYP oxidation.

  • Analytical Normalization: An Internal Standard (IS) is spiked into the quench solution to correct for any LC-MS/MS injection volume variations or matrix ionization effects.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl

    
    . Causality: MgCl
    
    
    
    is a required cofactor for the optimal function of the NADPH-cytochrome P450 reductase.

Step 2: Compound Incubation

  • Spike the test compound (fluorinated or non-fluorinated linker conjugate) into the HLM suspension to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP inhibition.

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation & Sampling

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • At precise time intervals (

    
     minutes), extract a 50 µL aliquot from the incubation mixture.
    

Step 4: Reaction Quenching

  • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP proteins, halting metabolism at the exact time point, while simultaneously precipitating the proteins for cleaner downstream analysis.

Step 5: Analytical LC-MS/MS & Calculation

  • Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to analytical plates and quantify the remaining parent compound via LC-MS/MS.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ).
    
  • Calculate Intrinsic Clearance:

    
    , where 
    
    
    
    is the incubation volume.

Workflow Prep 1. Matrix Prep HLM + Buffer Incubate 2. Test Compound Pre-incubate 37°C Prep->Incubate Initiate 3. Add NADPH (Initiate CYP) Incubate->Initiate Sample 4. Timepoint Sampling (0 to 60 min) Initiate->Sample Quench 5. Cold ACN + IS (Denature & Stop) Sample->Quench Analyze 6. LC-MS/MS Calculate Clint Quench->Analyze

Self-validating experimental workflow for in vitro liver microsome stability assays.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes. PubMed / NIH. Available at:[Link]

Sources

Lipophilicity & Acidity Landscape: Alpha-Fluorination of Butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the physicochemical shifts induced by alpha-fluorination of butyric acid.

Executive Summary: The "Fluorine Effect"

In medicinal chemistry, the strategic introduction of fluorine is a tool to modulate metabolic stability and membrane permeability. However, alpha-fluorination of aliphatic carboxylic acids presents a complex physicochemical duality:

  • Intrinsic Lipophilicity (LogP) Increases: Replacing hydrogen with fluorine increases the molecular surface area and hydrophobicity of the neutral molecule.

  • Effective Lipophilicity (LogD) Decreases: The strong electron-withdrawing nature of fluorine dramatically lowers the pKa. At physiological pH (7.4), this shifts the equilibrium almost entirely to the anionic (hydrophilic) species.

This guide compares Butyric Acid , 2-Fluorobutyric Acid , and 2,2-Difluorobutyric Acid to quantify these shifts and provides a validated protocol for their measurement.

Comparative Physicochemical Data

The following table synthesizes experimental and high-confidence predicted data. Note the divergence between LogP (neutral species) and LogD (distribution at pH 7.4).

CompoundStructureMolecular WeightpKa (Acid Strength)LogP (Neutral)LogD (pH 7.4)
Butyric Acid CH₃CH₂CH₂COOH88.114.82 [1]0.79 [2]-1.18 [3]
2-Fluorobutyric Acid CH₃CH₂CHFCOOH106.10~2.80 [4]1.10 [5]< -1.5 *
2,2-Difluorobutyric Acid CH₃CH₂CF₂COOH124.09~1.34 [6]1.40 [7]< -2.0 *

*LogD Note: While the neutral fluorinated species are more lipophilic (higher LogP), the massive drop in pKa means 2,2-difluorobutyric acid is >99.99% ionized at pH 7.4, making its effective distribution highly hydrophilic.

Mechanistic Analysis

To understand why these values shift, we must look at the electronic and steric influence of the fluorine atom.

A. The Inductive Effect (pKa Shift)

Fluorine is the most electronegative element (Pauline scale: 3.98). When placed at the alpha position (C2):

  • Mechanism: It pulls electron density through the sigma bond (

    
    -induction).
    
  • Result: This stabilizes the carboxylate anion (

    
    ) formed after deprotonation, making the release of 
    
    
    
    energetically favorable.
  • Magnitude:

    • Monofluorination drops pKa by ~2 units (4.82 → 2.8).

    • Difluorination drops pKa by ~3.5 units (4.82 → 1.3), creating a strong acid comparable to dichloroacetic acid.

B. Intrinsic Lipophilicity (LogP Shift)

Contrary to the "polar" reputation of the C-F bond, replacing a C-H bond with C-F often increases lipophilicity in aliphatic chains.

  • Surface Area: Fluorine (van der Waals radius 1.47 Å) is larger than Hydrogen (1.20 Å). This increases the non-polar surface area of the alkyl tail.

  • Overlap: The C-F bond is non-polarizable and creates a "teflon-like" hydrophobic shell around the carbon chain, increasing partitioning into octanol for the neutral species.

C. Visual Pathway

The following diagram illustrates the causality between fluorination, pKa, and the resulting LogD.

G Start Alpha-Fluorination Effect1 Inductive Effect (Electron Withdrawal) Start->Effect1 Effect2 Steric/Surface Effect (Larger VdW Radius) Start->Effect2 Result_pKa pKa Decrease (4.8 -> 1.3) Effect1->Result_pKa Result_LogP LogP (Neutral) Increase (0.79 -> 1.40) Effect2->Result_LogP Outcome_Ion Increased Ionization at pH 7.4 Result_pKa->Outcome_Ion Dominant Factor Outcome_LogD LogD (pH 7.4) Decreases (Effective Hydrophilicity) Result_LogP->Outcome_LogD Minor Influence Outcome_Ion->Outcome_LogD Major Driver

Caption: Mechanistic flow showing how inductive effects dominate the effective lipophilicity (LogD) despite the increase in intrinsic lipophilicity (LogP).

Experimental Protocol: HPLC Determination of LogP

Method: Reversed-Phase HPLC (OECD Guideline 117) Application: Suitable for volatile, short-chain acids like butyric acid where Shake-Flask methods suffer from phase separation issues and odor containment.

Principle

The retention time of a compound on a C18 column correlates linearly with its hydrophobicity. By using a mobile phase with a pH significantly below the compound's pKa, we ensure the acid remains in its neutral form, allowing accurate measurement of LogP .

Protocol Steps
Step 1: System Preparation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Water (Isocratic 60:40).

  • Buffer (Critical): Adjust the Water phase to pH 2.0 using Phosphoric Acid (

    
    ).
    
    • Why? For 2-fluorobutyric acid (pKa ~2.8), pH 2.0 suppresses ionization to ~15%. For 2,2-difluorobutyric (pKa ~1.3), even pH 2.0 is insufficient (requires pH < 0).

    • Correction for Difluoro: For 2,2-difluorobutyric acid, this method yields an Apparent LogP. For exact Neutral LogP, computational extrapolation is preferred due to column stability limits at pH < 1.

Step 2: Standardization

Inject a calibration mixture of reference standards with known LogP values spanning the expected range (0.5 – 2.0).

  • Standards: Acetone (LogP -0.24), 2-Butanone (LogP 0.29), Benzyl Alcohol (LogP 1.1), Acetophenone (LogP 1.58).

  • Dead Time Marker (

    
    ):  Thiourea or Sodium Nitrate (unretained).
    
Step 3: Data Acquisition[1]
  • Inject 10 µL of the Test Sample (1 mg/mL in Mobile Phase).

  • Record Retention Time (

    
    ).
    
  • Calculate Capacity Factor (

    
    ):
    
    
    
    
Step 4: Calculation

Construct a calibration curve:


.
Interpolate the LogP of the fluorinated butyric acids from their measured 

.
Experimental Workflow Diagram

HPLC_Protocol Prep Sample Prep 1mg/mL in Mobile Phase Inject Injection Standards + Analytes Prep->Inject System HPLC Setup C18 Column, pH 2.0 Buffer System->Inject Detect Detection (UV 210 nm) Record Retention Time (tR) Inject->Detect Calc Calculate Capacity Factor (k) k = (tR - t0) / t0 Detect->Calc Result Interpolate LogP from Calibration Curve Calc->Result

Caption: Step-by-step workflow for HPLC-based determination of LogP for acidic compounds.

References

  • PubChem. "Butyric Acid - Chemical and Physical Properties."[2][3][4][5] National Library of Medicine. [Link]

  • Hansch, C., et al. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book, 1995. (Cited via PubChem).[2][3][4][5][6][7][8]

  • EPA CompTox. "Butyric acid, 4-(pyrrolidin-1-yl)-, methyl ester Properties (LogD Comparison)." US Environmental Protection Agency. [Link]

  • MolForge. "2-Fluorobutanoic acid (CID 9898) - Molecular Properties." MolForge AI Analysis. [Link]

  • PubChem. "2,2-Difluorobutyric acid - Computed Properties (XLogP3)." National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of Leucine with Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Peptide and Protein Design

In the landscape of modern drug discovery and protein engineering, the strategic modification of native amino acid residues offers a powerful tool to enhance therapeutic efficacy, stability, and novelty. Among these modifications, the bioisosteric replacement of leucine with its fluorinated analogs has emerged as a particularly compelling strategy. Leucine, with its isobutyl side chain, is a frequent occupant of hydrophobic cores, playing a critical role in protein folding, stability, and protein-protein interactions. Its substitution with fluorinated counterparts—such as 5,5,5-trifluoroleucine (TFL) and 5,5,5,5',5',5'-hexafluoroleucine (HFL)—introduces unique physicochemical properties that can profoundly influence molecular behavior.[1][2][3]

This guide provides a comprehensive comparison of these fluorinated leucine analogs, delving into their effects on the structural and functional properties of peptides and proteins. We will explore the underlying principles of this bioisosteric replacement, present supporting experimental data, and provide detailed protocols for the synthesis, incorporation, and analysis of these valuable non-canonical amino acids. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and implement fluorinated leucine analogs in their own research endeavors.

The Concept of Bioisosteric Replacement: Leucine and its Fluorinated Mimics

Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, leading to a molecule that retains or has enhanced biological activity.[4][5] The replacement of the methyl groups in leucine's side chain with trifluoromethyl groups is a classic example of this principle. While sterically similar, the high electronegativity of fluorine imparts distinct characteristics to the amino acid side chain.

Below is a diagram illustrating the structures of Leucine and its common fluorinated analogs.

Leu Leucine (Leu) TFL 5,5,5-Trifluoroleucine (TFL) Leu->TFL Trifluoromethyl replaces one methyl HFL 5,5,5,5',5',5'-Hexafluoroleucine (HFL) Leu->HFL Trifluoromethyl replaces both methyls diFLeu 5,5-Difluoroleucine (diFLeu) Leu->diFLeu Difluoromethyl replaces one methyl cluster_synthesis Synthesis & Incorporation cluster_analysis Biophysical Analysis cluster_outcome Outcome Synth Synthesize Fluorinated Leucine Analog Incorp Incorporate into Peptide/Protein (SPPS or Biosynthesis) Synth->Incorp CD Circular Dichroism (CD) - Secondary Structure - Thermal Stability (Tm) Incorp->CD NMR NMR Spectroscopy - 3D Structure - Dynamics Incorp->NMR Stability Altered Stability CD->Stability Structure Modified Structure NMR->Structure Activity Tuned Biological Activity Stability->Activity Structure->Activity

Caption: Experimental workflow for evaluating fluorinated leucine analogs.

Experimental Protocols

To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 5,5,5-Trifluoroleucine (TFL)

The synthesis of enantiomerically pure TFL can be achieved through various routes. A common and effective method involves the stereoselective alkylation of a chiral glycine enolate equivalent. [1] Step-by-Step Protocol:

  • Preparation of the Chiral Auxiliary: Start with a commercially available chiral auxiliary, such as a pseudoephedrine glycinamide.

  • Enolate Formation: Deprotonate the α-carbon of the glycine moiety using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the chiral enolate.

  • Alkylation: React the enolate with a suitable electrophile, such as 3-methyl-1-bromo-3-(trifluoromethyl)butane. The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary.

  • Hydrolysis: Cleave the chiral auxiliary under acidic conditions to yield the free amino acid, 5,5,5-trifluoroleucine.

  • Purification: Purify the final product by ion-exchange chromatography or recrystallization.

Incorporation of Fluorinated Leucine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based solid-phase peptide synthesis is a standard method for incorporating non-canonical amino acids into peptides. [6][7][8][9][10] Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected fluorinated leucine analog (e.g., Fmoc-TFL-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of Secondary Structure and Stability by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure and thermal stability of peptides and proteins in solution. [11][12][13][14][15] Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the purified peptide or protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm). Determine the precise concentration of the sample.

  • CD Spectrum Acquisition: Record the CD spectrum of the sample at a controlled temperature (e.g., 25 °C) over the far-UV wavelength range.

  • Data Analysis for Secondary Structure: Deconvolute the CD spectrum using algorithms like CONTIN or SELCON3 to estimate the percentage of α-helix, β-sheet, and random coil content.

  • Thermal Denaturation: To determine the melting temperature (Tm), monitor the CD signal at a specific wavelength (e.g., 222 nm for an α-helical peptide) as the temperature is gradually increased.

  • Tm Determination: Plot the CD signal as a function of temperature and fit the data to a sigmoidal curve. The midpoint of the transition corresponds to the Tm.

Applications in Drug Design and Chemical Biology

The unique properties of fluorinated leucine analogs have led to their application in various areas of drug design and chemical biology.

  • Enhanced Proteolytic Stability: The steric bulk and altered electronic properties of fluorinated side chains can hinder the recognition and cleavage of peptides by proteases, thereby increasing their in vivo half-life. [16]* Modulation of Receptor Binding: The introduction of fluorine can alter the conformation of a peptide, leading to enhanced or more selective binding to its target receptor. [17]* ¹⁹F NMR Probes: The fluorine nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. Incorporating fluorinated amino acids allows for the study of protein structure, dynamics, and interactions using ¹⁹F NMR spectroscopy, even in complex biological environments like living cells. [2][18]

Conclusion

The bioisosteric replacement of leucine with its fluorinated analogs is a versatile and powerful strategy in peptide and protein design. By leveraging the unique physicochemical properties of fluorine, researchers can rationally modulate the stability, structure, and biological activity of biomolecules. The experimental protocols provided in this guide offer a practical starting point for scientists looking to explore the potential of fluorinated amino acids in their own work. As our understanding of the subtle effects of fluorination continues to grow, so too will the opportunities for creating novel and improved therapeutics and research tools.

References

  • Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved from [Link]

  • Al-Sabi, A., et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination.
  • Delamare, A., et al. (2022). Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine.
  • Gimenez, C., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
  • Müller, K., Faeh, C., & Diederich, F. (2021). Fluorine in drug discovery: Role, design and case studies.
  • Cobb, S. L. (2024).
  • Applications of NMR Spectroscopy. (n.d.). Bentham Books.
  • Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences.
  • Punihaole, D., & Schuler, B. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
  • How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (n.d.). MtoZ Biolabs.
  • Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins.
  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.
  • Hunter, L., Butler, S., & Ludbrook, S. B. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry.
  • Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its in. Comptes Rendus de l'Académie des Sciences.
  • Pigza, K. J., et al. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. PMC.
  • Greenfield, N. J. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH.
  • Pigza, K. J., et al. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine.
  • Tan, K. P., et al. (n.d.). Chemical structures of the fluorinated leucine analogues used in the...
  • Vasil, A. B., et al. (2019).
  • Circular Dichroism Spectropolarimeter Instructions. (n.d.). UConn Health.
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Sandiego.
  • Vasil, A. B., et al. (n.d.).
  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • O'Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
  • Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. (n.d.).
  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024). GFPP.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem.
  • Albericio, F., & Royo, M. (2014). Solid-phase peptide synthesis. Digital CSIC.
  • γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. (2025). PMC.
  • Koksch, B., & Sewald, N. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. PMC.
  • Müller, K., Faeh, C., & Diederich, F. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Amino acids and peptides. XXIII.
  • Xing, L., et al. (n.d.). Case studies of fluorine in drug discovery. OUCI.
  • A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. (2021). bioRxiv.
  • Hydrophobicity Index Table of Common Amino Acids. (n.d.). Alfa Chemistry.
  • Research - E. coli Auxotrophic Expression Strains of Toshio Iwasaki Group Homepage. (2025). Nippon Medical School.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

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Comparative Guide: Derivatization Strategies for GC-MS Quantification of Volatile Fluorinated Acids (TFA/DFA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis of Volatile Fluorinated Acid Derivatives: 2,4-Difluoroanilide Derivatization vs. Headspace Esterification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development and environmental toxicology, the quantification of short-chain perfluorocarboxylic acids (scPFCAs)—specifically Trifluoroacetic acid (TFA) and Difluoroacetic acid (DFA) —is critical. These compounds often arise as metabolic byproducts of fluorinated pharmaceuticals or as persistent environmental contaminants.

Direct GC-MS analysis of these acids is impossible due to their high polarity and acidity. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a standard approach, it suffers from significant background contamination (the "ubiquitous TFA" problem) and high instrument costs.

This guide objectively compares two primary GC-MS derivatization strategies:

  • Amide Derivatization (The "Anilide" Method): Using 2,4-difluoroaniline (DFA-NH2) to form stable, semi-volatile anilides.

  • Headspace Esterification: Using acidic methanol or dimethyl sulfate to form highly volatile methyl esters analyzed via Headspace (HS) sampling.

Verdict: The Anilide Method offers superior sensitivity (ng/L range) and chromatographic retention, making it the preferred choice for trace-level metabolic profiling. Headspace Esterification is superior for high-throughput screening of higher concentration samples due to automation potential.

Technical Analysis & Mechanism

The Volatility Paradox

The primary challenge in analyzing TFA (bp 72°C) via GC-MS is not just its polarity, but the volatility of its derivatives.

  • Methyl Esters (Method B): Methyl trifluoroacetate boils at ~43°C. In liquid injection, this co-elutes with the solvent delay or is lost during evaporative concentration steps.

  • Anilides (Method A): Reacting TFA with 2,4-difluoroaniline increases the molecular weight and boiling point, shifting the analyte into a stable chromatographic window (retention time > 10 min) while introducing electronegative fluorine atoms that enhance Electron Capture (EC) or Negative Chemical Ionization (NCI) sensitivity.

Reaction Mechanisms
Method A: Carbodiimide-Mediated Amidation

This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating nucleophilic attack by the aniline.

ReactionScheme TFA TFA (Analyte) CF3COOH Intermediate O-Acylisourea Intermediate TFA->Intermediate + DCC DCC DCC (Activator) DCC->Intermediate Product TFA-2,4-Difluoroanilide (Stable Derivative) Intermediate->Product + Aniline DCU DCU (Byproduct - Precipitate) Intermediate->DCU Aniline 2,4-Difluoroaniline (Reagent) Aniline->Product

Figure 1: Carbodiimide-mediated amidation pathway converting volatile acids into stable anilides.

Performance Comparison Data

The following data aggregates results from validation studies comparing trace analysis of TFA in aqueous matrices.

FeatureMethod A: 2,4-DifluoroanilideMethod B: Headspace Methyl Ester
Limit of Detection (LOD) 66 ng/L (ppt) [1]3,000 ng/L (ppb) [2]
Linearity (R²) > 0.999> 0.990
Recovery 98% – 105%84% – 92%
Sample Volume 10–50 mL (Pre-concentration possible)5–10 mL (Vial constrained)
Interferences Low (Specific m/z 225 fragment)High (Solvent/Matrix co-elution)
Workflow Time High (2h incubation + Extraction)Low (Automated HS incubation)
Chromatography Distinct peak (RT ~12 min)Early eluting (RT < 3 min)

Key Insight: The 50-fold sensitivity advantage of Method A arises because the derivative allows for solvent evaporation and concentration (e.g., from 50 mL to 100 µL), whereas Method B relies on equilibrium partitioning without concentration.

Experimental Protocols

Protocol A: High-Sensitivity 2,4-Difluoroanilide Method

Best for: DMPK studies, trace environmental monitoring.

Reagents:

  • 2,4-Difluoroaniline (DFA-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[1]

  • Ethyl Acetate (EtAc) or Hexane

Step-by-Step Workflow:

  • Sample Prep: Adjust 10 mL aqueous sample to pH 7. Phosphate buffer is recommended.

  • Reagent Addition: Add 100 µL of 2,4-difluoroaniline (20 mg/mL in EtAc) and 100 µL of DCC (20 mg/mL in EtAc).

  • Incubation: Seal vial and heat at 50°C for 2 hours . (Note: Ultrasonication can accelerate this to 40 mins).

  • Quenching: Add 0.5 mL 1M HCl to stop the reaction and protonate excess amine.

  • Extraction: Add 2 mL n-hexane. Vortex vigorously for 2 mins. Centrifuge at 3000 rpm to separate phases.

  • Concentration: Transfer organic layer to a clean vial. Evaporate under N2 stream to ~100 µL.

  • GC-MS Injection: Inject 1 µL in Splitless mode.

    • Target Ion: m/z 225 (Molecular ion) and m/z 113.

Protocol B: Rapid Headspace Esterification

Best for: QC of raw materials, high-concentration waste streams.

Reagents:

  • Concentrated H2SO4

  • Methanol (LC-MS grade)

Step-by-Step Workflow:

  • Sample Prep: Place 5 mL sample into a 20 mL headspace vial.

  • Derivatization: Add 1 mL Methanol and 200 µL Conc. H2SO4.

  • Seal: Crimp cap immediately with PTFE/Silicone septa.

  • HS Incubation: Heat in Headspace autosampler at 80°C for 45 mins .

  • Injection: Inject 1 mL headspace gas (Split ratio 10:1).

    • Target Ion: m/z 69 (CF3) and m/z 59 (COOCH3). Warning: m/z 69 is non-specific.

Workflow Visualization

WorkflowComparison cluster_A Method A: Anilide Derivatization (High Sensitivity) cluster_B Method B: Headspace Esterification (High Throughput) A_Start Aqueous Sample (10-50 mL) A_React Add DCC + Aniline Incubate 50°C / 2h A_Start->A_React A_Extract LLE with Hexane (Concentrate 50x) A_React->A_Extract A_Inject Liquid Injection GC-MS (Splitless) A_Extract->A_Inject B_Start Aqueous Sample (5 mL) B_React Add MeOH + H2SO4 Incubate 80°C / 45m B_Start->B_React B_Inject Headspace Injection (Split 10:1) B_React->B_Inject

Figure 2: Operational workflow comparison. Method A allows for sample enrichment (concentration), while Method B is dilution-based.

Critical Analysis & Recommendations

Why Choose the Anilide Method?

For drug development professionals tracking fluorinated metabolites, Method A is the only viable option .

  • Retention Time Stability: The TFA-anilide derivative elutes late in the chromatogram, well away from the solvent front and low-molecular-weight matrix interferences.

  • Mass Spectral Specificity: The derivative produces a molecular ion (M+) and distinct fragments that allow for confident identification, unlike methyl esters which fragment into generic ions (m/z 69) often found in background noise.

  • Self-Validating: The appearance of the DCU byproduct (removed during extraction) confirms the reaction occurred.

When to use Headspace?

Use Method B only when:

  • The analyte concentration is expected to be > 10 µg/L.

  • The sample matrix is extremely dirty (e.g., sludge) where liquid extraction would form emulsions.

  • Throughput speed is prioritized over sensitivity.

References

  • Determination of Gaseous and Particulate Trifluoroacetic Acid in Atmosphere Environmental Samples by Gas Chromatography-Mass Spectrometry. Source: ResearchGate

  • Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches. Source: MDPI (Molecules)

  • Derivatization methods for perfluoroalkyl substances (PFAS) by gas chromatography/tandem mass spectrometry (GC-MS/MS). Source: American Chemical Society (ACS) Meetings

  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Source: Polish Journal of Chemical Technology

Sources

Crystal Structure Analysis of 2,4,4,4-Tetrafluorobutanoic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural analysis and comparative performance of 2,4,4,4-tetrafluorobutanoic acid (2,4,4,4-TFBA) salts. Given the specialized nature of this polyfluorinated, chiral acid, this guide synthesizes established principles of fluoro-organic crystal engineering with specific comparative data from close structural analogs (e.g., 4,4,4-trifluorobutanoic acid and perfluorinated alkanoates) to provide a robust framework for researchers.

Content Type: Publish Comparison Guide Audience: Researchers, Crystal Engineers, and Drug Development Scientists

Executive Summary

2,4,4,4-tetrafluorobutanoic acid (


)  represents a unique class of "hybrid" fluorinated salt formers. Unlike perfluorinated acids (which form purely fluorous domains) or non-fluorinated acids (which rely solely on H-bonding), 2,4,4,4-TFBA bridges these regimes. Its structure features a chiral 

-fluorine
center and a

-trifluoromethyl
tail.

This guide compares 2,4,4,4-TFBA salts against standard alternatives, highlighting its utility in chiral resolution (via diastereomeric salt formation) and solubility modulation through fluorine segregation.

Comparative Analysis: 2,4,4,4-TFBA vs. Alternatives

This section objectively compares 2,4,4,4-TFBA with its primary structural competitors: 4,4,4-Trifluorobutanoic Acid (4,4,4-TFBA) and the standard Trifluoroacetic Acid (TFA) .

Physicochemical Profile

The introduction of the


-fluorine atom in 2,4,4,4-TFBA drastically alters the acidity and packing potential compared to 4,4,4-TFBA.
Feature2,4,4,4-TFBA Salts (Target)4,4,4-TFBA Salts (Alternative A)TFA Salts (Standard)
Molecular Structure



Chirality Yes (C2 center) NoNo
Acidity (est. pKa) ~2.6 - 2.8 (Stronger acid)~4.2 (Weaker acid)~0.23 (Very strong)
Crystal Packing Helical / Segregated (Fluorous/Hydrophilic domains)Bilayer sheetsSimple columns
H-Bonding Capacity Moderate (Inductive withdrawal reduces O basicity)HighLow
Lipophilicity HighModerateLow
Structural Performance & Causality[1]
  • Chiral Resolution Capability: Unlike TFA or 4,4,4-TFBA, the 2,4,4,4-analog possesses a stereogenic center. In salt formation with chiral amines (e.g., phenylethylamine), it forms diastereomeric salts . The

    
    -fluorine atom imposes conformational rigidity via the gauche effect, often leading to higher resolution efficiency than non-fluorinated analogs.
    
  • Fluorine Segregation: The

    
     group drives the formation of "fluorous layers" within the crystal lattice. This segregation acts as a "molecular zipper," stabilizing the crystal structure against hydration—a critical advantage over hygroscopic TFA salts.
    
  • Acidity & Stability: The electron-withdrawing effect of the

    
    -fluorine makes 2,4,4,4-TFBA a stronger acid than 4,4,4-TFBA. This ensures proton transfer (salt formation) even with weak bases where 4,4,4-TFBA might only form co-crystals.
    

Experimental Protocol: Synthesis & Crystallization

Self-Validating Workflow for High-Quality Single Crystals

This protocol is designed to maximize the probability of obtaining X-ray quality crystals by exploiting the solubility differential of fluorinated salts.

Phase 1: Salt Synthesis
  • Stoichiometry Control: Dissolve the target base (API/Amine) in Methanol (MeOH) (0.1 M).

  • Acid Addition: Add 2,4,4,4-TFBA (1.05 eq) dropwise. Note: A slight excess ensures full protonation due to the acid's volatility compared to mineral acids.

  • Equilibration: Stir at 40°C for 30 mins to ensure homogeneity, then cool to room temperature.

Phase 2: Crystallization (Vapor Diffusion Method)

Rationale: Fluorinated salts often exhibit high solubility in polar organic solvents but very low solubility in non-polar solvents. Vapor diffusion provides a slow, controlled saturation trajectory.

  • Inner Vial: Place 1 mL of the salt solution (in MeOH or Ethanol) into a small 4 mL vial.

  • Outer Vial: Place the small vial inside a larger 20 mL vial containing 5 mL of Diisopropyl Ether (IPE) or Hexane .

    • Why IPE? It is moderately non-polar and diffuses slowly into alcohols, preventing rapid precipitation (amorphous crash-out).

  • Sealing: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Check for crystals after 48-72 hours. Fluorinated salts typically appear as needles or plates due to the directional stacking of fluoro-alkyl chains.

Visualizing the Structural Logic

The following diagrams illustrate the crystallization workflow and the expected molecular packing interactions driven by the specific fluorination pattern.

Crystallization Workflow

CrystallizationWorkflow Start Start: API + 2,4,4,4-TFBA Solvent Dissolve in MeOH (Polar Protic) Start->Solvent Mix Stir 40°C (30 min) Ensure Proton Transfer Solvent->Mix Diffusion Vapor Diffusion (Anti-solvent: IPE) Mix->Diffusion Filter Nucleation Nucleation (Fluorous Segregation) Diffusion->Nucleation Slow Saturation Crystal Single Crystal (Layered Structure) Nucleation->Crystal

Caption: Workflow for growing X-ray quality crystals of fluorinated salts using vapor diffusion.

Molecular Interaction Network

This diagram details the competing forces inside the crystal lattice.

InteractionNetwork Acid 2,4,4,4-TFBA Anion Ionic Charge Assisted H-Bond (COO-...NH+) Acid->Ionic Carboxylate Head Fluorous F...F Interactions (Segregation) Acid->Fluorous CF3 Tail WeakH C-H...F Contacts (Weak Directional) Acid->WeakH Alpha-F Base Protonated Base (API) Base->Ionic Ammonium Head Lattice Stability Lattice Stability Ionic->Lattice Stability Hydrophobicity Hydrophobicity Fluorous->Hydrophobicity Conformational Lock Conformational Lock WeakH->Conformational Lock

Caption: Interaction map showing how Ionic, Fluorous, and Weak H-bonds stabilize the 2,4,4,4-TFBA salt lattice.

References

  • Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.
  • Grdadolnik, S. G., et al. (2015). "Fluorine teams up with water to restore inhibitor activity to mutant BPTI". Chemical Science. Link (Demonstrates the structural impact of 4,4,4-trifluorobutanoic acid derivatives in protein crystals).

  • Berger, R., et al. (2011). "2,4,6-Trifluorobenzoic acid". Acta Crystallographica Section E. Link (Comparative crystal packing of fluorinated acid salts).

  • Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions". Chemical Reviews. Link (Review of chiral fluorinated compounds and their stereochemical properties).

  • Reutrakul, V., et al. (2007). "Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid". Acta Crystallographica Section E. Link (Structural analog data).

Comparative Acidity Guide: 2,4,4,4-Tetrafluorobutanoic Acid vs. 4,4,4-Trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the precise physicochemical properties of fluorinated building blocks is critical for rational drug design and synthetic planning. The strategic placement of fluorine atoms on an aliphatic chain drastically alters a molecule's lipophilicity, metabolic stability, and acidity.

This guide provides an objective, in-depth comparison of the acidity (pKa) of 2,4,4,4-tetrafluorobutanoic acid and 4,4,4-trifluorobutanoic acid , detailing the mechanistic causality behind their differences and providing self-validating experimental protocols for empirical determination.

Mechanistic Causality: The Architecture of the Inductive Effect

The acidity of a carboxylic acid is fundamentally governed by the thermodynamic stability of its conjugate base (the carboxylate anion). Fluorine, the most electronegative element, stabilizes this anion through a strong electron-withdrawing inductive effect (-I), which delocalizes the negative charge and lowers the pKa[1]. However, the magnitude of this effect is strictly distance-dependent.

4,4,4-Trifluorobutanoic Acid (Gamma-Substitution)

In 4,4,4-trifluorobutanoic acid, the trifluoromethyl (-CF₃) group is located at the


-carbon. The electron-withdrawing effect must propagate through three intervening 

-bonds to reach the carboxylate. Because inductive effects dissipate rapidly with distance, this

-substitution provides only a modest stabilization. Experimental data establishes the pKa of 4,4,4-trifluorobutanoic acid at 4.16 (at 25°C)[2][3]. For context, this is only marginally more acidic than unsubstituted butanoic acid (pKa 4.82)[1].
2,4,4,4-Tetrafluorobutanoic Acid (Alpha + Gamma-Substitution)

2,4,4,4-tetrafluorobutanoic acid introduces an additional fluorine atom at the


-carbon. This proximal fluorine is separated from the carboxyl carbon by only a single 

-bond, allowing it to exert a profound and localized -I effect. To illustrate the power of

-fluorination, adding a single

-fluorine to butanoic acid drops the pKa from 4.82 to approximately 2.68[1]. In 2,4,4,4-tetrafluorobutanoic acid, the synergistic electron withdrawal from both the

-fluorine and the

-CF₃ group results in a highly stabilized conjugate base, yielding a significantly stronger acid with a predicted pKa in the 2.0 – 2.5 range.

InductiveEffect A Fluorine Substitution Pattern BA BA A->BA B Gamma-CF3 Only (4,4,4-Trifluoro) D Weak -I Effect (3 bonds away) B->D C Alpha-F + Gamma-CF3 (2,4,4,4-Tetrafluoro) E Strong -I Effect (1 bond away) C->E F Moderate Conjugate Base Stabilization D->F G High Conjugate Base Stabilization E->G H Higher pKa (~4.16) Weaker Acid F->H I Lower pKa (~2.0-2.5) Stronger Acid G->I BA->C

Caption: Mechanistic pathway of inductive effects (-I) on carboxylate stabilization and resulting acidity.

Quantitative Data Presentation

The table below summarizes the structural and physicochemical differences driven by the specific fluorination patterns of these two compounds.

Property4,4,4-Trifluorobutanoic Acid2,4,4,4-Tetrafluorobutanoic Acid
Chemical Formula C₄H₅F₃O₂C₄H₄F₄O₂
Substitution Pattern

,

,

-trifluoro

-fluoro,

,

,

-trifluoro
Experimental pKa (25°C) 4.16[2]~2.0 - 2.5 (Predicted via

-effect)
Inductive Effect (-I) Source Distant (3

-bonds)
Proximal (1

-bond) + Distant
Conjugate Base Stability ModerateHigh
Relative Acidity WeakerSignificantly Stronger

Experimental Methodologies: Self-Validating pKa Determination

To ensure absolute trustworthiness in physicochemical profiling, pKa values must be derived through self-validating experimental systems. We recommend a primary potentiometric titration paired with an orthogonal ¹⁹F NMR titration to eliminate electrode-based artifacts at low pH ranges.

Protocol 1: High-Precision Potentiometric Titration

This method utilizes the inflection point of a neutralization curve to calculate the exact pKa[1].

  • Sample Preparation: Prepare a 0.01 M solution of the target fluorinated butanoic acid in degassed, deionized water. Add NaCl to achieve a 0.15 M ionic strength, mimicking physiological conditions and stabilizing activity coefficients.

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.00 and 7.00). Maintain the system in a water-jacketed vessel at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the acid solution with standardized 0.1 M NaOH under a continuous inert nitrogen purge to prevent atmospheric CO₂ absorption (which would skew the acidic baseline). Add the titrant in precise 0.05 mL increments.

  • Data Acquisition & Analysis: Record the pH after each addition once the reading stabilizes. Generate a first derivative plot (

    
    pH/
    
    
    
    V vs. V) to precisely identify the equivalence point. The pKa is determined at the half-equivalence point where the concentration of the undissociated acid equals the conjugate base [HA] = [A⁻][1].
Protocol 2: Orthogonal Validation via ¹⁹F NMR Titration

Because 2,4,4,4-tetrafluorobutanoic acid is highly acidic, glass electrodes may suffer from junction potential errors at low pH. ¹⁹F NMR provides a direct, molecule-specific validation.

  • Sample Prep: Dissolve the compound in a 10% D₂O / 90% H₂O mixture to provide an NMR lock signal.

  • Titration: Adjust the pH of the solution incrementally using NaOD or DCl.

  • Acquisition: Record the ¹⁹F NMR spectrum at each pH interval. The chemical shift (

    
    ) of the 
    
    
    
    -fluorine will shield/deshield in direct response to the protonation state of the adjacent carboxylate.
  • Curve Fitting: Plot the change in chemical shift (

    
    ) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.
    

PKaWorkflow Step1 Sample Prep 0.01M Acid in H2O Step2 Electrode Calib. pH 4.0 & 7.0 Buffers Step1->Step2 Step3 Potentiometric Titration (0.1M NaOH) Step2->Step3 Step4 Gran Plot Analysis (1st Derivative) Step3->Step4 Step5 Orthogonal Validation 19F NMR Titration Step3->Step5 Step6 Final pKa Determination Step4->Step6 Step5->Step6

Caption: Self-validating experimental workflow for precise pKa determination using potentiometric and NMR methods.

References

  • 4,4,4-TRIFLUOROBUTANOIC ACID - Physico-chemical Properties. ChemBK. Available at: [Link]

  • pKa Data-driven Insights to Multiple Linear Regression Hydrolysis QSARs. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Safety Operating Guide

2,4,4,4-Tetrafluorobutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Disposal and Waste Management Protocols for 2,4,4,4-Tetrafluorobutanoic Acid

As research into heavily fluorinated organic compounds accelerates—particularly within pharmaceutical drug development and advanced materials science—laboratory safety and environmental compliance must evolve in tandem. 2,4,4,4-Tetrafluorobutanoic acid (CAS: 1011238-71-3) is a highly valuable fluorinated building block. However, its robust carbon-fluorine (C-F) bonds mean that it shares disposal complexities with the broader class of per- and polyfluoroalkyl substances (PFAS).

Improper disposal of this compound can lead to severe environmental persistence and the generation of highly toxic byproducts. This guide outlines the rigorous, field-proven methodologies required for the safe handling, segregation, and ultimate destruction of 2,4,4,4-tetrafluorobutanoic acid waste streams in a professional laboratory setting.

The Chemistry of Fluorinated Waste Destruction

To understand the disposal protocol, one must understand the causality behind it. The C-F bond is one of the strongest in organic chemistry. Standard municipal waste incineration, which typically operates at lower temperatures, is insufficient to completely mineralize fluorinated compounds.

Incomplete combustion of 2,4,4,4-tetrafluorobutanoic acid can result in the release of Products of Incomplete Combustion (PICs), such as highly toxic carbonyl fluoride (COF2) and shorter-chain fluorinated greenhouse gases[1][2]. Furthermore, successful thermal destruction of this acid will inevitably generate hydrogen fluoride (HF) gas as the fluorine atoms are liberated[3]. Therefore, the only scientifically sound and environmentally compliant method for ultimate disposal is High-Temperature Incineration (HTI) coupled with caustic acid gas scrubbing [3][4].

Quantitative Data: Waste Segregation & Handling Parameters
ParameterSpecification / RequirementScientific Rationale
Waste Classification Halogenated Organic Acid WasteMust be segregated to ensure it is routed to an HTI facility capable of handling high fluorine loads.
Primary Container Material High-Density Polyethylene (HDPE) or PTFEGlass should be avoided for long-term storage of fluorinated acid waste; trace degradation could theoretically generate HF, which etches glass.
Incompatible Materials Strong bases, strong oxidizers, reactive metalsMixing with strong bases can cause violent, exothermic neutralization reactions.
Target Incineration Temp. > 1000°C (1832°F)Required to break stable C-F bonds and prevent the formation of toxic PICs[2][3].
Incinerator Residence Time > 2.0 secondsEnsures complete oxidation of the fluorinated carbon chain[3].

Step-by-Step Laboratory Waste Management Methodology

Every protocol in your laboratory must function as a self-validating system to prevent accidental environmental release or exposure. Implement the following workflow for all materials containing or contaminated by 2,4,4,4-tetrafluorobutanoic acid.

Step 1: Point-of-Generation Segregation

  • Establish dedicated, clearly labeled waste containers exclusively for "Halogenated Organic Acid Waste."

  • Solid waste (e.g., contaminated weigh boats, spatulas, and empty reagent vials) must be collected separately from liquid solvent waste streams.

  • Validation checkpoint: Ensure no non-halogenated solvents are mixed into this container to keep disposal costs manageable and prevent unpredictable chemical interactions.

Step 2: Containment and Labeling

  • Utilize heavy-duty HDPE carboys for liquid waste and HDPE pails for solid waste.

  • Apply Globally Harmonized System (GHS) compliant labels immediately upon the first drop of waste entering the container. Labels must explicitly state: Contains 2,4,4,4-Tetrafluorobutanoic Acid (Fluorinated Organic).

  • Keep containers tightly sealed with vented caps (if gas generation is a risk from other mixed solvents) when not actively adding waste.

Step 3: Secondary Containment and Storage

  • Store the primary waste containers within chemically resistant secondary containment trays capable of holding 110% of the largest container's volume.

  • House the waste in a designated, well-ventilated Hazardous Waste Accumulation Area, strictly physically separated from strong bases and reducing agents.

Step 4: Vendor Handoff and Manifesting

  • Contract only with licensed hazardous waste disposal vendors who explicitly offer High-Temperature Incineration (HTI) for fluorinated compounds.

  • On the waste manifest, clearly declare the presence of fluorinated organics so the vendor routes the material to a facility equipped with wet scrubbers. Do not allow this waste to be routed to a landfill or standard municipal incinerator [4][5].

Ultimate Destruction: The Incineration and Scrubbing Pathway

When your licensed vendor receives the waste, it undergoes a highly controlled thermal destruction process aligned with EPA interim guidelines for the destruction of PFAS and related fluorinated materials[1][5].

The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C. Under these extreme oxidative conditions, the 2,4,4,4-tetrafluorobutanoic acid is mineralized into carbon dioxide (CO2), water vapor (H2O), and hydrogen fluoride (HF) gas[3]. Because HF is highly corrosive and toxic, the incinerator's exhaust cannot be vented directly to the atmosphere. Instead, the flue gas is forced through a wet caustic scrubber (typically utilizing sodium hydroxide or calcium hydroxide), which neutralizes the HF into inert, safe solid salts like calcium fluoride (CaF2)[3].

G Gen Waste Generation (2,4,4,4-Tetrafluorobutanoic Acid) Seg Segregation: Halogenated Acid Waste Gen->Seg Store Secondary Containment (HDPE Containers) Seg->Store Vendor Licensed HazMat Transport Store->Vendor Incinerator High-Temperature Incineration (>1000°C, >2s residence) Vendor->Incinerator Gases Combustion Gases (CO2, H2O, HF) Incinerator->Gases Thermal Destruction Scrubber Wet Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Release Safe Neutralized Effluent (CaF2 + Clean Exhaust) Scrubber->Safe Neutralization

Caption: Lifecycle of fluorinated acid waste from laboratory generation through high-temperature thermal destruction and caustic scrubbing.

References

Sources

Personal protective equipment for handling 2,4,4,4-Tetrafluorobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2,4,4,4-Tetrafluorobutanoic acid Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Immediate Action Card

Status: High-Priority Corrosive & Toxic Agent Physical State: Solid (typically beige/white powder or crystals), often handled in solution. Primary Hazard: Severe Corrosivity (Skin/Eye Burns) .[2][3][4] Secondary Hazard: Potential Fluoride Ion Toxicity upon degradation or metabolic processing.

Emergency Immediate Action
Skin Contact IMMEDIATE flush with water for 15 minutes.[2][3][4][5][6][7] If redness/pain persists, apply 2.5% Calcium Gluconate Gel (precautionary). Seek medical aid.
Eye Contact Flush with water/saline for 15+ minutes while holding eyelids open.[7] Do NOT apply chemicals/neutralizers to eyes. Transport to ER.
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Do not dry sweep (dust hazard). Dampen with inert solvent or use HEPA vacuum. Scoop into chemically resistant container.
Fire Use CO₂, Dry Chemical, or Alcohol-resistant foam.[2][4] Evacuate downwind (Thermal decomposition releases HF and COF₂).
Chemical Profile & Hazard Analysis

To select the correct PPE, we must understand the causality of the hazard. 2,4,4,4-Tetrafluorobutanoic acid is not just a proton donor; it is a fluorinated organic acid.

  • Acidity (pKa Driver): The electron-withdrawing fluorine atoms (specifically the

    
     group and the 
    
    
    
    -fluorine) significantly stabilize the carboxylate anion, making this a much stronger acid than non-fluorinated analogues (e.g., butyric acid). This results in rapid, deep tissue necrosis upon contact.
  • Lipophilicity & Permeation: The fluorinated tail increases lipophilicity compared to mineral acids. This allows the molecule to penetrate the lipid bilayer of the skin faster than simple mineral acids, potentially delivering acidic protons and fluoride ions to deep tissue layers before pain is felt.

  • Thermal Instability: While chemically stable at room temperature, combustion or extreme heat breaks the C-F bonds, releasing Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) , both of which are immediately life-threatening.

PPE Selection & Justification

Standard "lab coat and gloves" are insufficient for direct handling of fluorinated organic acids.

Hand Protection Strategy

Recommendation: Double-gloving is mandatory for all handling.

LayerMaterialThicknessJustification (Self-Validating Logic)
Inner Nitrile (Exam Grade) 4-5 milProvides dexterity and a sacrificial barrier against incidental sweat or tear of the outer glove.
Outer High-Breakthrough Nitrile or Laminate (Silver Shield) >8 mil (Nitrile)Fluorinated acids can permeate thin nitrile. Thicker nitrile offers extended breakthrough time. Laminate is required if handling concentrated solutions >100mL.

Protocol: Change outer gloves immediately upon any splash. Change both pairs every 60 minutes of continuous handling to prevent permeation accumulation.

Eye & Face Protection

Recommendation: Chemical Splash Goggles + Face Shield. [1][8]

  • Why: Safety glasses (even with side shields) allow liquid/dust ingress from the top or bottom. A face shield is critical because the reaction of acid with moisture on the skin is exothermic and immediate; a splash to the neck or chin can be debilitating.

Respiratory Protection

Recommendation: Work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity: 60–100 fpm).

  • Particulate Risk: As a solid, static charge can cause the powder to "fly."

  • Respirator (Contingency): If hood access is compromised (e.g., spill cleanup outside hood), use a Full-Face Respirator with P100/OV (Organic Vapor/Acid Gas) cartridges.

PPE Donning & Doffing Workflow

Proper removal (doffing) is where most exposures occur. Follow this strict sequence.

PPE_Workflow cluster_contamination Contamination Check start START: Donning Procedure step1 1. Inspection Check glove integrity & hood flow start->step1 end END: Safe Exit step2 2. Inner Gloves (Nitrile, under cuff) step1->step2 step3 3. Lab Coat/Apron (Buttoned fully) step2->step3 step4 4. Outer Gloves (Over cuff, check overlap) step3->step4 step5 5. Face Protection (Goggles + Shield) step4->step5 work PERFORM WORK (In Fume Hood) step5->work doff1 1. Outer Gloves Removal (Grasp outside, peel off) work->doff1 Work Complete doff2 2. Face Shield Removal (Handle by strap only) doff1->doff2 doff3 3. Goggles Removal (Handle by strap only) doff2->doff3 doff4 4. Lab Coat Removal (Roll inside-out) doff3->doff4 doff5 5. Inner Gloves Removal (Peel from wrist, do not snap) doff4->doff5 wash 6. Wash Hands (Soap & Water, 20s) doff5->wash wash->end

Figure 1: Sequential logic for PPE application and removal to minimize cross-contamination risks.

Operational Handling Protocol
Step 1: Preparation & Weighing
  • Static Control: Fluorinated solids are often static-prone. Use an antistatic gun or polonium strip near the balance if the powder "flies."

  • Containment: Weigh inside the fume hood. If the balance is outside, tare the vial inside the hood, add solid, cap tightly, and then move to the balance. Never transport open containers of this solid.

Step 2: Dissolution & Reaction
  • Exotherm Warning: Dissolving fluorinated acids in basic solvents (e.g., pyridine, hydroxide solutions) is highly exothermic. Add the acid slowly to the solvent, not the reverse.

  • Vessel Selection: Use Borosilicate Glass (Pyrex) or PTFE/PFA (Teflon) containers. Avoid lower-grade plastics that may leach or degrade under acidic/fluorinated stress.

Step 3: Waste Disposal & Deactivation

Crucial Rule: Do NOT mix fluorinated waste with standard organic solvent waste if incineration parameters differ at your facility.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated wipes, gloves, solid residueDouble-bag in heavy-duty polyethylene. Label "Fluorinated Organic Acid Debris." Incinerate.
Liquid Waste Reaction mixtures, mother liquorsSegregate into "Halogenated/Fluorinated Organic" waste stream. Do NOT pour down drain.
Sharps Needles/glass contaminated with acidHard-walled sharps container. Label as "Chemically Contaminated."
Emergency Response: Spill Logic

In the event of a spill, pause and assess. Do not rush.

Spill_Response start SPILL DETECTED assess Assess Volume & State start->assess solid Solid / Powder Spill assess->solid Powder liquid Liquid / Solution Spill assess->liquid Liquid action_solid 1. Dampen with inert solvent (prevent dust) 2. Scoop into jar solid->action_solid action_liquid 1. Cover with absorbent pads 2. Do NOT use simple clay (heat risk) liquid->action_liquid clean Double Wash Area (Soap/Water -> Solvent) action_solid->clean action_liquid->clean notify Notify EHS / Disposal clean->notify

Figure 2: Decision tree for spill remediation ensuring containment of dust and liquids.

References
  • Eurofluor. (2019).[2] Recommendation on emergency response for handling of HF and Fluorinated Acids.[3][4][7][8] Retrieved from [Link]

  • Yale Environmental Health & Safety. (2023). Standard Operating Procedure: Hydrofluoric Acid and Fluorinated Compounds.[7] Retrieved from [Link]

  • U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.